Bifenthrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRMAHOUUJSGP-IRHGGOMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3O2 | |
| Record name | BIFENTHRIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020160, DTXSID20891316 | |
| Record name | Bifenthrin | |
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| Record name | (+)-(1R)-cis-Bifenthrin | |
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Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide., Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline], Off-white to pale tan waxy solid with a very faint slightly sweet odor. | |
| Record name | BIFENTHRIN | |
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| Record name | Bifenthrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | BIFENTHRIN | |
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Flash Point |
165 °C (329 °F) - closed cup, 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup), 329 °F (closed cup) | |
| Record name | Bifenthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIFENTHRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Solubility |
In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C, Solubility in water: <0.1 ppb, Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol | |
| Record name | Bifenthrin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 1.2 g/cu m at 125 °C | |
| Record name | Bifenthrin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000018 [mmHg], 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/, 1.335x10-8 mmHg | |
| Record name | Bifenthrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | Bifenthrin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIFENTHRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Light brown viscous oil, Viscous liquid; crystalline or waxy solid, Off-white to pale tan waxy solid | |
CAS No. |
82657-04-3, 439680-76-9 | |
| Record name | BIFENTHRIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bifenthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1R)-cis-Bifenthrin | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bifenthrin [ANSI:BSI:ISO] | |
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| Record name | kappa-Bifenthrin [ISO] | |
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| Record name | Bifenthrin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15056 | |
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| Record name | Bifenthrin | |
| Source | EPA DSSTox | |
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| Record name | (+)-(1R)-cis-Bifenthrin | |
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| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2-methyl[1,1'-biphenyl]-3-yl)methyl ester, (1R,3R)-rel | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.070 | |
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| Record name | BIFENTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B66JED0KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | KAPPA-BIFENTHRIN | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bifenthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIFENTHRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/905 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
69 °C, 156.2 °F | |
| Record name | Bifenthrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BIFENTHRIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/905 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Bifenthrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin is a synthetic pyrethroid insecticide and acaricide widely utilized in agricultural and residential settings for the control of a broad spectrum of pests.[1][2] As a member of the pyrethroid family, its mode of action targets the nervous system of insects.[1][3] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound is a chiral molecule with two chiral centers, existing as a mixture of stereoisomers.[4][5] The commercial product predominantly contains the two cis stereoisomers, which exhibit the highest insecticidal activity.[5] The molecule consists of a cyclopropane carboxylic acid esterified with a 2-methylbiphenyl-3-yl)methanol.[6][7]
| Identifier | Value |
| IUPAC Name | (2-Methyl[1,1′-biphenyl]-3-yl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[7][8] |
| CAS Number | 82657-04-3[6][8] |
| Molecular Formula | C₂₃H₂₂ClF₃O₂[8][9] |
| Molecular Weight | 422.87 g/mol [8] |
| Canonical SMILES | Cc1c(cccc1c2ccccc2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl[8] |
| InChI Key | OMFRMAHOUUJSGP-JHEGMOCKSA-N[8] |
Physicochemical Properties
This compound is a white to pale tan waxy solid with a faint, slightly sweet odor.[6][9][10] It is characterized by its low solubility in water and high affinity for soil particles.[8][11]
| Property | Value |
| Appearance | Pale tan to off-white crystalline, waxy solid or viscous liquid[6][11] |
| Odor | Weak, aromatic odor[6][11] |
| Melting Point | 68-70.6 °C[12] |
| Vapor Pressure | 1.81 x 10⁻⁷ mmHg at 25 °C[6] |
| Water Solubility | < 1 µg/L[6] |
| Solubility in Organic Solvents | Soluble in methylene chloride, acetone, chloroform, ether, and toluene; slightly soluble in heptane and methanol[11][12] |
| Octanol-Water Partition Coefficient (Log Kow) | > 6.0[5][6] |
| Soil Sorption Coefficient (Koc) | 1.31 x 10⁵ - 3.02 x 10⁵[2][6] |
Chemical Reactivity and Stability
This compound exhibits relative stability under normal environmental conditions.
-
Hydrolysis: this compound is stable to abiotic hydrolysis in water at pH 5, 7, and 9 over a 30-day period at 25°C.[5][6] However, some studies suggest hydrolysis can contribute to its degradation over longer periods, with half-lives dependent on environmental conditions.[13]
-
Photolysis: It is considered photo-stable, with aqueous photolysis half-lives ranging from 276 to 416 days.[6] In soil, photodegradation is not a primary degradation pathway.[2] The rate of photolysis can be influenced by the solvent and the presence of other substances like copper salts.[14]
-
Soil Metabolism: The half-life of this compound in soil can range from 7 days to 8 months, depending on the soil type and conditions.[8][12] Due to its strong binding to soil particles, its degradation can be inhibited in sediment.[6]
Mechanism of Action: Neurotoxicity via Sodium Channel Modulation
This compound is classified as a Type I pyrethroid, acting as a potent neurotoxin in insects.[6] Its primary mechanism of action involves the disruption of the nervous system by interfering with voltage-gated sodium channels.[3][15]
This compound binds to the sodium channels in nerve cell membranes, delaying their closure.[3][6] This prolonged opening of the sodium channels leads to a continuous influx of sodium ions, resulting in repetitive nerve impulses, hyperexcitation of the nervous system, tremors, paralysis, and ultimately, the death of the insect.[3][8][16] While the mechanism is similar in mammals, pyrethroids are generally less toxic to them due to higher body temperature, larger body size, and lower sensitivity of the ion channel sites.[6][8]
Below is a diagram illustrating the signaling pathway of this compound's neurotoxic effect.
Caption: Mechanism of this compound neurotoxicity.
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (Kow)
A common method for determining the Kow is the shake-flask method .
-
Preparation of Solutions: Prepare a saturated solution of this compound in both n-octanol and water.
-
Partitioning: Mix equal volumes of the n-octanol and water solutions in a separatory funnel. Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning of the analyte between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Analysis: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Calculation: The Kow is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Soil Sorption Coefficient (Koc)
The batch equilibrium method is frequently used to determine the soil sorption coefficient.
-
Soil Preparation: Use a well-characterized soil sample. Air-dry and sieve the soil to a uniform particle size.
-
Solution Preparation: Prepare a series of aqueous solutions of this compound of known concentrations.
-
Equilibration: Add a known mass of the prepared soil to each this compound solution in a centrifuge tube. Agitate the tubes for a specified period (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge the tubes to separate the soil from the aqueous phase.
-
Analysis: Determine the concentration of this compound remaining in the aqueous supernatant using an analytical method like HPLC.
-
Calculation: The amount of this compound sorbed to the soil is calculated by subtracting the equilibrium aqueous concentration from the initial concentration. The soil sorption coefficient (Kd) is then calculated. The Koc is determined by normalizing Kd to the organic carbon content of the soil (Koc = Kd / %OC).
Conclusion
This technical guide has provided a detailed examination of the molecular structure and chemical properties of this compound. The data presented, including its molecular identifiers, physicochemical properties, and reactivity, offer a foundational understanding for researchers and scientists. The elucidation of its mechanism of action, centered on the modulation of voltage-gated sodium channels, provides critical insight for professionals in the fields of toxicology and drug development. The outlined experimental protocols for determining key chemical properties serve as a practical reference for laboratory investigations. A thorough comprehension of these fundamental characteristics is essential for the safe and effective use of this compound and for the development of novel and more selective insecticidal agents.
References
- 1. News - Complete Guide to this compound Insecticide [bigpesticides.com]
- 2. nepc.gov.au [nepc.gov.au]
- 3. pomais.com [pomais.com]
- 4. This compound (Ref: FMC 54800) [sitem.herts.ac.uk]
- 5. fao.org [fao.org]
- 6. This compound Technical Fact Sheet [npic.orst.edu]
- 7. clearsynth.com [clearsynth.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | Occupational Safety and Health Administration [osha.gov]
- 10. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 82657-04-3 [m.chemicalbook.com]
- 12. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation of this compound and deltamethrin-effect of copper amendment and solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fbn.com [fbn.com]
Bifenthrin's Terrestrial Fate: An In-Depth Technical Guide to its Environmental Persistence and Degradation in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the synthetic pyrethroid insecticide, Bifenthrin, in the soil matrix. This compound's widespread use in agriculture and residential settings necessitates a thorough understanding of its persistence, mobility, and transformation processes to assess its ecological impact. This document synthesizes key research findings on its degradation kinetics, identifies its primary degradation products, and details the experimental methodologies used to elucidate these processes.
Environmental Fate and Persistence of this compound in Soil
This compound is characterized by its low aqueous solubility and strong adsorption to soil particles, which significantly influence its environmental mobility and persistence.[1][2] Its fate in the soil is governed by a combination of abiotic and biotic degradation processes, with its half-life varying considerably depending on soil type, organic matter content, moisture, and microbial activity.[1][3]
Persistence and Half-Life
This compound is recognized for its relatively long residual activity in soil compared to other insecticides.[1][3] The reported half-life of this compound in soil can range from as short as 7 days to as long as 8 months under various field and laboratory conditions.[1] Aerobic conditions generally facilitate faster degradation than anaerobic environments.
Table 1: Reported Half-Life of this compound in Soil under Various Conditions
| Condition | Half-Life (Days) | Soil Type/Comments | Reference(s) |
| Aerobic | 97 - 250 | Dependent on soil type | [4] |
| Aerobic (with sunlight) | 106 - 147 | - | [4] |
| Field Dissipation | 122 - 345 | Variety of soils | [2][4] |
| Soil Biodegradation | 12 | Heterogeneous soil samples | [5][6] |
| Hydrolysis | 13.5 | Heterogeneous soil samples | [5][6] |
| Photolysis | 121.5 | Heterogeneous soil samples | [5][6] |
| Laboratory Study (Single Dose) | 2.40 | Sandy Loam | [7] |
| Laboratory Study (Double Dose) | 2.95 | Sandy Loam | [7] |
| Sterile vs. Non-sterile Soil | 330 vs. 147 | Indicates microbial role | [8] |
Degradation Pathways of this compound in Soil
The degradation of this compound in soil proceeds through two primary routes: abiotic and biotic pathways. These processes lead to the formation of several intermediate metabolites before eventual mineralization.
Abiotic Degradation
Abiotic degradation of this compound in soil is primarily driven by hydrolysis and photolysis, although its contribution can be less significant than microbial degradation under typical field conditions.
-
Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, leading to the cleavage of the molecule. This process is influenced by soil pH and moisture content.
-
Photodegradation: While this compound is relatively stable to photolysis on the soil surface, this process can contribute to its degradation, especially in the presence of sunlight. The photolytic half-life has been reported to be around 121.5 days in some studies.[5][6]
Biotic Degradation
Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[9] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to utilize this compound as a carbon source, breaking it down into less toxic compounds.[10][11] The primary biotic degradation pathway involves the hydrolysis of the ester bond, a crucial step in detoxifying the parent compound.[12]
The major degradation product formed through both biotic and abiotic pathways is 4'-hydroxy this compound .[4][12] Further degradation of the molecule involves the cleavage of the biphenyl structure and the cyclopropane ring, resulting in metabolites such as TFP acid (3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid) and BP alcohol (2-methyl-3-phenylbenzyl alcohol) , which can be further oxidized to BP acid (2-methyl-3-phenylbenzoic acid) .[12][13]
It is important to note that the scientific literature on this compound degradation focuses on the biochemical transformations of the molecule itself, referred to as "degradation pathways." There is currently a lack of information on specific intracellular "signaling pathways" within microorganisms that are activated by this compound to regulate the expression of the enzymes responsible for its degradation.
Experimental Protocols for Studying this compound Degradation in Soil
A variety of experimental methods are employed to investigate the environmental fate and degradation of this compound in soil. These protocols are designed to simulate environmental conditions and accurately quantify the parent compound and its degradation products over time.
Soil Incubation Studies
Laboratory-based soil incubation studies are fundamental for determining the degradation kinetics of this compound under controlled conditions.
A typical protocol involves:
-
Soil Collection and Preparation: Soil is collected from a relevant site, air-dried, and sieved to ensure homogeneity.[8]
-
Fortification: A standard solution of this compound is applied to the soil to achieve a desired concentration.[14]
-
Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% of water holding capacity).[8] For photolysis studies, a light source simulating sunlight is used.
-
Sampling: Sub-samples of the soil are collected at predetermined time intervals.[14]
-
Extraction and Analysis: The concentration of this compound and its metabolites in the soil samples is determined using appropriate analytical techniques.
Extraction of this compound and its Metabolites from Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from soil matrices.[15]
Table 2: Typical QuEChERS Protocol for this compound Extraction from Soil
| Step | Procedure |
| 1. Sample Weighing | Weigh 10-15 g of the soil sample into a 50 mL centrifuge tube. |
| 2. Hydration (for dry soil) | If the soil is dry, add a specific volume of water and allow it to hydrate. |
| 3. Extraction Solvent Addition | Add 10-20 mL of acetonitrile to the tube. |
| 4. Salting Out | Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation. |
| 5. Shaking/Vortexing | Vigorously shake or vortex the tube for a set period (e.g., 1 minute) to ensure thorough extraction. |
| 6. Centrifugation | Centrifuge the sample (e.g., at 3000-5000 rpm for 5 minutes) to separate the acetonitrile layer from the soil and aqueous phase. |
| 7. Dispersive Solid-Phase Extraction (d-SPE) Cleanup | Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA - primary secondary amine and MgSO₄) to remove interfering matrix components. |
| 8. Final Centrifugation | Vortex and centrifuge the d-SPE tube. |
| 9. Sample for Analysis | The final acetonitrile extract is ready for instrumental analysis. |
Analytical Methods for Quantification
Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the standard analytical technique for the quantification of this compound and its metabolites in soil extracts.
-
Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like this compound.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both quantification and structural confirmation of the analytes, making it ideal for identifying degradation products.[17]
Table 3: Example of GC-MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | Capillary column (e.g., HP-5MS, DB-5MS) |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium |
| Oven Temperature Program | A temperature gradient is used, for example, starting at 150°C, ramping to 280°C. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for higher sensitivity and specificity |
| Monitored Ions (m/z) | Specific ions characteristic of this compound and its metabolites are monitored. |
Isolation and Study of this compound-Degrading Microorganisms
To study the biotic degradation of this compound, microorganisms capable of breaking it down are isolated from contaminated soil and studied in pure or mixed cultures.
The general protocol involves:
-
Enrichment Culture: Soil samples are incubated in a mineral salt medium (MSM) containing this compound as the sole carbon source. This selects for microorganisms that can utilize the pesticide.
-
Isolation: Serial dilutions of the enrichment culture are plated on solid MSM-Bifenthrin agar to obtain pure colonies.
-
Identification: Isolated strains are identified using morphological and molecular techniques, such as 16S rRNA gene sequencing for bacteria.
-
Degradation Studies: The degradation ability of the isolated microorganisms is assessed by incubating them in liquid MSM with this compound and measuring the decrease in its concentration over time using HPLC or GC.
Table 4: Composition of a Typical Mineral Salt Medium (MSM) for this compound Degradation Studies
| Component | Concentration (g/L) |
| K₂HPO₄ | 1.5 |
| KH₂PO₄ | 0.5 |
| (NH₄)₂SO₄ | 0.5 |
| MgSO₄·7H₂O | 0.2 |
| NaCl | 0.1 |
| FeSO₄·7H₂O | 0.01 |
| CaCl₂·2H₂O | 0.01 |
| This compound | Varies (e.g., 50-100 mg/L) |
| pH | Adjusted to ~7.0 |
Conclusion
The environmental fate of this compound in soil is a complex interplay of its physicochemical properties and the prevailing environmental conditions. Its strong adsorption to soil particles limits its mobility but contributes to its persistence. Microbial degradation is the primary route for its dissipation, leading to the formation of several metabolites, with 4'-hydroxy this compound being a key intermediate. A combination of well-established experimental protocols, including soil incubation studies, QuEChERS extraction, and GC-based analytical methods, are crucial for accurately assessing the degradation kinetics and pathways of this compound in the terrestrial environment. Further research into the specific enzymes and genes involved in the microbial degradation of this compound will enhance our understanding of its environmental fate and may lead to the development of bioremediation strategies for contaminated sites.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Detoxification of this compound by a Novel Yeast and Its Potential for Contaminated Soils Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of enzyme induction and inhibition on cypermethrin hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbial detoxification of this compound by a novel yeast and its potential for contaminated soils treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thescipub.com [thescipub.com]
- 16. Microbial detoxification of this compound insecticide by selected fungal strains and optimizing conditions using response surface methodology for agricultural sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Technical Fact Sheet [npic.orst.edu]
The Toxicokinetic and Metabolic Fate of Bifenthrin in Mammalian Systems: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bifenthrin, a synthetic pyrethroid insecticide, is widely utilized in agricultural and residential settings. Understanding its toxicokinetics and metabolism in mammalian systems is paramount for assessing potential human health risks. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways. In mammalian systems, this compound is rapidly but incompletely absorbed orally, with significant distribution to fatty tissues. Metabolism occurs primarily in the liver through hydrolysis and oxidation, mediated by carboxylesterases and cytochrome P450 enzymes, respectively. The resulting metabolites are then excreted, predominantly in the feces. This document synthesizes the current scientific literature to offer a detailed resource for professionals in toxicology and drug development.
Introduction
This compound is a Type I pyrethroid, a class of insecticides that act on the nervous system of insects by modulating sodium channels.[1] Its widespread use necessitates a thorough understanding of its behavior in non-target organisms, particularly mammals. This guide delves into the toxicokinetic profile and metabolic pathways of this compound, providing a foundational understanding for safety assessment and further research.
Toxicokinetics of this compound
The toxicokinetics of this compound in mammals is characterized by rapid absorption, wide distribution with a propensity for accumulation in adipose tissues, extensive metabolism, and prompt excretion.
Absorption
Oral absorption of this compound in rats is estimated to be around 50%.[2][3] Following oral administration, peak blood concentrations are typically observed within 1-2 hours.[4] Dermal absorption is considerably lower, estimated at less than 10%.[4]
Distribution
Once absorbed, this compound is widely distributed throughout the body. Due to its lipophilic nature, it has a tendency to accumulate in tissues with high fat content.[1][5] Studies in rats have shown the highest concentrations of this compound residues in fat, skin, and ovaries.[1][5] Despite this, the potential for long-term accumulation is considered low, with the exception of fat and skin.[2] this compound can also cross the blood-brain barrier.[4]
Metabolism
The metabolic transformation of this compound is a biphasic process predominantly occurring in the liver.[4] Phase I metabolism involves hydrolysis of the ester linkage and oxidation of the parent compound.[1][4] Phase II metabolism involves the conjugation of the resulting metabolites to facilitate their excretion.[4]
The primary metabolic reactions are:
-
Ester Hydrolysis: The ester bond is cleaved to form 2-methyl-3-phenylbenzyl alcohol and 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (TFP acid).[1]
-
Oxidation: This occurs at several positions on the molecule, primarily on the biphenyl ring and the methyl groups of the cyclopropane ring.[2][6] A key oxidative metabolite is 4'-hydroxy-bifenthrin.[7]
These reactions are catalyzed by hepatic enzymes, with cytochrome P450 (CYP) enzymes mediating oxidation and carboxylesterases (CES) responsible for hydrolysis.[4][8]
Excretion
This compound and its metabolites are rapidly eliminated from the body. The primary route of excretion is via the feces, accounting for 66-83% of the administered dose in rats, while urine accounts for 13-25%.[2][9] The majority of the dose is excreted within the first 48 to 72 hours following administration.[1][2]
Quantitative Toxicokinetic Data
The following tables summarize key quantitative data on the absorption, distribution, and excretion of this compound in rats.
Table 1: Excretion of Radiolabelled this compound in Rats Following a Single Oral Dose
| Parameter | Value | Reference |
| Excretion Route | ||
| Feces (% of dose) | 66 - 83% | [2][9] |
| Urine (% of dose) | 13 - 25% | [2][9] |
| Excretion Timeline | ||
| Time for major excretion | 48 - 72 hours | [1][2] |
| Total recovery in 7 days | ~90% | [1] |
Table 2: Tissue Distribution of this compound Residues in Rats 7 Days After a Single Oral Dose
| Tissue | Concentration (ppm) | Reference |
| Fat | 1.1 - 15.6 | [2] |
| Skin | up to 0.4 | [1] |
| Liver | up to 0.1 | [1] |
| Ovaries | 1.7 | [1] |
| Sciatic Nerve | 3.2 | [1] |
| Kidney | 0.3 | [1] |
| Blood | 0.06 | [1] |
Table 3: In Vitro Metabolic Parameters of this compound in Rat and Human Liver Microsomes
| Species | Age Group | Vmax (pmol/min/mg) for 4'-OH-BIF formation | Km (µM) for 4'-OH-BIF formation | CLint (µl/min/mg) | Reference |
| Rat | Juvenile (PND 15) | 25.0 ± 1.5 | 19.9 ± 6.6 | 42.0 ± 7.2 | [7] |
| Adult (PND 90) | 86.0 ± 17.7 | 23.9 ± 0.4 | 166.7 ± 20.5 | [7] | |
| Human | Juvenile (<5 years) | 73.9 ± 7.5 | 10.5 ± 2.8 | 76.0 ± 4.0 | [7] |
| Adult (>18 years) | 21.6 ± 0.6 | 8.9 ± 0.6 | 21.3 ± 1.2 | [7] |
Experimental Protocols
The following section details the methodologies employed in key toxicokinetic and metabolism studies of this compound.
In Vivo Toxicokinetic Study in Rats
Objective: To determine the absorption, distribution, and excretion of this compound following oral administration.
Methodology:
-
Test Animals: Male and female Sprague-Dawley rats are used.[2]
-
Test Substance: this compound, radiolabelled with 14C in either the alcohol (phenyl) or acid (cyclopropyl) ring, is administered.[2]
-
Dosing: A single oral dose (e.g., 4 or 35 mg/kg body weight) is administered by gavage in a vehicle such as corn oil.[2] For repeated-dose studies, unlabeled this compound is given for 14 days, followed by a single radiolabelled dose.[2]
-
Sample Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces at specified intervals (e.g., 0-8, 8-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours post-dosing).[2] Blood samples may also be collected at various time points.
-
Tissue Analysis: After a set period (e.g., 7 days), animals are sacrificed, and various tissues and organs are collected to determine the distribution of radioactivity.[2]
-
Analytical Methods: Radioactivity in samples is quantified using liquid scintillation counting. Metabolite profiling in urine and feces is conducted using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[2]
In Vitro Metabolism Study using Liver Microsomes
Objective: To investigate the metabolic pathways and kinetics of this compound in the liver.
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from male Sprague-Dawley rats or human liver tissue via differential centrifugation.[7]
-
Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (for oxidative metabolism) or without (for hydrolytic metabolism).[7]
-
Metabolite Identification and Quantification: The formation of metabolites, such as 4'-hydroxy-bifenthrin and TFP acid, is monitored over time.[7] Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for sensitive and specific quantification.
-
Kinetic Analysis: To determine the kinetic parameters (Vmax and Km), incubations are performed with a range of this compound concentrations. The data are then fitted to the Michaelis-Menten equation.[7] Intrinsic clearance (CLint) is calculated as Vmax/Km.
Visualizations
The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a toxicokinetic study.
Caption: Metabolic pathway of this compound in mammalian systems.
Caption: Experimental workflow for a this compound toxicokinetic study.
Conclusion
The toxicokinetics of this compound in mammalian systems have been extensively studied, revealing a profile of moderate oral absorption, distribution to fatty tissues, and rapid metabolism and excretion. The primary metabolic pathways of hydrolysis and oxidation are well-characterized, with key metabolites identified. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals involved in the risk assessment of this compound and the development of new chemical entities. Further research could focus on inter-species differences in metabolism and the potential for long-term, low-dose exposure effects.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. apps.who.int [apps.who.int]
- 3. fao.org [fao.org]
- 4. This compound Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. fao.org [fao.org]
- 7. Age dependent in vitro metabolism of this compound in rat and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bifenthrin's Neurological Assault: An In-depth Technical Guide to its Effects on Non-Target Organisms
For Immediate Release
A comprehensive technical guide detailing the neurotoxic effects of the pyrethroid insecticide Bifenthrin on non-target organisms has been compiled for researchers, scientists, and drug development professionals. This document synthesizes current research on the subject, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in this compound-induced neurotoxicity.
This compound, a widely used insecticide in agricultural and residential settings, is a known neurotoxicant.[1] Its primary mode of action involves the disruption of voltage-gated sodium channels in the central nervous system of insects.[2] However, a growing body of evidence indicates that this compound also exerts significant neurotoxic effects on a range of non-target species, including mammals, fish, and aquatic invertebrates.[1][3][4] This guide provides an in-depth examination of these off-target effects, with a focus on the underlying molecular mechanisms, behavioral consequences, and histopathological changes.
Quantitative Neurotoxic Effects of this compound
This compound exposure has been shown to induce a variety of quantifiable neurotoxic effects in non-target organisms. These effects range from behavioral abnormalities to alterations in neurotransmitter levels and enzymatic activity. The following tables summarize key quantitative findings from studies on rats and fish.
Table 1: Neurobehavioral and Neurochemical Alterations in Rats Exposed to this compound
| Parameter | Species | Exposure Details | Dose | Observed Effect | Reference |
| Behavioral | |||||
| Motor Activity (Open Field Test) | Wistar Rats | 30 days, oral gavage | 3.5 mg/kg | 30% reduction in squares traversed | [1] |
| 7 mg/kg | 43% reduction in squares traversed | [1] | |||
| Rearing Frequency (Open Field Test) | Wistar Rats | 30 days, oral gavage | 3.5 mg/kg | 20% decrease | [1] |
| 7 mg/kg | 48% decrease | [1] | |||
| Anxiety-like Behavior (Elevated Plus-Maze) | Wistar Rats | 60 days, oral gavage | 0.6 and 2.1 mg/kg | Decreased time spent in and entries into open arms | [5] |
| Neurochemical | |||||
| Dopamine (DA) - Frontal Cortex | Wistar Rats | 30 days, oral gavage | 3.5 mg/kg | 23% reduction | [1] |
| 7 mg/kg | 42% reduction | [1] | |||
| DOPAC - Frontal Cortex | Wistar Rats | 30 days, oral gavage | 3.5 mg/kg | 27% reduction | [1] |
| 7 mg/kg | 43% reduction | [1] | |||
| Serotonin (5-HT) - Frontal Cortex | Wistar Rats | 30 days, oral gavage | 3.5 mg/kg | 10% reduction | [1] |
| 7 mg/kg | 30% reduction | [1] | |||
| Acetylcholinesterase (AChE) Activity | Wistar Rats | 30 days, oral gavage | 3.5 and 7 mg/kg | Decreased in frontal cortex, corpus striatum, and hippocampus | [1] |
| Wistar Rats | 60 days, oral gavage | Not specified | Significant decrease in cortex and hippocampus | [6] |
Table 2: Oxidative Stress Markers in Rats Exposed to this compound
| Parameter | Species | Brain Region | Exposure Details | Dose | Observed Effect | Reference |
| Lipid Peroxidation (LPO) | Wistar Rats | Frontal Cortex | 30 days, oral gavage | 3.5 mg/kg | 10% increase | [1] |
| 7 mg/kg | 23% increase | [1] | ||||
| Corpus Striatum | 3.5 mg/kg | 19% increase | [1] | |||
| 7 mg/kg | 26% increase | [1] | ||||
| Hippocampus | 3.5 mg/kg | 23% increase | [1] | |||
| 7 mg/kg | 46% increase | [1] | ||||
| Protein Carbonyl Levels | Wistar Rats | Frontal Cortex, Corpus Striatum, Hippocampus | 30 days, oral gavage | 3.5 and 7 mg/kg | Significant increase | [1] |
| Superoxide Dismutase (SOD) Activity | Wistar Rats | Frontal Cortex, Corpus Striatum, Hippocampus | 30 days, oral gavage | 3.5 and 7 mg/kg | Suppressed | [1] |
| Catalase (CAT) Activity | Wistar Rats | Frontal Cortex, Corpus Striatum, Hippocampus | 30 days, oral gavage | 3.5 and 7 mg/kg | Suppressed | [1] |
| Glutathione Peroxidase (GPx) Activity | Wistar Rats | Frontal Cortex, Corpus Striatum, Hippocampus | 30 days, oral gavage | 3.5 and 7 mg/kg | Suppressed | [1] |
Table 3: Neurotoxic Effects in Fish Exposed to this compound
| Parameter | Species | Exposure Details | Concentration | Observed Effect | Reference |
| Behavioral | |||||
| Hyperactivity (Movement) | Delta Smelt Larvae | 96 hours | 10 ng/L | Increased movement in all dark periods | [2] |
| 10 and 100 ng/L | Increased movement during light period | [2] | |||
| Tail-coiling and Touch-evoked Responses | Zebrafish Embryo/Larvae | <3 to 120 hpf | 103.9 and 362.1 µg/L | Significantly affected | [7] |
| Neurochemical | |||||
| Dopamine Levels | Zebrafish Embryo/Larvae | <3 to 120 hpf | Concentration-dependent | Decrease | [7] |
| Acetylcholinesterase (AChE) Levels | Zebrafish Embryo/Larvae | <3 to 120 hpf | Concentration-dependent | Decrease | [7] |
| Dopamine Receptor 2A (dr2a) mRNA | Juvenile Rainbow Trout | 96 hours and 2 weeks | 3.55 pM | Decrease in brain | [2] |
| Histopathological | |||||
| Neuronal Apoptosis (TUNEL positive cells) | Juvenile Rainbow Trout | 2 weeks | 15 and 30 ng/L | Significant increase in cerebellum and optic tectum | [8] |
| Histopathological Lesions | Juvenile Rainbow Trout | 14 days | 28 and 48 ng/L | Increased incidence of focal hemorrhages and congested blood vessels in the brain | [9] |
Key Signaling Pathways in this compound Neurotoxicity
This compound-induced neurotoxicity is mediated by complex signaling pathways. The following diagrams illustrate the key pathways implicated in the toxic effects of this insecticide.
Caption: this compound-induced oxidative stress and neuroinflammation pathway.
Caption: Impact of this compound on the dopaminergic signaling pathway.
Caption: this compound's effect on mTOR and RyR signaling pathways in developing zebrafish.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of this compound's neurotoxicity.
Rodent Neurobehavioral Assessment
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is divided into a grid of equal-sized squares.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes prior to the test.
-
Gently place the rat in the center of the open field.
-
Allow the animal to explore the arena for a defined period (e.g., 5-10 minutes).
-
Record the following parameters using a video tracking system or manual observation:
-
Number of squares crossed (locomotor activity).
-
Rearing frequency (exploratory behavior).
-
Time spent in the central versus peripheral zones (anxiety-like behavior).
-
Grooming frequency.
-
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
-
Objective: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms of equal size.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the following using a video tracking system:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Clean the maze thoroughly between animals.
-
Biochemical Assays
-
Objective: To measure the activity of AChE, an enzyme critical for neurotransmission.
-
Principle: Based on the Ellman method, which measures the production of thiocholine as acetylthiocholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically.
-
Procedure (for fish brain tissue):
-
Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate to obtain the supernatant containing the enzyme.
-
In a cuvette, mix the supernatant with DTNB solution.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate AChE activity based on the rate of color change and protein concentration of the sample.
-
-
Objective: To quantify oxidative damage to lipids.
-
Principle: Measures the level of malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.
-
Procedure (for rat brain tissue):
-
Homogenize brain tissue in a suitable buffer.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate.
-
Heat the mixture in a water bath (e.g., 95°C for 60 minutes) to facilitate the reaction.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve prepared with a known concentration of MDA.
-
Neurotransmitter Quantification
-
Objective: To quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Procedure (for zebrafish larvae):
-
Homogenize whole larvae or dissected brains in a suitable acidic solution to stabilize the catecholamines.
-
Centrifuge the homogenate at high speed in a cold environment.
-
Filter the supernatant.
-
Inject a known volume of the filtered supernatant into the HPLC system.
-
Separate the compounds using a reverse-phase C18 column with a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier.
-
Detect and quantify the eluted compounds using an electrochemical detector set at an appropriate oxidation potential.
-
Calculate concentrations based on a standard curve generated from known concentrations of DA, DOPAC, and HVA.
-
Histopathological Analysis
-
Objective: To observe structural changes in nervous tissue.
-
Procedure (for fish brain):
-
Euthanize the fish and carefully dissect the brain.
-
Fix the brain tissue in a suitable fixative (e.g., 10% neutral buffered formalin).
-
Process the tissue through a series of alcohol and xylene baths for dehydration and clearing.
-
Embed the tissue in paraffin wax.
-
Section the paraffin blocks into thin slices (e.g., 5 µm) using a microtome.
-
Mount the sections on glass slides.
-
Stain the sections with appropriate dyes (e.g., Hematoxylin and Eosin for general morphology, or specific stains for neuronal components).
-
For apoptosis detection, perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
Examine the stained sections under a light microscope to identify any pathological changes such as neuronal degeneration, inflammation, or apoptosis.[10][11]
-
Caption: General experimental workflow for assessing this compound neurotoxicity.
This technical guide provides a foundational understanding of the neurotoxic effects of this compound on non-target organisms. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community in furthering research into the environmental and health impacts of pyrethroid insecticides and in the development of potential therapeutic interventions.
References
- 1. The Use of Non-targeted Lipidomics and Histopathology to Characterize the Neurotoxicity of this compound to Juvenile Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developmental exposure to environmentally relevant concentrations of this compound alters transcription of mTOR and ryanodine receptor-dependent signaling molecules and impairs predator avoidance behavior across early life stages in inland silversides (Menidia beryllina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound causes transcriptomic alterations in mTOR and ryanodine receptor-dependent signaling and delayed hyperactivity in developing zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of Erythrocyte Membrane Blebbing by this compound Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces changes in clinical poisoning symptoms, oxidative stress, DNA damage, histological characteristics, and transcriptome in Chinese giant salamander (Andrias davidianus) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bifenthrin's Potential for Bioaccumulation in Aquatic Ecosystems: A Technical Guide
Executive Summary: Bifenthrin, a synthetic pyrethroid insecticide, is widely used in agricultural and urban settings. Due to its chemical properties, particularly its high hydrophobicity (log Kow ~6.0) and persistence in sediment, this compound presents a significant potential for bioaccumulation in aquatic ecosystems.[1][2] This technical guide synthesizes current research on the bioaccumulation of this compound, presenting quantitative data, detailing experimental protocols for its assessment, and visualizing key pathways and workflows. Evidence indicates that this compound can concentrate to high levels in aquatic organisms, with bioconcentration factors (BCF) reported to be as high as 28,000 in fish.[3][4] However, the actual bioaccumulation potential is complex and significantly influenced by environmental factors such as sediment organic carbon content, aging, and temperature, which affect its bioavailability.[5] Furthermore, metabolic biotransformation in some organisms can limit the extent of accumulation.[6] This document provides researchers and environmental scientists with a comprehensive overview of the mechanisms, measurement, and implications of this compound bioaccumulation.
Physicochemical Properties and Environmental Fate
This compound's potential for bioaccumulation is rooted in its physicochemical properties. It is a lipophilic, or "fat-loving," compound, meaning it has a strong affinity for fatty tissues in organisms over water.[7] This is quantified by its high octanol-water partition coefficient (Kow), which is approximately 1.0 x 10^6.[3] this compound also has very low water solubility (<1 μg/L) and a high soil sorption coefficient (Koc), causing it to bind tightly to soil and sediment particles when it enters aquatic systems through runoff.[3][5]
Once in the aquatic environment, this compound is persistent. It is resistant to hydrolysis (breakdown in water) and photolysis (breakdown by sunlight), with aqueous photolysis half-lives ranging from 276 to 416 days.[3][4] In sediment, its aerobic half-life can range from 12 to 16 months.[3] This persistence, combined with its hydrophobicity, creates a long-term reservoir of this compound in sediments, making it available for uptake by benthic (bottom-dwelling) organisms over extended periods.
Evidence of Bioaccumulation in Aquatic Organisms
The accumulation of this compound from the environment into aquatic organisms can occur through two primary pathways: bioconcentration (uptake directly from water across respiratory surfaces like gills) and bioaccumulation (uptake from all sources, including water, sediment, and diet).
Bioconcentration and Bioaccumulation Data
Numerous studies have quantified the extent to which this compound accumulates in aquatic life. The Bioconcentration Factor (BCF), the ratio of the chemical's concentration in an organism to that in the water, is a key metric. Studies have shown that this compound has a high potential to bioconcentrate in fish tissues. For instance, fathead minnows exposed to low aqueous concentrations of this compound exhibited BCFs of 21,000 and 28,000 after 127 and 254 days, respectively.[3] Other studies have documented BCF values ranging from 1,060 to over 4,600 in various fish and aquatic invertebrates.[4][8]
However, some research suggests that under field conditions, the bioaccumulation potential might be lower than predicted by laboratory BCF studies. A 2017 study by the Pest Management Regulatory Agency (PMRA) in Canada concluded that this compound did not meet the criterion of a bioaccumulative substance, as the measured Bioaccumulation Factor (BAF) in fish from dosed ponds was below the 5,000 L/kg threshold.[9] This highlights the importance of considering real-world environmental factors.
Table 1: Quantitative Bioaccumulation Data for this compound
| Species | Parameter | Value (L/kg) | Exposure Conditions | Reference |
| Fathead Minnow (Pimephales promelas) | BCF | 21,000 | 127-day water exposure (0.0037 µg/L) | [3] |
| Fathead Minnow (Pimephales promelas) | BCF | 28,000 | 254-day water exposure (0.0037 µg/L) | [3] |
| Fish (unspecified) | BCF | 1,060 | Flow-through system (< 0.1 ng/L) | [8] |
| Aquatic Invertebrates & Fish | BCF | 4,600 - 28,000 | Field observations | [4] |
| Fish (unspecified) | BAF | < 5,000 | Dosed pond biomonitoring program | [9] |
Trophic Transfer and Ecological Implications
The transfer of this compound through the food web is a critical aspect of its ecological risk. Due to its persistence and accumulation in lower-trophic-level organisms, such as benthic invertebrates, it can be transferred to predatory fish that consume them.[10][11] This process, known as biomagnification, can lead to progressively higher concentrations at higher trophic levels.[7]
Mesocosm studies, which simulate natural stream environments, have demonstrated the cascading effects of this compound contamination. At concentrations previously considered safe, this compound exposure led to a reduction in the abundance and diversity of larval macroinvertebrates.[12][13][14][15] This, in turn, caused an indirect effect: a trophic cascade where the reduction in grazing invertebrates led to an increase in periphyton (algae) abundance.[12][14] Such disruptions can fundamentally alter the structure and function of aquatic ecosystems.[15]
Factors Influencing Bioavailability
The mere presence of this compound in sediment does not guarantee its uptake by organisms. Its bioavailability—the fraction of the total chemical that is available for absorption—is controlled by several interacting factors.
-
Organic Carbon: this compound binds strongly to organic carbon in sediment.[12] Sediments with higher organic carbon content tend to sequester this compound more effectively, reducing its concentration in the pore water and thus its availability to organisms.[5]
-
Aging: Over time, this compound can become more strongly bound within the sediment matrix, a process known as aging or sequestration. This process generally decreases its bioavailability.[5][6]
-
Temperature: Lower water temperatures have been shown to increase the bioaccessibility of this compound, potentially leading to higher risk during colder seasons.[5]
-
Particle Size: The ingestion of small, pesticide-bound particles can be an additional exposure route for filter-feeding organisms like copepods, and toxicity may be correlated with the abundance of specific particle sizes (e.g., 0.5–2 µm).[16]
Experimental and Analytical Protocols
Assessing the bioaccumulation of this compound requires standardized laboratory procedures and sensitive analytical methods.
Sediment Bioaccumulation Test Protocol
A common method to assess bioaccumulation from sediment involves using benthic invertebrates like the oligochaete worm Lumbriculus variegatus or the amphipod Hyalella azteca.
-
Sediment Spiking: A known concentration of ¹⁴C-labeled or non-labeled this compound is thoroughly mixed into test sediments with defined characteristics (e.g., organic carbon content).
-
Acclimation: Test organisms are acclimated to laboratory conditions and the control sediment.
-
Exposure: Organisms are introduced into the spiked sediment and exposed for a set period (e.g., 28 days for L. variegatus). Water is carefully overlaid and maintained with gentle aeration.
-
Sampling: At specified time points, subsets of organisms, sediment, and overlying water are sampled. Organisms are allowed to purge their gut contents in clean water to ensure tissue concentrations are measured.
-
Extraction and Analysis: this compound is extracted from the tissue and sediment samples, typically using an organic solvent like acetone or hexane. The extract is then cleaned up to remove interfering substances, often using Florisil column chromatography.
-
Quantification: The concentration of this compound in the final extract is determined using instrumental analysis. The Biota-Sediment Accumulation Factor (BSAF) is then calculated as the lipid-normalized concentration in the organism divided by the organic carbon-normalized concentration in the sediment.
Analytical Methodologies for this compound Quantification
The accurate measurement of this compound in environmental and biological matrices at very low concentrations is crucial.
-
Gas Chromatography (GC): GC coupled with an Electron Capture Detector (GC-ECD) is a widely used and sensitive method for analyzing this compound. For confirmation, GC with Mass Spectrometry (GC-MS) is employed, which provides more definitive identification of the compound based on its mass-to-charge ratio.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and is particularly useful for complex matrices. It allows for the detection of this compound at parts-per-trillion (ppt) levels in water and parts-per-billion (ppb) levels in sediment.[18]
Sample Preparation: A typical procedure involves solvent extraction (e.g., acetone), liquid-liquid partitioning to move the this compound into a cleaner solvent like hexane, and a solid-phase extraction (SPE) or column chromatography cleanup step before instrumental analysis.
Visualizing Key Processes and Workflows
To better understand the complex interactions governing this compound's fate and analysis, the following diagrams illustrate key pathways and procedures.
Caption: Trophic transfer pathway of this compound in an aquatic ecosystem.
Caption: Experimental workflow for a sediment bioaccumulation study.
Caption: Factors influencing the bioavailability of sediment-bound this compound.
Conclusion
The available scientific evidence robustly demonstrates that this compound has a high potential for bioaccumulation in aquatic organisms, particularly fish and invertebrates. Its chemical properties predispose it to partition from water into organic matrices like sediment and biological tissues. Laboratory studies have consistently reported high bioconcentration factors. However, the expression of this potential in natural ecosystems is modulated by a suite of environmental factors, primarily sediment organic carbon content and aging, which can significantly reduce its bioavailability. While some organisms can metabolize this compound, its persistence can still lead to trophic transfer and broader ecological impacts, such as the disruption of food web dynamics. A comprehensive risk assessment of this compound must therefore integrate its high intrinsic bioaccumulation potential with a thorough understanding of the site-specific factors that govern its environmental fate and bioavailability.
References
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- 2. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. d3n8a8pro7vhmx.cloudfront.net [d3n8a8pro7vhmx.cloudfront.net]
- 5. osti.gov [osti.gov]
- 6. Bioavailability and biotransformation of sediment-associated pyrethroid insecticides in Lumbriculus variegatus. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. biologicaltimes.com [biologicaltimes.com]
- 8. fao.org [fao.org]
- 9. SETAC North America 42nd Annual Meeting [setac.confex.com]
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- 11. Dietary Exposure to this compound and Fipronil Impacts Swimming Performance in Juvenile Chinook Salmon (Oncorhynchus tshawytscha) - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. This compound causes trophic cascades and alters insect emergence in mesocosms: implication for small streams | U.S. Geological Survey [usgs.gov]
- 15. farmprogress.com [farmprogress.com]
- 16. Characteristics of suspended solids affect this compound toxicity to the calanoid copepods Eurytemora affinis and Pseudodiaptomus forbesi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tsijournals.com [tsijournals.com]
- 18. epa.gov [epa.gov]
A Technical Guide to the Differential Modes of Action of Type I and Type II Pyrethroids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrethroid insecticides are a major class of neurotoxicants that act primarily on voltage-gated sodium channels (VGSCs).[1] They are broadly categorized into two classes, Type I and Type II, based on their chemical structure and the distinct toxicological syndromes they produce in mammals.[2][3][4] This guide provides a detailed technical overview of the fundamental differences in the mode of action between these two types of pyrethroids, focusing on their differential effects on ion channels and the resultant neurotoxic outcomes. The information presented herein is intended to support research and development efforts in toxicology, pharmacology, and drug discovery.
The key structural distinction between the two classes is the absence (Type I) or presence (Type II) of an α-cyano group at the α-carbon of the 3-phenoxybenzyl alcohol moiety.[3][5] This single molecular difference leads to profound variations in their interaction with neuronal targets, resulting in two distinct poisoning syndromes: the T-syndrome (tremors) for Type I and the CS-syndrome (choreoathetosis, salivation) for Type II.[3][6] While both types primarily target VGSCs, the kinetics of channel modification differ significantly. Type II pyrethroids cause a much more prolonged opening of the sodium channel, leading to a persistent sodium influx and more severe neurotoxicity.[1][6] Furthermore, secondary targets, including voltage-gated chloride and calcium channels, as well as GABA-gated chloride channels, appear to be differentially modulated by the two pyrethroid types, contributing to their distinct toxicological profiles.
Comparative Analysis of Neurotoxic Effects
The differential interaction of Type I and Type II pyrethroids with their molecular targets manifests as distinct clinical signs of neurotoxicity.
-
Type I Pyrethroids (T-Syndrome): Exposure to Type I pyrethroids, such as permethrin and bifenthrin, induces a syndrome characterized by hyperexcitability, an exaggerated startle response, and fine tremors that can progress to whole-body tremors.[2]
-
Type II Pyrethroids (CS-Syndrome): Type II pyrethroids, including deltamethrin and cypermethrin, produce a more severe and complex syndrome involving choreoathetosis (writhing movements), profuse salivation, and clonic seizures.[2]
These differences in toxicological outcome are a direct result of the varying degrees and mechanisms of neuronal hyperexcitation and disruption of synaptic transmission.
Primary Molecular Target: Voltage-Gated Sodium Channels (VGSCs)
The primary mode of action for both Type I and Type II pyrethroids is the modulation of voltage-gated sodium channels.[1][7] Pyrethroids bind to the channel protein and delay the closing (inactivation) of the channel, leading to a prolonged influx of sodium ions during and after an action potential.[8] This results in membrane depolarization and neuronal hyperexcitability.
Differential Effects on Sodium Channel Kinetics
The most critical distinction between the two pyrethroid types lies in the duration of sodium channel modification. Type II pyrethroids induce a significantly longer-lasting modification of the sodium channel compared to Type I pyrethroids.[1][6] This is most evident in electrophysiological recordings as a prolonged "tail current" upon repolarization of the neuronal membrane. The decay of this tail current is substantially slower for Type II compounds.[1][9]
Quantitative Comparison of Sodium Channel Modification
The following table summarizes key quantitative parameters that differentiate the effects of Type I and Type II pyrethroids on voltage-gated sodium channels.
| Parameter | Type I Pyrethroids (e.g., Permethrin, Tefluthrin) | Type II Pyrethroids (e.g., Deltamethrin, Cypermethrin) |
| Sodium Tail Current Decay Time Constant (τ) | Shorter (milliseconds)[10][11] | Significantly Longer (hundreds of milliseconds to seconds)[1][10] |
| Use-Dependence | Can show some use-dependent enhancement of channel modification.[9][12] | Strong use-dependence, indicating preferential binding to the open state of the channel.[9][12][13] |
| Percentage of Modified Channels | Generally lower for a given concentration.[11] | Generally higher for a given concentration.[11] |
| Effect on Peak Sodium Current | Can cause a use-dependent decrease in peak current.[11] | Can cause a use-dependent increase in peak current at certain concentrations.[13] |
| IC50 for Inhibition of Neuronal Firing | Generally higher (less potent).[14] | Generally lower (more potent).[14] |
Secondary Molecular Targets
While VGSCs are the primary target, evidence suggests that other ion channels contribute to the differential neurotoxicity of Type I and Type II pyrethroids.
Voltage-Gated Chloride Channels (ClCs)
Some Type II pyrethroids, such as deltamethrin, have been shown to inhibit voltage-gated chloride channels.[2][10] This action would reduce the stabilizing chloride conductance, thereby amplifying the depolarizing effect of the prolonged sodium current and contributing to the severity of the CS-syndrome. However, this effect is not universal across all Type II pyrethroids, and some Type I compounds may also interact with these channels, making it a point of ongoing research.[9][15][16]
Voltage-Gated Calcium Channels (CaVs)
Type I pyrethroids, like allethrin and tetramethrin, have been reported to block certain types of voltage-gated calcium channels, particularly T-type channels.[9][17][18] In contrast, some studies have shown that Type II pyrethroids like deltamethrin have little to no direct effect on these channels.[19] The blockade of calcium channels by Type I pyrethroids could modulate neurotransmitter release and contribute to the specific characteristics of the T-syndrome.
GABA-Gated Chloride Channels (GABA-A Receptors)
There is evidence to suggest that Type II pyrethroids can antagonize the action of the inhibitory neurotransmitter GABA at the GABA-A receptor complex.[13][20][21] This would lead to a reduction in chloride influx and a disinhibition of neuronal circuits, potentially contributing to the seizures observed in the CS-syndrome. The exact mechanism, whether direct or indirect, is still under investigation, with some evidence pointing to an indirect effect resulting from membrane depolarization.[22]
Experimental Protocols
The following are outlines of key experimental methodologies used to characterize the differential modes of action of Type I and Type II pyrethroids.
Patch-Clamp Electrophysiology for Ion Channel Characterization
This technique is fundamental for studying the effects of pyrethroids on the kinetics of individual ion channels.
-
Objective: To measure the effects of pyrethroids on the activation, inactivation, and deactivation kinetics of voltage-gated sodium, calcium, or chloride channels.
-
Methodology:
-
Cell Preparation: Utilize primary neuronal cultures (e.g., cortical or dorsal root ganglia neurons) or heterologous expression systems (e.g., HEK293 or Xenopus oocytes) expressing the specific ion channel subtype of interest.
-
Recording Configuration: Employ the whole-cell patch-clamp configuration to control the membrane potential and record ionic currents.
-
Solutions: Use appropriate internal (pipette) and external (bath) solutions to isolate the specific ionic current being studied (e.g., using blockers for other channels).
-
Voltage Protocols:
-
Activation: Apply a series of depolarizing voltage steps from a hyperpolarized holding potential to determine the current-voltage relationship.
-
Inactivation: Use a two-pulse protocol with a variable prepulse potential to assess steady-state inactivation.
-
Deactivation (Tail Currents): Apply a brief depolarizing pulse to open the channels, followed by repolarization to various potentials to measure the closing kinetics of the channels. This is crucial for observing the prolonged tail currents characteristic of pyrethroid action.[23]
-
-
Data Analysis: Measure parameters such as peak current amplitude, time to peak, inactivation time constants, and tail current decay time constants.[10] Compare these parameters before and after the application of Type I and Type II pyrethroids.
-
In Vitro Neurotoxicity Assays using SH-SY5Y Cells
Human neuroblastoma SH-SY5Y cells are a common model for assessing the general neurotoxicity of compounds.
-
Objective: To evaluate the cytotoxicity, induction of apoptosis, and oxidative stress caused by pyrethroids.
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.
-
Compound Exposure: Treat cells with a range of concentrations of Type I and Type II pyrethroids for a specified duration (e.g., 24 hours).
-
Cytotoxicity Assessment:
-
Apoptosis Assays:
-
Oxidative Stress Assays:
-
Microelectrode Array (MEA) for Neuronal Network Analysis
MEAs allow for the non-invasive recording of the electrical activity of neuronal networks in culture, providing insights into functional neurotoxicity.
-
Objective: To assess the effects of pyrethroids on neuronal network excitability, synchrony, and bursting activity.
-
Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons onto MEA plates. Allow the network to mature for several days to weeks in vitro.
-
Baseline Recording: Record the spontaneous electrical activity of the neuronal network before compound application to establish a baseline.
-
Compound Application: Acutely perfuse the MEA with different concentrations of Type I and Type II pyrethroids.
-
Data Recording: Record changes in network activity over time.
-
Data Analysis: Analyze various parameters of network function, including:
-
Neurobehavioral Assessment in Rodents
Animal models are essential for correlating molecular and cellular effects with the overt toxicological syndromes.
-
Objective: To quantitatively assess the behavioral outcomes of pyrethroid exposure, such as tremors and changes in motor activity.
-
Methodology:
-
Animal Dosing: Administer Type I or Type II pyrethroids to rodents (typically rats or mice) via an appropriate route (e.g., oral gavage).
-
Functional Observation Battery (FOB): A series of standardized tests to assess changes in autonomic function, neuromuscular coordination, and overall activity.[20][31]
-
Tremor Quantification:
-
Visual Scoring: Use a rating scale to score the severity of tremors.
-
Automated Tremor Monitoring: Employ devices such as accelerometers to provide an objective measure of tremor frequency and amplitude.[32]
-
-
Motor Activity: Use automated activity chambers to measure changes in locomotor activity and habituation.
-
Acoustic Startle Response: Measure the amplitude of the startle response to an auditory stimulus, which is differentially affected by Type I and Type II pyrethroids.[31]
-
Conclusion and Future Directions
The differential modes of action of Type I and Type II pyrethroids are primarily dictated by the presence of the α-cyano group, which leads to a significantly more prolonged modification of voltage-gated sodium channels by Type II compounds. This results in distinct electrophysiological signatures and toxicological syndromes. Secondary interactions with other ion channels, including voltage-gated chloride and calcium channels, and GABA-A receptors, further contribute to the unique neurotoxic profiles of each pyrethroid class.
For researchers and drug development professionals, a thorough understanding of these differential mechanisms is crucial. It allows for:
-
Improved Risk Assessment: By understanding the specific molecular targets and pathways, more accurate predictions of neurotoxicity can be made.
-
Development of Safer Insecticides: Structure-activity relationship studies can guide the design of new insecticides with higher selectivity for insect over mammalian ion channels.
-
Identification of Novel Therapeutic Targets: The ion channels modulated by pyrethroids represent potential targets for the development of drugs to treat channelopathies and other neurological disorders.
-
Development of Antidotes: A clear understanding of the toxicological pathways is essential for the rational design of effective treatments for pyrethroid poisoning.
Future research should continue to focus on elucidating the precise molecular interactions at the pyrethroid binding sites on various ion channel subtypes, exploring the complex interplay between primary and secondary target effects, and utilizing advanced in vitro models, such as human iPSC-derived neurons, to better predict human-relevant neurotoxicity.[29]
References
- 1. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A 30-Min Exposure on Permethrin and Deltamethrin Modifies Ion Transport Pathways in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of multi-well microelectrode arrays for neurotoxicity screening using a chemical training set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docta.ucm.es [docta.ucm.es]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human and Rat Nav1.3 Voltage-Gated Sodium Channels Differ in Inactivation Properties and Sensitivity to the Pyrethroid Insecticide Tefluthrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acute in vitro neurotoxicity of some pyrethroids using microelectrode arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
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- 20. researchgate.net [researchgate.net]
- 21. sketchviz.com [sketchviz.com]
- 22. LJMU Research Online [researchonline.ljmu.ac.uk]
- 23. Dataset of electrophysiological patch-clamp recordings of the effect of the compounds deltamethrin, ATx-II and β4-peptide on human cardiac Nav1.5 sodium channel gating properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. docta.ucm.es [docta.ucm.es]
- 26. researchgate.net [researchgate.net]
- 27. Neurotoxicity Screening with High-Throughput Microelectrode Arrays | Axion Biosystems [axionbiosystems.com]
- 28. jstage.jst.go.jp [jstage.jst.go.jp]
- 29. Development of Micro-Electrode Array Based Tests for Neurotoxicity: Assessment of Interlaboratory Reproducibility with Neuroactive Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Neurobehavioral toxicology of pyrethroid insecticides in adult animals: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Accurate and affordable assessment of physiological and pathological tremor in rodents using the accelerometer of a smartphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Rodent models of tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifenthrin's Neurotoxic Footprint: A Technical Guide to its Effects on the Central and Peripheral Nervous Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifenthrin, a third-generation synthetic pyrethroid insecticide, is widely utilized in agricultural and residential settings.[1] Its efficacy stems from its potent neurotoxic effects on target organisms. However, there is growing concern about its off-target effects on non-target species, including mammals. This technical guide provides an in-depth examination of the neurotoxicological profile of this compound, with a specific focus on its mechanisms of action and resultant effects on the central and peripheral nervous systems. Through a comprehensive review of existing literature, this document consolidates quantitative data on this compound's neurotoxicity, details key experimental protocols, and visualizes complex signaling pathways and experimental workflows. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the neurotoxic properties of pyrethroids and developing potential therapeutic interventions.
Introduction
This compound is a synthetic pyrethroid insecticide characterized by its high photostability and potent insecticidal activity.[1] Classified as a Type I pyrethroid due to the absence of an α-cyano group, this compound's primary mode of action involves the disruption of nerve function.[2] However, some studies suggest it exhibits a mixed Type I/II mode of action, displaying symptoms characteristic of both classifications.[3] The primary molecular target of this compound in both invertebrates and vertebrates is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of action potentials in the nervous system.[2][4] This guide will explore the intricate interactions of this compound with the nervous system, from its molecular target to the observable neurobehavioral outcomes.
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
This compound's neurotoxicity is primarily mediated through its interaction with voltage-gated sodium channels.[2][4] It binds to these channels and modifies their gating kinetics, specifically by delaying their closure.[2] This prolonged opening of the sodium channels leads to a persistent influx of sodium ions, resulting in membrane depolarization and a state of hyperexcitability in neuronal cells.[5] This disruption of normal nerve signaling is the fundamental cause of the toxic effects observed.
While traditionally classified as a Type I pyrethroid, which typically holds the sodium channel open for shorter durations compared to Type II pyrethroids, this compound has been shown to exhibit characteristics of both types.[2][3] Studies on human VGSC Nav1.8 subtype have shown that this compound's effects on inactivation are slight, similar to Type II pyrethroids, but without the significant prolongation of the tail current characteristic of Type II compounds.[3] This mixed action may explain the unique toxicological profile of this compound, which includes symptoms of both the "T-syndrome" (tremors) associated with Type I pyrethroids and the "CS-syndrome" (choreoathetosis and salivation) associated with Type II pyrethroids.[1]
dot
Caption: this compound's primary mechanism of action on VGSCs.
Effects on the Central Nervous System (CNS)
This compound readily crosses the blood-brain barrier, leading to a range of neurotoxic effects within the CNS.[6] The primary symptoms of acute this compound neurotoxicity in mammals include tremors, clonic convulsions, and increased grooming.[3][7] These effects are a direct consequence of the widespread neuronal hyperexcitability induced by the disruption of sodium channel function.
Neurochemical Alterations
Studies in animal models have demonstrated that this compound exposure leads to significant alterations in the levels of various neurotransmitters and their metabolites in different brain regions. These changes contribute to the observed behavioral and neurological deficits. For instance, in rats, this compound administration has been shown to decrease levels of dopamine (DA), epinephrine (EPN), and serotonin (5-HT), while increasing levels of norepinephrine (NE) and homovanillic acid (HVA) in the frontal cortex.[1][8] Furthermore, a reduction in acetylcholinesterase (AChE) activity has been observed in multiple brain regions, which can lead to an accumulation of acetylcholine and subsequent overstimulation of cholinergic pathways.[8][9]
Oxidative Stress
A growing body of evidence indicates that oxidative stress plays a crucial role in this compound-induced neurotoxicity.[1][9] this compound exposure has been shown to induce lipid peroxidation and increase protein carbonyl levels in the frontal cortex, corpus striatum, and hippocampus of rats.[1] Concurrently, the activities of key antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) are suppressed.[1][8] This imbalance between the production of reactive oxygen species and the brain's antioxidant defense mechanisms can lead to neuronal damage and contribute to the long-term neurological consequences of this compound exposure.
dot
Caption: Key pathways of this compound-induced CNS toxicity.
Effects on the Peripheral Nervous System (PNS)
While the CNS is a primary target, this compound also affects the peripheral nervous system. The disruption of sodium channel function in peripheral nerves can lead to symptoms such as paresthesia (a tingling or burning sensation on the skin). Although less studied than its central effects, this compound's impact on the PNS contributes to its overall neurotoxic profile. The accumulation of this compound in the sciatic nerve has been documented, with a clearance half-life of 40 days in rats, indicating prolonged exposure of peripheral nerves.[2]
Developmental Neurotoxicity
Exposure to this compound during critical periods of development can have profound and lasting effects on the nervous system. Developmental neurotoxicity studies in rats have shown that in utero and lactational exposure to this compound can lead to tremors and clonic convulsions in both dams and pups.[3] Furthermore, exposure during early life can result in long-term behavioral alterations. In zebrafish, embryonic exposure to this compound has been shown to cause neurogenesis defects, demyelination, and alterations in the transcription of genes related to neurodevelopment and neurotransmission.[10][11] These findings highlight the vulnerability of the developing nervous system to this compound's toxic effects.
Quantitative Data on this compound Neurotoxicity
The following tables summarize key quantitative data from various studies on the neurotoxic effects of this compound.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 43 mg/kg | [2] |
| Rat | Oral | 53.4 - 210.4 mg/kg | [2] |
| Rat | Dermal | >2000 mg/kg | [2] |
| Rabbit | Dermal | >2000 mg/kg | [2] |
| A. gambiae | Topical | 0.15 ng/mg | [5] |
| C. quinquefasciatus | Topical | 0.16 ng/mg | [5] |
Table 2: Neurochemical Effects of this compound in Rats (30-day oral exposure)
| Brain Region | Dose | Parameter | % Change from Control | Reference |
| Frontal Cortex | 3.5 mg/kg | Epinephrine (EPN) | -20% | [1] |
| 7 mg/kg | Epinephrine (EPN) | -33% | [1] | |
| 3.5 mg/kg | Dopamine (DA) | -23% | [1] | |
| 7 mg/kg | Dopamine (DA) | -42% | [1] | |
| 3.5 mg/kg | DOPAC | -27% | [1] | |
| 7 mg/kg | DOPAC | -43% | [1] | |
| 3.5 mg/kg | Serotonin (5-HT) | -10% | [1] | |
| 7 mg/kg | Serotonin (5-HT) | -30% | [1] | |
| 3.5 mg/kg | Norepinephrine (NE) | Increased | [1] | |
| 7 mg/kg | Norepinephrine (NE) | Increased | [1] | |
| 3.5 mg/kg | HVA | Increased | [1] | |
| 7 mg/kg | HVA | Increased | [1] |
Table 3: Effects of this compound on Oxidative Stress Markers in Rats (30-day oral exposure)
| Brain Region | Dose | Parameter | % Change from Control | Reference |
| Frontal Cortex | 3.5 mg/kg | Lipid Peroxidation (LPO) | +24% | [1] |
| 7 mg/kg | Lipid Peroxidation (LPO) | +42% | [1] | |
| 3.5 mg/kg | Protein Carbonyls | +24% | [1] | |
| 7 mg/kg | Protein Carbonyls | +42% | [1] | |
| 3.5 mg/kg | Catalase (CAT) Activity | -12% | [1] | |
| 7 mg/kg | Catalase (CAT) Activity | -26% | [1] | |
| 3.5 mg/kg | Superoxide Dismutase (SOD) Activity | Decreased | [1] | |
| 7 mg/kg | Superoxide Dismutase (SOD) Activity | Decreased | [1] | |
| 3.5 mg/kg | Glutathione Peroxidase (GPx) Activity | -12% | [1] | |
| 7 mg/kg | Glutathione Peroxidase (GPx) Activity | -19% | [1] | |
| Hippocampus | 3.5 mg/kg | Lipid Peroxidation (LPO) | Increased | [1] |
| 7 mg/kg | Lipid Peroxidation (LPO) | Increased | [1] | |
| 3.5 mg/kg | Protein Carbonyls | +20% | [1] | |
| 7 mg/kg | Protein Carbonyls | +42% | [1] | |
| 3.5 mg/kg | Catalase (CAT) Activity | -15% | [1] | |
| 7 mg/kg | Catalase (CAT) Activity | -32% | [1] | |
| 3.5 mg/kg | Glutathione Peroxidase (GPx) Activity | -16% | [1] | |
| 7 mg/kg | Glutathione Peroxidase (GPx) Activity | -23% | [1] | |
| Corpus Striatum | 3.5 mg/kg | Lipid Peroxidation (LPO) | Increased | [1] |
| 7 mg/kg | Lipid Peroxidation (LPO) | Increased | [1] | |
| 3.5 mg/kg | Protein Carbonyls | +15% | [1] | |
| 7 mg/kg | Protein Carbonyls | +35% | [1] | |
| 3.5 mg/kg | Catalase (CAT) Activity | -18% | [1] | |
| 7 mg/kg | Catalase (CAT) Activity | -24% | [1] | |
| 3.5 mg/kg | Glutathione Peroxidase (GPx) Activity | -12% | [1] | |
| 7 mg/kg | Glutathione Peroxidase (GPx) Activity | -19% | [1] |
Experimental Protocols
Understanding the methodologies employed in key studies is crucial for interpreting the data and designing future research.
In Vivo Neurotoxicity Assessment in Rats
-
Animal Model: Adult male Wistar rats.[1]
-
Dosing: this compound administered orally (p.o.) at doses of 3.5 and 7 mg/kg body weight for 30 consecutive days.[1]
-
Behavioral Studies: A battery of tests was conducted to assess motor activity (open field test), motor coordination (rotarod test), and cognitive function.[1]
-
Neurochemical Analysis: 24 hours after the final dose, animals were sacrificed, and brain regions (frontal cortex, corpus striatum, hippocampus) were dissected for the analysis of biogenic amines and their metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[1]
-
Oxidative Stress Assays: The levels of lipid peroxidation (measured as TBARS), protein carbonyls, and the activities of antioxidant enzymes (CAT, SOD, GPx) were determined in brain homogenates using spectrophotometric methods.[1]
dot
Caption: Workflow for assessing this compound neurotoxicity in rats.
Developmental Neurotoxicity Assessment in Zebrafish
-
Animal Model: Wild-type and transgenic zebrafish embryos/larvae.[10][11]
-
Exposure: Embryos exposed to this compound from <3 hours post-fertilization (hpf) to 120 hpf at concentrations of 103.9 and 362.1 μg/L.[10][11]
-
Behavioral Assays: Assessment of tail-coiling response at 24 hpf and touch-evoked responses at 72 hpf.[10][11] Larval behavior, including body contact, distance moved, and turn angle, was also analyzed.[10][11]
-
Neurochemical Analysis: Levels of acetylcholinesterase and dopamine were measured.[10][11]
-
Neuroimaging: Confocal microscopy was used in transgenic lines to visualize neurogenesis, axon growth, and myelination.[10][11]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was performed to measure the transcription of genes related to neurodevelopment and neurotransmission.[10][11]
Conclusion
This compound exerts significant neurotoxic effects on both the central and peripheral nervous systems, primarily through the disruption of voltage-gated sodium channel function. This leads to a cascade of events including neuronal hyperexcitability, alterations in neurotransmitter systems, and induction of oxidative stress. The developing nervous system is particularly vulnerable to these effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the specific molecular mechanisms of this compound neurotoxicity and for the development of strategies to mitigate its adverse effects. A deeper understanding of these processes is essential for accurate risk assessment and for the development of safer pest control alternatives.
References
- 1. This compound-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Technical Fact Sheet [npic.orst.edu]
- 3. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The pharmacokinetic properties of this compound in the rat following multiple routes of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
- 8. Neurotransmitter and Histopathological Alteration Induced by this compound in the Brain of Oryctologus cuniculus[v1] | Preprints.org [preprints.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Adverse effects of this compound exposure on neurobehavior and neurodevelopment in a zebrafish embryo/larvae model - PubMed [pubmed.ncbi.nlm.nih.gov]
Abiotic and biotic degradation processes of Bifenthrin in water
An In-depth Technical Guide to the Abiotic and Biotic Degradation of Bifenthrin in Water
Introduction
This compound is a synthetic pyrethroid insecticide widely utilized in agricultural and urban settings to control a broad spectrum of pests.[1] As a Type I pyrethroid, it acts on the nervous system of insects by interfering with sodium channels.[2] Due to its widespread use, this compound residues can contaminate surface water bodies through runoff and spray drift, posing a significant risk to aquatic ecosystems due to its high toxicity to fish and invertebrates.[3][4][5] Understanding the degradation processes of this compound in water is crucial for assessing its environmental fate, persistence, and potential for long-term ecological impact.
This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of this compound in aquatic environments. It summarizes key quantitative data, details relevant experimental methodologies, and illustrates the complex interplay of factors governing its persistence. The content is intended for researchers, environmental scientists, and regulatory professionals involved in the study and management of pesticide contaminants.
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis. This compound is generally characterized by its relative stability against these processes under typical environmental conditions.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH and temperature.
This compound is generally stable to hydrolysis at neutral and acidic pH.[4][6] One study reported that over a 30-day period at 25°C, this compound was stable in water at pH 5, 7, and 9.[2] However, other research indicates that dissipation is highly pH-dependent, with persistence being lowest under alkaline conditions.[7] For instance, while it is stable at typical temperatures, hydrolysis can be significant at elevated temperatures.[8] The interaction with mildly acidic water, potentially containing carbonic acid from dissolved CO2, can also lead to the gradual degradation of the this compound molecule over time.[9]
Table 1: Hydrolysis and Dissipation of this compound in Water
| pH | Temperature (°C) | Initial Conc. (ppm) | Dissipation (%) | Half-life (days) | Reference |
| 5, 7, 9 | 25 | Not specified | Stable over 30 days | >30 | [2] |
| 4.0 | Lab conditions | 0.06 & 0.12 | 82.76 - 88.27 (60 days) | 5.1 - 43 | [7] |
| 7.0 | Lab conditions | 0.06 & 0.12 | 87.72 - 95.65 (60 days) | Not specified | [7] |
| 9.2 | Lab conditions | 0.06 & 0.12 | 84.21 - 95.59 (60 days) | 1.3 - 50.2 | [7] |
| Not specified | Canal Water | 0.809 & 1.705 mg/L | 94.80 - 95.42 (60 days) | 11.31 - 11.75 | [10] |
| 4 | 90 | Not specified | Not specified | 20 minutes | [8] |
Photolysis
Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation. This compound is considered to be relatively photostable in water.[2]
The process of direct photolysis in water is slow.[4][6] However, indirect photolysis, facilitated by other substances in natural freshwater systems, may contribute more significantly to its dissipation.[4][6] Studies using UV irradiation have demonstrated that this compound can be degraded, with the reaction following pseudo-first-order kinetics.[11] The rate of photodegradation is heavily influenced by the intensity of the light source but is not significantly affected by pH.[11] The presence of certain organic molecules may reduce the rate of photodegradation.[11]
Table 2: Photolytic Degradation of this compound
| Medium | Condition | Half-life | Reference |
| Aqueous | Lab conditions | 276 - 416 days | [2] |
| Aqueous | Lab conditions | 5 - 600 days | [12] |
| Natural Daylight | Not specified | 255 days | [13] |
| Water | UV Irradiation | 41-57% degradation in 24h | [14] |
| Vapor-phase | Reaction with hydroxyl radicals | ~4 hours (Atmospheric) | [13] |
Biotic Degradation Processes
Biotic degradation, mediated by microorganisms such as bacteria and fungi, is the primary mechanism for the breakdown of this compound in soil and aquatic sediments.[15][16]
Aerobic and Anaerobic Degradation in Sediment
In water-sediment systems, this compound's fate is largely determined by microbial activity. Its strong tendency to bind to soil and sediment particles can limit its bioavailability but also makes it subject to degradation by sediment-dwelling microbes.[2] Degradation occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, though rates can vary.
Table 3: Aerobic and Anaerobic Degradation of this compound in Sediment
| Condition | Temperature (°C) | Half-life | Reference |
| Aerobic | 20 | 12 - 16 months | [2] |
| Aerobic | 4 | 25 - 65 months | [2] |
| Anaerobic | 20 | 8 - 16 months | [2] |
| Anaerobic | 4 | 8 - 16 months | [2] |
| Aerobic | 25 | 2.9 to >200 days (median 18) | [17] |
| Anaerobic | 25 | 20 to >200 days (median 70) | [17] |
Microbial Degradation
A variety of microbial species have been identified with the capability to degrade this compound, often using it as a carbon source. This process can be highly efficient under optimal conditions.
-
Pseudomonas stutzeri : This bacterium has been shown to effectively degrade this compound at high concentrations (up to 10,000 ppm) over a 16-day period. The degradation process is associated with a decrease in pH and an increase in carbon dioxide, ammonia, and biomass.[15][18]
-
Delftia tsuruhatensis : Strain HLB-1, isolated from sludge, degraded 74.5% of a 200 mg/L this compound solution within 5 days. Optimal conditions for this strain were identified as pH 7.0 and 30°C.[19]
-
Fungi and Yeast : Fungal strains, such as Penicillium chrysogenum, have demonstrated high efficiency, degrading up to 85% of this compound.[1][20] The yeast Candida pelliculosa (strain ZS-02) is also a potent degrader.[21][22] The primary mechanism for fungal degradation is the hydrolytic cleavage of the carboxyl-ester linkage.[20]
-
Other Bacteria : The bacterium Sphingobium sp. JZ-2, isolated from manufacturing wastewater, can also efficiently degrade this compound.[23]
Table 4: Microbial Degradation of this compound by Specific Strains
| Microorganism | Type | Degradation Efficiency | Optimal Conditions | Reference |
| Pseudomonas stutzeri | Bacterium | Tolerates up to 10,000 ppm | Not specified | [15][18] |
| Delftia tsuruhatensis | Bacterium | 74.5% of 200 mg/L in 5 days | pH 7.0, 30°C | [19] |
| Penicillium chrysogenum | Fungus | Up to 85% degradation | pH 7.0, 30°C, 24 days | [1][20] |
| Candida pelliculosa | Yeast | High efficiency for 100-400 mg/L in 1 day | 32.3°C | [21] |
Enantioselectivity in Biodegradation
This compound is a chiral compound, existing as multiple stereoisomers. Studies have shown that microbial degradation can be enantioselective. For instance, bacteria preferentially degrade the 1S-cis enantiomer of cis-bifenthrin over the 1R-cis enantiomer.[24] This is significant because the toxicity of this compound can also be enantiomer-specific; the 1R-cis enantiomer was found to be solely responsible for toxicity to the aquatic invertebrate Ceriodaphnia dubia.[24]
Degradation Pathways and Metabolites
The degradation of this compound, whether abiotic or biotic, proceeds through several key reactions, leading to the formation of various metabolites. The primary degradation pathway involves the cleavage of the central ester bond and oxidation.
The main metabolite identified in soil and sediment studies is 4'-hydroxy this compound, which results from the oxidation of the parent molecule.[2][3] In mammals, biotransformation occurs via cytochrome P450 enzymes, leading to hydrolysis of the ester bond to form 2-methyl-3-phenylbenzyl alcohol and 2-methyl-3-phenylbenzoic acid (MPA).[2][3] Photodegradation can involve more complex processes, including initial conversion to a spatial isomer followed by molecular rearrangement, oxidation, and de-chlorination.[11]
Caption: Primary degradation pathways of this compound in aquatic environments.
Experimental Methodologies
Standardized protocols are essential for studying the degradation kinetics and pathways of this compound. Methodologies typically involve controlled laboratory incubations followed by chemical analysis to quantify the parent compound and its degradation products.
General Analytical Workflow
The accurate quantification of this compound at low concentrations in environmental matrices requires sensitive analytical techniques. The most common methods are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Technical Fact Sheet [npic.orst.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fao.org [fao.org]
- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 6. fao.org [fao.org]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound (Ref: FMC 54800) [sitem.herts.ac.uk]
- 9. echemi.com [echemi.com]
- 10. journalcra.com [journalcra.com]
- 11. asianpubs.org [asianpubs.org]
- 12. nepc.gov.au [nepc.gov.au]
- 13. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rbes.rovedar.com [rbes.rovedar.com]
- 16. rbes.rovedar.com [rbes.rovedar.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rbes.rovedar.com [rbes.rovedar.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Microbial detoxification of this compound insecticide by selected fungal strains and optimizing conditions using response surface methodology for agricultural sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isomer selectivity in aquatic toxicity and biodegradation of this compound and permethrin | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Methodological & Application
Application Note: Analysis of Bifenthrin Residue Using Gas Chromatography-Electron Capture Detector (GC-ECD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin is a third-generation synthetic pyrethroid insecticide and miticide widely used in agriculture to control a variety of pests on crops such as cotton, fruits, and vegetables.[1] Due to its potential for persistence in the environment and presence as residues in food commodities, robust and sensitive analytical methods are required for its monitoring. This application note details a validated method for the determination of this compound residues in various matrices using Gas Chromatography with an Electron Capture Detector (GC-ECD). The ECD is highly sensitive to halogenated compounds like this compound, making it an ideal detector for this analysis.
Principle
This method involves the extraction of this compound residues from a sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent quantification using GC-ECD. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient extraction and cleanup technique.[2][3] The extracted and cleaned sample is injected into a gas chromatograph, where this compound is separated from other components on a capillary column. The electron capture detector then measures the concentration of this compound.
Experimental Protocols
Apparatus and Consumables
-
Gas Chromatograph (GC): Equipped with an Electron Capture Detector (ECD) 63Ni.
-
GC Column: DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) or equivalent.[2]
-
Autosampler
-
Centrifuge and centrifuge tubes (50 mL and 15 mL)
-
Homogenizer/Blender
-
Vortex mixer
-
Analytical balance
-
Syringes and vials
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil) (for traditional cleanup)
-
Glass columns (for traditional cleanup)
Reagents and Standards
-
This compound analytical standard (purity >98%)
-
Solvents: Acetonitrile, n-Hexane, Acetone, Dichloromethane (pesticide residue grade)
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Disodium Citrate Sesquihydrate
-
Dispersive SPE (d-SPE) sorbents: Primary Secondary Amine (PSA), C18
-
Florisil® (for traditional cleanup)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas (high purity)
Standard Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh a known amount of this compound standard and dissolve it in n-hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L) by serial dilution of the stock solution with n-hexane.[2]
-
Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure.[2]
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted, streamlined approach for pesticide residue analysis.[2][3]
-
Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube. For dry samples like grains, add a proportional amount of water.
-
Extraction:
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for complex matrices).[3]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-ECD analysis.
Gas Chromatography-Electron Capture Detector (GC-ECD) Conditions
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 160°C, hold for 1 min
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 10°C/min to 280°C, hold for 2 min[2]
-
-
Carrier Gas: Nitrogen at a constant flow rate (e.g., 1.5 mL/min)
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
Data Presentation
Quantitative data from various studies on this compound analysis using GC-ECD are summarized below.
Table 1: Method Validation Parameters for this compound Analysis by GC-ECD
| Matrix | LOD (mg/kg) | LOQ (mg/kg) | Linearity (r²) | Recovery (%) | RSD (%) | Reference |
| Soil | - | 0.01 | ≥ 0.99 | 81.71 - 119.03 | 5.28 - 18.26 | [2] |
| Rice Grain | 0.013 - 0.017 | 0.022 - 0.079 | ~0.98 | 99.71 - 101.84 | 0.56 - 2.19 | [4] |
| Pears | - | - | 0.9951 | 82.9 - 107.2 | - | [5][6] |
| Aquatic Tox Medium | 0.2 (mg/L) | 0.5 (mg/L) | - | 88 - 96 | < 2 | |
| Corn (Grain) | 0.01 | 0.05 | - | - | - | |
| Corn (Silage) | 0.02 | 0.1 | - | - | - | |
| Corn (Stover) | 0.2 | 0.5 | - | - | - |
Visualizations
Caption: General workflow for this compound residue analysis.
Caption: Detailed workflow of the QuEChERS method.
References
- 1. researchgate.net [researchgate.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. lcms.cz [lcms.cz]
- 4. heca-analitika.com [heca-analitika.com]
- 5. Gas Chromatography Residue Analysis of this compound in Pears Treated with 2% Wettable Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas Chromatography Residue Analysis of this compound in Pears Treated with 2% Wettable Powder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QuEChERS Extraction of Bifenthrin from Agricultural Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of agricultural matrices.[1][2] This document provides detailed application notes and protocols for the extraction of bifenthrin, a synthetic pyrethroid insecticide and acaricide, from agricultural samples such as fruits, vegetables, and soil. The methodologies described are based on established QuEChERS protocols, including AOAC and EN 15662 standards, and are intended to provide a robust framework for researchers.
This compound is a non-polar compound, and its extraction and cleanup require careful consideration of the sample matrix to minimize interferences and achieve accurate quantification.[3] The protocols outlined below are designed to be efficient, reduce solvent consumption, and provide high-quality extracts suitable for analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[3][4][5]
Experimental Workflow
The general workflow for the QuEChERS extraction of this compound from agricultural samples involves two main stages: extraction and partitioning, followed by dispersive solid-phase extraction (d-SPE) for cleanup. The specific salts and sorbents used can be adapted based on the sample matrix.
Caption: QuEChERS experimental workflow for this compound extraction.
Data Presentation
The following tables summarize the quantitative data for this compound extraction using the QuEChERS method from various agricultural samples.
Table 1: Recovery of this compound from Soil Samples
| Soil Type | Spiking Level (µg/g) | Recovery (%) | % RSD | Reference |
| Sandy Loam | 0.05 | 86.75 | 15.58 | [6][7] |
| 0.25 | 119.03 | 9.56 | [6][7] | |
| 0.50 | 98.65 | 11.23 | [6][7] | |
| Sandy | 0.05 | 96.27 | 6.30 | [6][7] |
| 0.25 | 118.30 | 5.28 | [6][7] | |
| 0.50 | 105.43 | 5.98 | [6][7] | |
| Medium Black Calcareous | 0.05 | 82.00 | 15.91 | [6][7] |
| 0.25 | 96.67 | 6.93 | [6][7] | |
| 0.50 | 89.54 | 10.12 | [6][7] | |
| Heavy Black | 0.05 | 81.71 | 18.26 | [6][7] |
| 0.25 | 98.32 | 6.31 | [6][7] | |
| 0.50 | 90.15 | 12.54 | [6][7] |
Table 2: Recovery of this compound from Fruit and Vegetable Samples
| Matrix | Spiking Level | Recovery (%) | % RSD | Reference |
| Grapes | 2 µg/kg | 97.7 | 5.5 | [3] |
| 20 µg/kg | 100.7 | 7.4 | [3] | |
| 100 µg/kg | 98.1 | 6.1 | [3] | |
| Grape Leaves | 20 µg/kg | 96.4 | 6.4 | [3] |
| 100 µg/kg | 90.9 | 6.7 | [3] | |
| 500 µg/kg | 93.1 | 5.9 | [3] | |
| Strawberries | 100 ng/g | 89.4 | N/A | [1] |
| Apples | 100 ng/g | 86.7 | N/A | [1] |
| Soybeans | 100 ng/g | 96.4 | N/A | [1] |
| Tomatoes | 37 µg/kg (LOQ) | 101.4 | 8.4 | [8] |
Table 3: Limits of Quantification (LOQ) for this compound
| Matrix | LOQ | Analytical Method | Reference |
| Soil | 0.01 µg/g | GC-ECD | [6][7] |
| Grapes | 2 µg/kg | LC-MS/MS | [3] |
| Grape Leaves | 20 µg/kg | LC-MS/MS | [3] |
| Chinese Chives | 0.005 mg/kg | LC-MS/MS | [3] |
| Tomatoes | 37 µg/kg | GC-MS | [8] |
| Strawberries | 11 µg/kg (LOD) | GC-MS | [8] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fruits and Vegetables (General Protocol based on EN 15662)
1. Sample Preparation:
-
Homogenize a representative sample of the fruit or vegetable using a high-speed blender.
-
For samples with low water content (<80%), weigh 5 g of the homogenized sample into a 50 mL centrifuge tube and add 10 mL of deionized water. Vortex for 1 minute and allow to hydrate.
-
For samples with high water content (>80%), weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction and Partitioning:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add an appropriate internal standard if necessary.
-
Shake vigorously for 1 minute.
-
Add the contents of a commercially available EN 15662 extraction salt packet (typically containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
The choice of d-SPE sorbent depends on the matrix. A general-purpose cleanup for many fruits and vegetables involves Primary Secondary Amine (PSA) to remove organic acids and sugars. For pigmented samples, Graphitized Carbon Black (GCB) may be added, and for samples with high lipid content, C18 may be included.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
For highly pigmented samples (e.g., leafy greens), use a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.
-
For samples with moderate fat content, use a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥5000 x g) for 2 minutes.
4. Final Extract Preparation:
-
Transfer the supernatant to an autosampler vial.
-
The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, the addition of a small amount of formic acid may be beneficial for this compound ionization.[5]
Protocol 2: Extraction of this compound from Soil (Modified QuEChERS)
This protocol is adapted from a validated method for the analysis of this compound in various soil types.[7]
1. Sample Preparation:
-
Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube. If the soil is dry, it may need to be hydrated.
2. Extraction and Partitioning:
-
Add 20 mL of acetonitrile to the centrifuge tube.
-
Add a mixture of 4 g MgSO₄ and 1 g NaCl.
-
Shake vigorously by hand for 1 minute.
-
Centrifuge at 3500 rpm for 3 minutes.
3. Dispersive SPE (d-SPE) Cleanup (Optional):
-
The referenced study found that a cleanup step was not necessary for their soil types and analytical method.[7] However, for soils with high organic matter content, a d-SPE cleanup may be beneficial.
-
If a cleanup is desired, transfer a 10 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 1.5 g MgSO₄ and 0.25 g PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 2500 rpm for 2 minutes.
4. Final Extract Preparation:
-
Transfer the supernatant to an autosampler vial for analysis by GC-ECD or GC-MS.
d-SPE Sorbent Selection
The choice of d-SPE sorbent is critical for obtaining a clean extract and minimizing matrix effects. The following diagram illustrates the primary function of common QuEChERS d-SPE sorbents.
Caption: Functions of common d-SPE sorbents in QuEChERS.
Maximum Residue Limits (MRLs)
MRLs for this compound in agricultural commodities are established by regulatory bodies and can vary by country and commodity. It is crucial to consult the relevant regulatory databases for the most up-to-date MRLs.
-
European Union: The use of this compound is no longer permitted in the EU, and many MRLs have been withdrawn or are set to the limit of detection (LOD).[6] However, some MRLs based on import tolerances or Codex Maximum Residue Limits (CXLs) remain. For example, the MRL for this compound in maize grain and sweetcorn is set at 0.05 mg/kg.[6]
-
United States: The U.S. Environmental Protection Agency (EPA) establishes tolerances for pesticides in food commodities. A comprehensive and up-to-date list of MRLs for this compound in the U.S. and other countries can be accessed through the USDA's MRL database.[9]
Conclusion
The QuEChERS method provides a versatile and efficient approach for the extraction of this compound from a wide range of agricultural samples. The protocols and data presented in these application notes offer a solid foundation for method development and routine analysis. Optimization of the d-SPE cleanup step based on the specific matrix is crucial for achieving high-quality results and minimizing matrix effects. Researchers should always validate the method for their specific sample matrix and analytical instrumentation to ensure data accuracy and reliability.
References
- 1. wexer-store.com [wexer-store.com]
- 2. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 3. This compound Residues in Table Grapevine: Method Optimization, Dissipation and Removal of Residues in Grapes and Grape Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikm.org.my [ikm.org.my]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. agrinfo.eu [agrinfo.eu]
- 7. Maximum residue levels for this compound - AGRINFO Platform [agrinfo.eu]
- 8. researchgate.net [researchgate.net]
- 9. Maximum Residue Limits (MRL) Database | USDA Foreign Agricultural Service [fas.usda.gov]
Protocol for Studying Bifenthrin-Induced Oxidative Stress in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the oxidative stress induced by Bifenthrin in rat models. This guide outlines the experimental design, key methodologies for assessing oxidative stress markers, and data presentation formats to ensure reproducible and comparable results.
Introduction
This compound, a synthetic pyrethroid insecticide, is widely used in agriculture and for domestic pest control.[1][2] Growing evidence suggests that exposure to this compound can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[3][4][5][6] This imbalance can lead to cellular damage, including lipid peroxidation, protein modification, and DNA damage, and is implicated in the pathogenesis of various diseases.[4][5] This protocol details a comprehensive approach to studying this compound-induced oxidative stress in a rat model, providing researchers with the necessary tools to evaluate its toxicological effects.
Experimental Design
A well-structured experimental design is crucial for obtaining reliable data. The following outlines a typical in vivo study using a rat model.
2.1. Animal Model
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Age and Weight: Adult male rats (e.g., 60 days old, weighing 140–150 g) are often selected to ensure physiological maturity.[4]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
2.2. Treatment Groups
A minimum of three groups are recommended:
-
Control Group: Receives the vehicle used to dissolve this compound (e.g., corn oil) via the same administration route.[4][5]
-
Low-Dose this compound Group: Receives a low dose of this compound (e.g., 1/20th of the LD50, such as 3.5 mg/kg body weight).[4][5]
-
High-Dose this compound Group: Receives a high dose of this compound (e.g., 1/10th of the LD50, such as 7 mg/kg body weight).[4][5]
2.3. Administration and Duration
-
Route of Administration: Oral gavage is a common and relevant route of exposure.[4][5]
-
Duration: A sub-acute exposure of 30 days is often sufficient to observe significant oxidative stress.[4][5]
-
Post-Exposure Observation: A withdrawal period (e.g., 15 days) can be included to assess the reversibility of the effects.[4][7]
2.4. Sample Collection
-
Timing: Samples should be collected 24 hours after the last dose administration.[4][5]
-
Tissues: Key tissues for analysis include the liver, kidney, brain (frontal cortex, hippocampus, corpus striatum), and blood.[3][4][6]
-
Procedure: Rats are euthanized, and tissues are rapidly excised, washed in ice-cold saline, and either processed immediately or stored at -80°C.[8]
Experimental Protocols
Detailed methodologies for the key experiments to assess this compound-induced oxidative stress are provided below.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Lipid peroxidation is a primary indicator of oxidative damage to cell membranes. Malondialdehyde (MDA) is a major end-product of this process and can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.[9][10][11][12]
Protocol:
-
Tissue Homogenization:
-
Homogenize a known weight of tissue (e.g., 100 mg) in 1 mL of ice-cold 1.15% KCl buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Reaction Mixture:
-
Incubation:
-
Measurement:
-
Calculation:
-
Generate a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples and express it as nmol/mg of protein.
-
Assessment of Antioxidant Enzyme Activity
The activity of key antioxidant enzymes provides insight into the cellular defense mechanisms against oxidative stress.
SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen.
Protocol:
-
Tissue Preparation:
-
Assay Principle: SOD activity is often measured using a kit that relies on the inhibition of a chromogen reaction by SOD.
-
Procedure: Follow the manufacturer's instructions for the specific SOD assay kit being used. The procedure typically involves mixing the sample with a reaction mixture and measuring the change in absorbance over time.
-
Calculation: Express SOD activity as units/mg of protein.
CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen.
Protocol:
-
Tissue Preparation:
-
Assay Principle: The assay measures the rate of hydrogen peroxide decomposition by monitoring the decrease in absorbance at 240 nm.[13]
-
Procedure:
-
Add a small volume of the diluted tissue homogenate to a phosphate buffer.
-
Initiate the reaction by adding a known concentration of H2O2.
-
Measure the decrease in absorbance at 240 nm over a set time period.
-
-
Calculation: Express CAT activity as µmol of H2O2 decomposed/min/mg of protein.
GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using reduced glutathione (GSH) as a cofactor.
Protocol:
-
Tissue Preparation:
-
Assay Principle: GPx activity is often measured indirectly through a coupled reaction with glutathione reductase (GR), where the oxidation of NADPH to NADP+ is monitored.[8]
-
Procedure: Follow the instructions of a commercial GPx assay kit. This typically involves incubating the sample with a reaction mixture containing GSH, GR, NADPH, and a substrate (e.g., cumene hydroperoxide).
-
Measurement: Monitor the decrease in absorbance at 340 nm.
-
Calculation: Express GPx activity as nmol of NADPH oxidized/min/mg of protein.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[14][15][16]
Protocol:
-
Cell Isolation:
-
Slide Preparation:
-
Embed the cell suspension in low-melting-point agarose on a microscope slide.[16]
-
-
Lysis:
-
Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.[16]
-
-
Alkaline Unwinding and Electrophoresis:
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment.[16]
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between the different treatment groups.
Table 1: Effect of this compound on Lipid Peroxidation and Antioxidant Enzyme Activities in Rat Liver
| Parameter | Control | This compound (3.5 mg/kg) | This compound (7 mg/kg) |
| MDA (nmol/mg protein) | Value ± SEM | Value ± SEM | Value ± SEM |
| SOD (U/mg protein) | Value ± SEM | Value ± SEM | Value ± SEM |
| CAT (µmol/min/mg protein) | Value ± SEM | Value ± SEM | Value ± SEM |
| GPx (nmol/min/mg protein) | Value ± SEM | Value ± SEM | Value ± SEM |
Values are presented as mean ± Standard Error of the Mean (SEM). Statistical significance is determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 2: Effect of this compound on DNA Damage in Rat Blood Cells (Comet Assay)
| Parameter | Control | This compound (3.5 mg/kg) | This compound (7 mg/kg) |
| Tail Length (µm) | Value ± SEM | Value ± SEM | Value ± SEM |
| % DNA in Tail | Value ± SEM | Value ± SEM | Value ± SEM |
| Tail Moment | Value ± SEM | Value ± SEM | Value ± SEM |
Values are presented as mean ± SEM. Statistical significance is determined using appropriate tests.
Visualizations
Diagrams illustrating the experimental workflow and the signaling pathways involved in this compound-induced oxidative stress can aid in understanding the complex biological processes.
Caption: Experimental workflow for studying this compound-induced oxidative stress in rats.
Caption: Signaling pathways in this compound-induced oxidative stress.
References
- 1. This compound insecticide promotes oxidative stress and increases inflammatory mediators in human neuroblastoma cells through NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces changes in clinical poisoning symptoms, oxidative stress, DNA damage, histological characteristics, and transcriptome in Chinese giant salamander (Andrias davidianus) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluoridealert.org [fluoridealert.org]
- 6. Effect of this compound on oxidative stress parameters in the liver, kidneys, and lungs of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced neurotoxicity in rats: involvement of oxidative stress - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 8. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 11. Lipid peroxidation assessment [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Frozen Tissue in the Comet Assay for the Evaluation of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 948 [banglajol.info]
Application of Bifenthrin-Treated Mosquito Nets for Vector Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenthrin, a synthetic pyrethroid insecticide, is a key tool in the control of mosquito vectors responsible for diseases such as malaria, dengue, and Zika virus.[1] Its application to mosquito nets, creating Long-Lasting Insecticidal Nets (LLINs), provides a physical and chemical barrier against mosquitoes. This compound's neurotoxicity to insects, coupled with its relatively low mammalian toxicity, makes it an effective agent for this purpose.[2][3] These application notes provide detailed protocols for evaluating the efficacy of this compound-treated nets and summarize key performance data.
This compound acts on the voltage-gated sodium channels in the nerve cells of insects.[3][4][5] By prolonging the opening of these channels, it causes persistent nerve excitation, leading to paralysis and death of the mosquito.[3][5] However, the emergence of insecticide resistance in mosquito populations, often through target-site mutations (like the kdr gene) or metabolic resistance, poses a significant challenge to the sustained efficacy of pyrethroid-based interventions.[6][7]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound-treated mosquito nets against various mosquito species and strains.
Table 1: Efficacy of this compound-Treated Nets in WHO Cone Bioassays
| Mosquito Species | Strain | This compound Dosage (mg/m²) | Exposure Time (min) | Knockdown (KD60) (%) | Mortality (24h) (%) | Reference |
| Anopheles culicifacies | Susceptible | 10 (SC & ME) | 3 | - | 100 | [8] |
| Anopheles culicifacies | Susceptible | 25 (SC & ME) | 3 | - | 100 | [8] |
| Anopheles culicifacies | Susceptible | 50 (SC & ME) | 3 | - | 100 | [8] |
| Culex quinquefasciatus | Susceptible | - | - | - | ~40 (after ~2 months) | [9] |
SC: Suspension Concentrate, ME: Micro-Emulsion. Data on knockdown time was also recorded as a median between 3.1 to 11.4 minutes.[8]
Table 2: Efficacy of this compound-Treated Nets in Tunnel Tests
| Mosquito Species | Strain | This compound Dosage (mg/m²) | Mortality (%) | Blood-Feeding Inhibition (%) | Reference |
| Anopheles gambiae | Susceptible | 25 | 90-100 | High | [6] |
| Anopheles gambiae | Susceptible | 6.25 | 90-100 | High | [6] |
| Anopheles gambiae | kdr Resistant | 25 | Significantly Reduced | High (79%) | [6] |
| Culex quinquefasciatus | Susceptible | 25 | 90-100 | High | [6] |
| Culex quinquefasciatus | Susceptible | 6.25 | 90-100 | High | [6] |
| Culex quinquefasciatus | Resistant | 25 | Negligible | High | [6] |
Table 3: Impact of Washing on this compound-Treated Net Efficacy (Cone Bioassay)
| Insecticide | Washing Status | Mortality (%) | 1h Knockdown (%) | Reference |
| This compound | Unwashed | 67.6 | 100 | [10] |
| This compound | 6x Washed | 25 | 28.3 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established guidelines from the World Health Organization (WHO) and published research.
Protocol 1: WHO Cone Bioassay
The WHO cone bioassay is a standardized method to assess the bio-efficacy of insecticide-treated surfaces.[11][12]
Objective: To determine the knockdown and mortality rates of mosquitoes exposed to a this compound-treated net under controlled laboratory conditions.
Materials:
-
WHO plastic cones[11]
-
This compound-treated netting (25cm x 25cm sections)[11]
-
Untreated netting (as a negative control)[11]
-
Susceptible, non-blood-fed female mosquitoes, 2-5 days old (e.g., Anopheles species)[11]
-
Aspirator
-
Holding cups with access to a sugar solution[11]
-
Timer
-
Incubator or room with controlled temperature (27 ± 2°C) and relative humidity (75 ± 10%)[11]
Procedure:
-
Attach a 25cm x 25cm piece of the this compound-treated netting to a flat board.
-
Place a WHO cone on the netting surface. Up to four cones can be placed on a single piece of netting.[11]
-
Using an aspirator, introduce 5 female mosquitoes into each cone.[11]
-
Expose the mosquitoes to the treated netting for exactly 3 minutes.[11]
-
After the exposure period, carefully remove the mosquitoes from the cones using an aspirator and transfer them to clean holding cups.
-
Provide the mosquitoes with access to a 10% sugar solution.[13]
-
Record the number of knocked-down mosquitoes at 60 minutes post-exposure (KD60).[11]
-
Hold the mosquitoes for 24 hours at 27 ± 2°C and 75 ± 10% relative humidity.[11]
-
Record the number of dead mosquitoes after 24 hours to determine the mortality rate.[11]
-
Repeat the procedure with untreated netting for the control group.[11]
-
A total of 50 mosquitoes should be exposed to each netting piece.[11]
-
If control mortality is >10%, the results are considered invalid and the test for that day should be discarded.[11]
Protocol 2: Tunnel Test
The tunnel test is designed to evaluate the efficacy of insecticide-treated nets in a setting that more closely mimics a host-seeking scenario.[14][15]
Objective: To assess the mortality and blood-feeding inhibition of host-seeking mosquitoes in the presence of a holed, this compound-treated net.
Materials:
-
Glass or acrylic tunnel (typically 60 cm long with a 25 cm x 25 cm square section)[15]
-
Two square cages (25 cm x 25 cm x 25 cm) covered with polyester netting[15]
-
Cardboard or metal frame to hold the netting sample[15]
-
This compound-treated netting (400 cm², 20 cm x 20 cm) with nine 1 cm diameter holes[15]
-
Untreated netting with holes (as a negative control)[15]
-
A suitable animal bait (e.g., guinea pig or rabbit), immobilized[15]
-
Controlled environment room (27 ± 2°C and 75 ± 10% relative humidity, in darkness)[15][17]
-
Aspirator
Procedure:
-
Set up the tunnel apparatus with the two end cages attached.
-
Mount the 20 cm x 20 cm this compound-treated netting sample, with nine pre-cut 1 cm holes, onto the frame.[15]
-
Place the frame with the netting one-third of the way down the length of the glass tunnel.[15]
-
Place the immobilized bait in the shorter section of the tunnel.[15]
-
Release 100 female mosquitoes into the cage at the end of the longer section of the tunnel.[15]
-
Leave the setup for 12-15 hours overnight in complete darkness at the specified temperature and humidity.[15][17]
-
After the exposure period, use an aspirator to carefully collect all mosquitoes from each section of the tunnel (both cages and the central tunnel section) and count them separately.
-
Record the number of live, dead, blood-fed, and non-blood-fed mosquitoes in each section.
-
Calculate the overall mortality and the blood-feeding inhibition rate by comparing the proportion of blood-fed females in the treated and control tunnels.[17]
-
The test is considered valid if the blood-feeding rate in the control group exceeds 50% and control mortality is not over 10% after 24 hours.[14]
Visualizations
Signaling Pathway
References
- 1. This compound: a useful pyrethroid insecticide for treatment of mosquito nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrethroid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of this compound treated mosquito nets against anopheline and culicine mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Longevity and efficacy of this compound treatment on desert-pattern US military camouflage netting against mosquitoes in a hot-arid environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. innovationtoimpact.org [innovationtoimpact.org]
- 12. WHO cone bioassay | LITE [lite.lstmed.ac.uk]
- 13. innovationtoimpact.org [innovationtoimpact.org]
- 14. extranet.who.int [extranet.who.int]
- 15. innovationtoimpact.org [innovationtoimpact.org]
- 16. innovationtoimpact.org [innovationtoimpact.org]
- 17. innovationtoimpact.org [innovationtoimpact.org]
Application Note: Solid-Phase Extraction of Bifenthrin from Water Samples
Introduction
Bifenthrin is a widely used synthetic pyrethroid insecticide and miticide, valued for its high efficacy against a broad spectrum of agricultural and urban pests.[1] However, its high toxicity to aquatic organisms necessitates vigilant monitoring of its presence in water bodies.[1] Due to its low solubility in water, this compound readily adsorbs to particulate matter and has a long half-life in the environment.[1][2] Solid-phase extraction (SPE) is a robust and efficient sample preparation technique for the extraction and concentration of this compound from water samples prior to chromatographic analysis. This application note provides an overview of various SPE methods, detailed protocols, and performance data for the analysis of this compound in water.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to prepare samples for analysis. It involves the partitioning of solutes between a solid phase (the sorbent) and a liquid phase (the sample). The process generally consists of four steps:
-
Conditioning: The sorbent is treated with a solvent to wet the packing material and create a suitable environment for the adsorption of the analyte.
-
Loading: The water sample is passed through the SPE cartridge, and the analyte of interest (this compound) is retained on the sorbent.
-
Washing: The cartridge is washed with a solvent that removes interfering compounds but leaves the analyte adsorbed to the sorbent.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte from the cartridge.
Experimental Protocols
Protocol 1: SPE using C8 or C18 Cartridges
This protocol is a general method for the extraction of this compound from surface and runoff water samples using octyl (C8) or octadecyl (C18) bonded silica cartridges. These non-polar sorbents are effective for retaining hydrophobic compounds like this compound.
Materials:
-
SPE Cartridges: C8 or C18
-
Water Sample: 1 L, filtered
-
Methanol
-
Dichloromethane
-
Acetone
-
Sodium Sulfate (anhydrous)
-
Nitrogen gas for evaporation
-
Glassware: beakers, graduated cylinders, collection vials
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the C8 or C18 cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Pass the 1 L filtered water sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing (Optional):
-
To remove polar interferences, wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60 v/v).
-
-
Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained this compound with 10 mL of a 1:1 (v:v) acetone:dichloromethane mixture.[3]
-
Collect the eluate in a clean collection tube.
-
-
Drying and Reconstitution:
Protocol 2: SPE using Hydrophilic-Lipophilic Balanced (HLB) Cartridges
HLB cartridges contain a copolymer sorbent that offers both hydrophilic and lipophilic retention characteristics, making it suitable for a wide range of compounds, including pyrethroids.
Materials:
-
SPE Cartridges: HLB
-
Water Sample: 1 L, filtered
-
Ethyl Acetate
-
Methanol
-
Deionized Water
-
Nitrogen gas for evaporation
-
Glassware
Methodology:
-
Cartridge Conditioning:
-
Wash the HLB cartridge with 5 mL of ethyl acetate.
-
Follow with 5 mL of methanol.
-
Equilibrate with 10 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the 1 L filtered water sample onto the cartridge at a flow rate of 10-15 mL/min.[5]
-
-
Drying:
-
Dry the cartridge thoroughly by passing nitrogen gas through it for 15-20 minutes.
-
-
Elution:
-
Elute this compound from the cartridge with 10 mL of ethyl acetate.[5]
-
Collect the eluate.
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Reconstitute the final volume to 1 mL with a suitable solvent for analysis.
-
Quantitative Data
The following table summarizes the performance of various SPE methods for the determination of this compound in water samples.
| SPE Sorbent | Matrix | Fortification Level | Recovery (%) | LOD | LOQ | Analytical Method | Reference |
| C8 or C18 Membranes | Runoff Water | Not Specified | Nearly 100% | Not Specified | Not Specified | Not Specified | [2][6] |
| Not Specified | Water | 0.010 mg/kg | 90.00% | Not Specified | 0.001 mg/kg | Not Specified | [2] |
| Not Specified | Water | 0.025 mg/kg | 92.23% | Not Specified | 0.001 mg/kg | Not Specified | [2] |
| Polymeric Ionic Liquid (P[VEIM]PF6) | Ultrapure Water | 500 µg/L | 92.4% | Not Specified | Not Specified | HPLC-DAD | [7] |
| Polymeric Ionic Liquid (P[VEIM]Br) | Ultrapure Water | 500 µg/L | 85.3% | Not Specified | Not Specified | HPLC-DAD | [7] |
| Polymeric Ionic Liquid (P[VEIM]BF4) | Ultrapure Water | 500 µg/L | 79.4% | Not Specified | Not Specified | HPLC-DAD | [7] |
| Silica Cartridge | Surface Water | 0.500 pg/g (LOQ) | 70.6-94.5% | 0.2 ppt | 0.500 ppt (pg/g) | LC-MS/MS | [8] |
| Not Specified | Aquatic Tox Medium | 0.5 mg/L | 88-96% | 0.2 mg/L | 0.5 mg/L | GC-MS-EI | |
| Not Specified | Aquatic Tox Medium | 5.0 mg/L | 88-96% | 0.2 mg/L | 0.5 mg/L | GC-MS-EI | |
| HLB Cartridge | Water | Not Specified | Not Specified | 1-10 ng/L | Not Specified | GC/MS | [5] |
Visualizations
Caption: General workflow for the solid-phase extraction and analysis of this compound in water samples.
Caption: Factors influencing the efficiency of solid-phase extraction for this compound.
References
- 1. "Removal of Permethrin and this compound Insecticides from Runoff Water by" by Ernesto Hernandez [oasis.library.unlv.edu]
- 2. journalcra.com [journalcra.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Risk Assessment of a Synthetic Pyrethroid, this compound on Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen bonds-triggered differential extraction efficiencies for this compound by three polymeric ionic liquids with varying anions based on FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Chiral Separation of Bifenthrin Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and for household pest control. It functions by disrupting the nervous system of insects.[1] this compound possesses chiral centers, resulting in different stereoisomers, primarily the enantiomeric pair: (+)-bifenthrin and (-)-bifenthrin.[2] These enantiomers can exhibit significantly different biological activities and toxicities. For instance, the (-)-bifenthrin enantiomer has been shown to be substantially more toxic to certain aquatic organisms than the (+)-bifenthrin form.[2] Therefore, the ability to separate and quantify these isomers is crucial for environmental hazard assessment, quality control, and regulatory compliance.
This application note provides detailed protocols for the separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). Two distinct methods are presented: a normal-phase and a reversed-phase approach, offering flexibility for different laboratory setups and requirements.
Data Presentation: Chromatographic Conditions and Performance
The quantitative data and conditions for two effective HPLC methods for separating this compound enantiomers are summarized below.
Table 1: Normal-Phase HPLC Method for this compound Enantiomer Separation
| Parameter | Value | Reference |
|---|---|---|
| HPLC System | Hewlett Packard HP1100 or equivalent | [2] |
| Column | Sumichiral OA-2500-I (5 µm, 250 x 4.6 mm I.D.) | [2] |
| Mobile Phase | n-hexane / isopropanol / ethanol (99.8 / 0.06 / 0.14, v/v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | Ambient | [2] |
| Injection Volume | 20 µL | [2] |
| Detection | UV (Wavelength not specified, typically ~220-230 nm) | |
| Retention Time (-)-bifenthrin | 14.819 min | [2] |
| Retention Time (+)-bifenthrin | 16.298 min |[2] |
Table 2: Reversed-Phase HPLC Method for this compound Enantiomer Separation
| Parameter | Value | Reference |
|---|---|---|
| HPLC System | Standard HPLC with UV Detector | [3][4] |
| Column | Polysaccharide derivatives chiral stationary phase column | [3][4] |
| Mobile Phase | Methanol / Ammonium Acetate solution (80 / 20, v/v) | [3][4] |
| Flow Rate | Not specified | |
| Column Temperature | 35°C | [3][4] |
| Injection Volume | 5 µL | [4] |
| Detection Wavelength | 220 nm | [3][4] |
| Resolution (R) | ≥ 3.0 |[3][4] |
Experimental Protocols
Detailed methodologies for sample preparation and HPLC analysis are provided below.
Protocol 1: Standard Solution and Sample Preparation
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of this compound analytical standard.
-
Dissolve the standard in HPLC-grade n-hexane (for normal-phase) or methanol (for reversed-phase) to prepare a stock solution of 1000 mg/L.[2]
-
Store the stock solution in a cold, dark environment.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with the appropriate mobile phase or initial solvent to create working standards at desired concentrations (e.g., 100 mg/L).[2]
-
-
Sample Filtration:
-
Prior to injection, filter all working standards and samples through a 0.45 µm syringe filter to remove any particulate matter and prevent column blockage.
-
Protocol 2: Normal-Phase HPLC Method
-
System Preparation:
-
Install the Sumichiral OA-2500-I (or equivalent) column into the HPLC system.
-
Prepare the mobile phase consisting of n-hexane, isopropanol, and ethanol in a ratio of 99.8/0.06/0.14.[2] Ensure all solvents are HPLC grade and properly degassed.
-
-
System Equilibration:
-
Purge the pump lines with the mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the system until a stable baseline is observed on the detector.
-
-
Analysis:
-
Set the injection volume to 20 µL.
-
Inject the prepared this compound standard or sample.
-
Start the data acquisition for a run time sufficient to elute both enantiomers (e.g., approximately 20-25 minutes).[2]
-
The enantiomers should elute at approximately 14.8 minutes for (-)-bifenthrin and 16.3 minutes for (+)-bifenthrin.[2]
-
Protocol 3: Reversed-Phase HPLC Method
-
System Preparation:
-
System Equilibration:
-
Analysis:
Visualizations: Workflows and Principles
The following diagrams illustrate the experimental workflow and the underlying principle of chiral separation.
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Principle of enantiomer separation on a Chiral Stationary Phase.
References
Application Notes and Protocols: In Vitro Assessment of Bifenthrin's Effect on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of the pyrethroid insecticide Bifenthrin on voltage-gated sodium channels (VGSCs) in an in vitro setting. The information is intended to guide researchers in designing and executing experiments to characterize the neurotoxic potential of this compound and similar compounds.
Introduction
This compound is a Type I synthetic pyrethroid insecticide widely used in agricultural and residential applications.[1][2] Its primary mechanism of neurotoxicity involves the modulation of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][3] this compound binds to VGSCs and disrupts their normal gating kinetics by delaying their closure.[1][4] This leads to a persistent influx of sodium ions, causing membrane depolarization, neuronal hyperexcitability, and in severe cases, paralysis and death of the target organism.[5]
Some studies have suggested that this compound exhibits properties intermediate between Type I and Type II pyrethroids.[6][7][8] Understanding the precise effects of this compound on sodium channel function is critical for risk assessment and the development of potential therapeutics for pyrethroid poisoning. This document outlines the key in vitro assays, with a focus on patch-clamp electrophysiology, for characterizing these effects.
Mechanism of Action of this compound on Sodium Channels
This compound modifies the function of voltage-gated sodium channels in several key ways:
-
Delayed Channel Inactivation: The primary effect of this compound is to slow the inactivation of the sodium channel, leading to a persistent inward sodium current, often referred to as the "late current".[6][7]
-
Slowly-Decaying Tail Current: Upon repolarization of the neuronal membrane, the modified channels close much more slowly, resulting in a prolonged "tail current".[6][7]
-
State-Dependent Binding: this compound can bind to and modify sodium channels in both the closed (resting) and open states.[6][7]
-
Hyperpolarizing Shift: It can cause a concentration-dependent shift in the voltage-dependence of both activation and inactivation to more hyperpolarized potentials.[6][7] This means the channels are more likely to open at resting membrane potentials.
-
Slowed Recovery from Inactivation: this compound also slows the rate at which channels recover from the inactivated state, which can affect the firing frequency of neurons.[6][7]
These combined effects lead to an overall increase in neuronal excitability.
Figure 1: this compound's effect on sodium channel gating.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on sodium channel parameters as determined by in vitro electrophysiology studies.
Table 1: Electrophysiological Effects of this compound on Sodium Channels
| Parameter | Effect | Concentration | Cell Type | Reference |
| Resting Modification | 25.3% of channels modified | 10 µM | Rat Cortical Neurons | [6][7] |
| Steady-State Activation | Hyperpolarizing shift | Concentration-dependent | Rat Cortical Neurons | [6][7] |
| Steady-State Inactivation | Hyperpolarizing shift | Concentration-dependent | Rat Cortical Neurons | [6][7] |
| Recovery from Inactivation | Slowed | Concentration-dependent | Rat Cortical Neurons | [6][7] |
| Use-Dependent Inhibition | ~64% inhibition of modification with 10-Hz pulse trains | 10 µM | Rat Cortical Neurons | [6][7] |
| Sodium Current Inactivation | Drastically slowed | 10 - 100 µM | Mouse Cortical Neurons | [9] |
| Sodium Influx | Marginal effect | Not specified | Cerebrocortical Neurons | [4][10] |
Table 2: Effects of this compound on Neuronal Activity (Indirect Measures)
| Parameter | Effect | EC50 | Cell Type | Reference |
| Synchronous Ca2+ Oscillation Frequency | 2.7-fold increase | 58 nM | Mouse Cortical Neurons | [9][11][12] |
Note: The study observing effects on Ca2+ oscillations at nanomolar concentrations suggests this may be independent of direct sodium channel modulation at these low concentrations.[9][11][12]
Experimental Protocols
The whole-cell patch-clamp technique is the gold standard for directly measuring the effects of compounds on ion channel function.
Cell Culture
-
Primary Neuronal Cultures: Cerebral cortical neurons from neonatal rats or mice are a common model system.[4][6][7] These provide a physiologically relevant context with native sodium channel expression.
-
Heterologous Expression Systems: Cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells can be transfected to express specific subtypes of voltage-gated sodium channels (e.g., hNav1.8).[8] This allows for the study of this compound's effects on individual channel isoforms.
-
Neuronal Cell Lines: PC12 or SK-N-SH cells can also be used, particularly for assessing downstream effects like neurite outgrowth or cytotoxicity.[13][14]
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is a generalized procedure based on methodologies reported in the literature.[6][7][8]
Objective: To measure the effect of this compound on the kinetics of voltage-gated sodium currents.
Materials:
-
Cultured cells (e.g., rat cortical neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (in DMSO)
-
Extracellular (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 90 CsF, 50 CsCl, 5 MgCl2, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. (Cesium is used to block potassium channels).
-
Tetrodotoxin (TTX) for isolating specific sodium channel subtypes if necessary.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a single, healthy-looking neuron with the patch pipette.
-
Apply slight positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a holding potential of -120 mV to ensure all sodium channels are in the closed, resting state.
-
Apply a series of voltage-clamp protocols to elicit and measure sodium currents.
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. Allow several minutes for the compound to equilibrate.
-
Repeat the voltage-clamp protocols to record currents in the presence of this compound.
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship and Activation: From a holding potential of -120 mV, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a 500 ms pre-pulse to various potentials (e.g., -120 mV to 0 mV) followed by a test pulse to 0 mV to measure the fraction of available channels.
-
Tail Current Analysis: Apply a short depolarizing pulse (e.g., 2 ms to +20 mV) to open the channels, followed by repolarization to a negative potential (e.g., -80 mV) to observe the deactivating tail current.[8]
-
Use-Dependence: Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz from -80 mV to 0 mV) to assess the effect of repetitive firing on channel modification.[6][7][8]
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step to construct I-V curves.
-
Fit the activation and inactivation data with a Boltzmann function to determine the voltage of half-maximal activation (V1/2) and inactivation.
-
Measure the amplitude and decay kinetics of the tail current.
-
Quantify the late current as the current remaining at the end of a depolarizing pulse.
-
Calculate the percentage of channel modification based on the amplitude of the tail current.[3]
Figure 2: Workflow for patch-clamp analysis.
Downstream Consequences and Signaling
The primary effect of this compound on sodium channels triggers a cascade of downstream events. While direct modulation of the channel is the initiating event, these secondary effects contribute to the overall neurotoxicity.
-
Neuronal Hyperexcitability: The prolonged sodium influx leads to repetitive firing of action potentials.[15]
-
Calcium Dysregulation: Persistent depolarization can lead to the opening of voltage-gated calcium channels and activation of NMDA receptors, resulting in an influx of Ca2+.[9] This can disrupt intracellular calcium homeostasis.
-
Neurotransmitter Release: Increased excitability can lead to excessive release of neurotransmitters.
-
Oxidative Stress & Inflammation: At the cellular level, this compound exposure has been linked to the induction of oxidative stress and inflammatory pathways, potentially involving NF-κB signaling.[5][14]
-
Developmental Neurotoxicity: At non-cytotoxic concentrations, this compound can inhibit neurite outgrowth in developing neurons, suggesting potential for developmental neurotoxicity.[13]
Figure 3: Downstream consequences of this compound action.
Conclusion
The in vitro assays described, particularly whole-cell patch-clamp electrophysiology, are powerful tools for dissecting the molecular mechanisms of this compound neurotoxicity. By quantifying the effects on sodium channel gating and kinetics, researchers can obtain crucial data for structure-activity relationship studies, risk assessment, and the development of novel insecticides or antidotes. The combination of electrophysiological data with assays for downstream effects provides a comprehensive understanding of the toxicological profile of this compound.
References
- 1. This compound Technical Fact Sheet [npic.orst.edu]
- 2. fbn.com [fbn.com]
- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing the Dose Addition Hypothesis: The Impact of Pyrethroid Insecticide Mixtures on Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory and cytotoxic effects of this compound in primary microglia and organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanomolar this compound Alters Synchronous Ca2+ Oscillations and Cortical Neuron Development Independent of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanomolar this compound alters synchronous Ca2+ oscillations and cortical neuron development independent of sodium channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanomolar this compound Alters Synchronous Ca2+ Oscillations and Cortical Neuron Development Independent of Sodium Channel Activity [escholarship.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound insecticide promotes oxidative stress and increases inflammatory mediators in human neuroblastoma cells through NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Field Study Design for Evaluating Bifenthrin Runoff from Agricultural Land
1.0 Introduction
Bifenthrin is a broad-spectrum pyrethroid insecticide and acaricide used extensively in agriculture to control a wide range of pests on crops like cotton and corn.[1][2] As a synthetic pyrethroid, it acts on the nervous system of insects, causing paralysis.[1] However, its environmental fate is a significant concern. This compound exhibits low water solubility and a high affinity for binding to soil particles.[3][4] This strong binding capacity, indicated by a high Soil Organic Carbon-Water Partitioning Coefficient (Koc), reduces the likelihood of groundwater contamination through leaching.[3] Despite this, this compound can contaminate surface waters when soil particles are transported from agricultural fields via runoff.[3][5] Given its high toxicity to fish and aquatic invertebrates, even at low concentrations, it is crucial to quantify and understand the factors driving its transport from treated fields.[1][5]
This document provides a detailed framework and protocols for designing and implementing a field study to evaluate this compound runoff from agricultural land. The target audience includes environmental researchers, regulatory scientists, and professionals involved in the environmental risk assessment of agricultural chemicals.
2.0 Physicochemical Properties of this compound
Understanding the chemical and physical properties of this compound is fundamental to designing a relevant field study. These properties govern its behavior in the environment, including its persistence, mobility, and partitioning between soil, water, and air.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in Runoff Studies |
| Molecular Weight | 422.9 g/mol | Basic molecular information.[3] |
| Water Solubility | <1 µg/L (or 0.1 mg/L) | Very low solubility limits its movement in the dissolved phase, suggesting transport is primarily via soil particles.[1][3] |
| Vapor Pressure | 1.81 x 10⁻⁷ mmHg at 25°C | Low volatility indicates that atmospheric loss from soil surfaces is minimal.[3][4] |
| Log Kₒw (Octanol-Water Partition Coefficient) | >6.0 | High value signifies a strong tendency to partition into organic matter (like soil) rather than water, indicating potential for bioaccumulation.[1][4] |
| Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 131,000 - 302,000 mL/g | Extremely high value indicates very strong binding to soil and sediment, leading to low mobility and a high potential for transport via erosion.[3][4][6] |
| Soil Half-Life (Aerobic) | 7 days to 8 months, depending on soil type. | Indicates moderate to high persistence in soil, allowing it to be available for runoff events long after application.[5][6] |
3.0 Experimental Design and Setup
A robust experimental design is critical for obtaining reliable and interpretable data on pesticide runoff. Field-scale experiments using natural or simulated rainfall provide valuable, complementary information.[7] Smaller, controlled plot studies allow for the comparison of specific variables, while larger watershed-scale monitoring provides more realistic runoff concentrations.[7]
3.1 Site Selection Criteria
The choice of a study site is paramount. The site should be representative of typical agricultural practices for the region where this compound is used.
Table 2: Site Selection Parameters
| Parameter | Desired Characteristic | Justification |
| Soil Type | Clearly defined (e.g., sandy loam, clay loam) with known organic matter content. | Soil characteristics, especially organic carbon, heavily influence this compound's strong adsorption.[4][8] |
| Slope | Uniform slope (e.g., 2-8%). | The slope is a primary driver of runoff velocity and erosive potential. A uniform slope simplifies data interpretation. |
| Land Use History | No recent history (past 5 years) of pyrethroid application. | Prevents confounding results from pre-existing contamination. |
| Drainage | Well-defined drainage path. | Ensures that runoff can be effectively channeled and collected. |
| Size | Sufficiently large to accommodate replicate plots and buffer zones. | Allows for a statistically valid experimental design. |
| Accessibility | Accessible for farm machinery and monitoring equipment throughout the study period. | Facilitates timely application, sample collection, and equipment maintenance. |
3.2 Plot Design and Construction
To quantify runoff, hydrologically isolated plots are necessary.
-
Plot Dimensions: A common size for runoff plots is in the range of 5 m wide by 20 m long, but this can be adjusted based on site constraints and specific objectives.[9][10]
-
Boundaries: Plots should be bounded by inert materials, such as galvanized sheet metal or heavy-duty plastic, inserted approximately 15-20 cm into the ground and extending 20-30 cm above the surface.[9] This prevents runoff from entering or leaving the plot laterally.
-
Replication: A minimum of three replicate plots per treatment (e.g., this compound-treated vs. control) is recommended to ensure statistical power.[11]
-
Runoff Collection System: At the downslope end of each plot, a collection system must be installed. This typically consists of a trough or gutter that channels all runoff into a collection tank or a multi-stage divisor system.[9][12] For large runoff volumes, a divisor system (e.g., a multi-slot divisor) is used to collect a representative subsample in a smaller container.[9]
3.3 Experimental Treatments
The simplest design includes a control and a treatment group:
-
Control Plots: These plots receive no this compound application but are otherwise managed identically to the treatment plots (e.g., same tillage, crop, and irrigation/rainfall simulation).
-
Treatment Plots: These plots receive a this compound application at a rate consistent with typical agricultural use.
4.0 Protocols
Detailed and consistent protocols are essential for data quality and comparability.
4.1 Protocol 1: this compound Application
-
Product Preparation: Use a commercial formulation of this compound (e.g., emulsifiable concentrate). Prepare the spray solution according to the manufacturer's label for the target crop, calculating the required amount for the plot area.
-
Equipment: Use a calibrated backpack sprayer or a tractor-mounted boom sprayer to ensure uniform application.
-
Application: Apply the solution evenly across the entire surface of the designated treatment plots. Avoid application during windy conditions to minimize spray drift.
-
Documentation: Record the date, time, application rate (in kg a.i./ha), formulation type, equipment used, and weather conditions (temperature, wind speed, humidity).
4.2 Protocol 2: Runoff Simulation and Sample Collection
Runoff can be generated by natural rainfall or a rainfall simulator. Simulators offer control over timing, intensity, and duration, which is advantageous for comparing treatments.[13]
-
Rainfall Simulation (if used):
-
Set up the rainfall simulator to cover the entire plot area.
-
Calibrate the simulator to deliver a consistent, predetermined intensity (e.g., 50 mm/hr), which represents a high-intensity storm for the region.
-
Initiate the rainfall event a set time after this compound application (e.g., 24 or 48 hours).
-
-
Sample Collection Initiation: Begin collecting samples as soon as runoff begins to flow into the collection system.
-
Sampling Method:
-
Collect grab samples of the runoff (water and suspended sediment mixture) at fixed time intervals (e.g., every 5-10 minutes) throughout the runoff event.
-
Alternatively, use an automated water sampler to collect time-weighted or flow-proportional composite samples.
-
-
Total Volume Measurement: Record the total volume of runoff from each plot. This can be done by measuring the water level in the collection tanks.[10]
-
Field Measurements: At the time of sampling, measure field parameters such as pH and water temperature.
4.3 Protocol 3: Sample Handling and Preservation
Proper sample handling is critical to prevent degradation of the analyte.
-
Containers: Collect water samples in amber glass bottles that have been pre-cleaned.[14][15]
-
Rinsing: Triple-rinse the sample bottle with the runoff water before collecting the final sample.[15][16]
-
Storage: Place samples in a cooler with ice immediately after collection to maintain a temperature of ~4°C.[16][17]
-
Chain of Custody: Label each sample clearly with a unique ID, plot number, date, and time of collection. Maintain a chain-of-custody form to track the sample from the field to the laboratory.[18]
-
Transport: Transport the samples to the analytical laboratory as quickly as possible, ideally within 24-48 hours of collection.[18]
4.4 Protocol 4: Analytical Method for this compound Quantification
A validated analytical method is required for the accurate quantification of this compound in water and sediment samples. Methods based on gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are common.[19][20]
-
Sample Preparation:
-
Phase Separation: Separate the water and sediment phases of the runoff sample, typically by centrifugation or filtration.
-
Extraction:
-
Water: Use liquid-liquid extraction (LLE) with a solvent like hexane or solid-phase extraction (SPE) to extract this compound from the water phase.[21]
-
Sediment/Soil: Use a solvent extraction method (e.g., with acetone/hexane) to extract this compound from the solid phase.
-
-
Cleanup: The extract may require a cleanup step using techniques like Florisil column chromatography to remove interfering matrix components.
-
-
Instrumental Analysis:
-
Technique: Analyze the final extract using Gas Chromatography with an Electron Capture Detector (GC-ECD), GC-MS, or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[19][20][21] LC-MS/MS is often preferred for its high sensitivity and selectivity.[19]
-
Quantification: Quantify this compound concentration using an external standard calibration curve.
-
-
Quality Control: Include laboratory blanks, matrix spikes, and duplicates in each analytical batch to ensure data quality. The Limit of Quantitation (LOQ) should be sufficiently low, for example, 0.50 ng/L in water and 0.10 µg/kg in soil, as specified in some EPA-reviewed methods.[19][21]
5.0 Data Analysis and Presentation
The primary goal of data analysis is to calculate the mass loss of this compound from the plots.
-
Concentration Calculation: The analytical instrument will provide the concentration of this compound in the water (C_w, in µg/L) and sediment (C_s, in µg/kg) phases.
-
Mass Loss Calculation:
-
Mass in water (µg) = C_w × Total Runoff Volume (L)
-
Mass in sediment (µg) = C_s × Total Sediment Mass (kg)
-
Total this compound Loss (µg) = Mass in water + Mass in sediment
-
-
Percent Loss:
-
% Loss = (Total this compound Loss (µg) / Total this compound Applied (µg)) × 100
-
-
Data Summary: The results should be summarized in tables to facilitate comparison between treatments and runoff events.
Table 3: Example Data Summary for a Single Runoff Event
| Plot ID | Treatment | Total Runoff (L) | Sediment Yield (kg) | This compound Conc. in Water (µg/L) | This compound Conc. in Sediment (µg/kg) | Total this compound Loss (mg) | Percent of Applied |
| C-1 | Control | 1520 | 2.5 | N/A | |||
| T-1 | This compound | 1480 | 3.1 | 5.2 | 85.6 | 0.273 | 0.54% |
| T-2 | This compound | 1610 | 3.5 | 4.8 | 91.2 | 0.396 | 0.79% |
| T-3 | This compound | 1550 | 3.3 | 5.5 | 88.4 | 0.377 | 0.75% |
| Mean (T) | This compound | 1547 | 3.3 | 5.2 | 88.4 | 0.349 | 0.70% |
Note: Data are hypothetical and for illustrative purposes only.
This application note provides a comprehensive framework for designing a field study to evaluate this compound runoff from agricultural land. Due to its high Kₒc and low water solubility, this compound transport is intrinsically linked to soil erosion.[3][5] Therefore, the experimental design must accurately capture both the dissolved and sediment-bound fractions in runoff. By following these detailed protocols for site selection, plot construction, sample collection, and chemical analysis, researchers can generate high-quality data to assess the environmental risk posed by this compound runoff and evaluate the effectiveness of potential mitigation strategies.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. fao.org [fao.org]
- 3. This compound Technical Fact Sheet [npic.orst.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nepc.gov.au [nepc.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. This compound's Environmental Fate: An Insight Into Its Soil Sorption and Degradation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Experimental Study of Runoff and Sediment Yield Affected by Ridge Direction and Width of Sloping Farmland [frontiersin.org]
- 11. Field measurement of ... [fao.org]
- 12. researchgate.net [researchgate.net]
- 13. Simulated Rainfall Runoff [stone-env.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. agsci.colostate.edu [agsci.colostate.edu]
- 16. lgpress.clemson.edu [lgpress.clemson.edu]
- 17. researchgate.net [researchgate.net]
- 18. lsuagcenter.com [lsuagcenter.com]
- 19. epa.gov [epa.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. epa.gov [epa.gov]
Application Notes & Protocols: Determination of Bifenthrin Residues in Aquatic Mediums by GC-MS-EI
Introduction
Bifenthrin is a synthetic pyrethroid insecticide and acaricide widely used in agriculture and for public health purposes. Due to its high toxicity to aquatic organisms, monitoring its residues in aquatic environments is crucial for environmental risk assessment.[1] This document provides a detailed application note and protocol for the determination of this compound residues in various aquatic mediums using Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS-EI). The described method is sensitive, selective, and has been validated according to established guidelines, making it suitable for routine monitoring.[1]
Principle
This method involves the extraction of this compound from the aqueous matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. The extracted residues are then concentrated and analyzed by a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) operating in Electron Ionization (EI) mode. The GC separates this compound from other components in the sample extract, and the MS provides selective detection and quantification based on its characteristic mass spectrum.
Materials and Reagents
-
Solvents: n-Hexane (HPLC grade), Acetone (pesticide residue grade), Dichloromethane (pesticide residue grade), Acetonitrile (pesticide residue grade).[1][2]
-
Reagents: Anhydrous Sodium Sulfate (analytical grade), Sodium Chloride (analytical grade).[3]
-
Standards: this compound analytical standard (purity >99%).[1]
-
Gases: Helium (carrier gas, ultra-high purity), Nitrogen (for evaporation, high purity).[1][4]
-
Solid-Phase Extraction (SPE) Cartridges (optional): Oasis HLB or equivalent.[5]
Instrumentation and Analytical Conditions
Gas Chromatograph (GC)
-
System: Agilent 6890N GC or equivalent.[1]
-
Injector: Split/splitless injector.
-
Injection Mode: Splitless or split (e.g., 20:1).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][4]
-
Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][5]
-
Oven Temperature Program:
Mass Spectrometer (MS)
-
System: Agilent 5975C Mass Selective Detector or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.[8]
-
Quadrupole Temperature: 150 °C.
-
Interface Temperature: 280 °C.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 181.[1]
Experimental Protocols
Standard Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of n-hexane. Store at -18°C.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L) by serial dilution of the stock solution with n-hexane.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a validated method for this compound in aquatic tox medium.[1]
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Add 50 mL of n-hexane to the separatory funnel.
-
Shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the upper organic layer into a clean beaker.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of n-hexane.
-
Combine the two organic extracts.
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
Sample Preparation (Solid-Phase Extraction - Alternative Method)
This protocol is a general procedure based on methods for pyrethroids in water.[5]
-
Condition an SPE cartridge (e.g., Oasis HLB, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, dry the cartridge under vacuum for 10-15 minutes.
-
Elute the trapped this compound with 10 mL of a suitable solvent mixture (e.g., 1:1 acetone:dichloromethane).[2]
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of n-hexane and transfer to a GC vial for analysis.
Method Validation Data
The following tables summarize the quantitative data from various validated methods for this compound determination in aquatic matrices.
Table 1: Method Detection and Quantification Limits
| Matrix | Method | LOD | LOQ | Reference |
| Aquatic Tox Medium | GC-MS-EI | 0.2 mg/L | 0.5 mg/L | [1] |
| Water | GC/MS | 2.0-6.0 ng/L | - | [5] |
| Water | GC/MS/MS | 0.5-1.0 ng/L | - | [5] |
| Water | LC/MS/MS | 0.2 pg/g (ppt) | 0.5 pg/g (ppt) | [3] |
Table 2: Linearity of Calibration Curves
| Concentration Range | Correlation Coefficient (r²) | Reference |
| 0.5 - 100.0 mg/L | > 0.99 | [1] |
| 0.01 - 1.0 ppm | > 0.99 | [7] |
Table 3: Recovery and Precision Data
| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Blended Water (for fish) | 0.5 mg/L | 88.23 | 1.95 | [1] |
| Blended Water (for fish) | 5.0 mg/L | 93.56 | 1.23 | [1] |
| OECD TG 201 Medium (for Alga) | 0.5 mg/L | 89.23 | 1.79 | [1] |
| OECD TG 201 Medium (for Alga) | 5.0 mg/L | 95.46 | 1.12 | [1] |
| M4 Medium (for Daphnia) | 0.5 mg/L | 89.57 | 1.85 | [1] |
| M4 Medium (for Daphnia) | 5.0 mg/L | 95.74 | 1.07 | [1] |
| Water | 10 ng/L | 83-107 | 5-9 | [5] |
Visualizations
References
Troubleshooting & Optimization
Overcoming matrix effects in Bifenthrin analysis by LC-MS/MS
Welcome to the technical support center for the analysis of Bifenthrin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects can significantly impact the accuracy, precision, and sensitivity of this compound quantification by causing ion suppression or enhancement.[1][2] This guide provides a systematic approach to identifying, quantifying, and minimizing these effects.
Issue 1: Poor Reproducibility and Inaccurate Quantification
Possible Cause: Inconsistent matrix effects between different samples or sample preparations.[3]
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1] Chinese chives, for example, are known to cause a strong matrix effect due to phytochemicals and chlorophyll.[4][5][6]
-
Recommendation: Employ a robust sample cleanup method. A comparison of different cleanup strategies is presented in Table 1.
-
-
Modify Chromatographic Conditions: Adjusting the LC method can separate this compound from co-eluting matrix components.[1]
-
Recommendation: Experiment with different mobile phase gradients, columns, or pH to improve separation.
-
-
Use Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract to compensate for matrix effects.
-
Recommendation: If blank matrix is available, this is a highly effective approach.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[1]
-
Recommendation: Use this compound-d6 as an internal standard.
-
Quantitative Data Summary
Table 1: Comparison of Sample Purification Methods on Matrix Effect and Recovery of this compound in Chinese Chives
| Purification Method | Matrix Effect (%)* | Recovery (%) |
| No Purification | Significant Suppression | - |
| PSA d-SPE | -15.8 to -5.2 | 85-95 |
| PSA + GCB d-SPE | -10.1 to 2.3 | 88-98 |
| PRiME HLB | -5.5 to 7.2 | 90-105 |
| PSA + GCB d-SPE followed by PRiME HLB | -2.1 to 4.5 | 92-102 |
*Data adapted from a study on Chinese chives, a challenging matrix.[4] A matrix effect between -20% and 20% is generally considered acceptable. PSA: Primary Secondary Amine; GCB: Graphitized Carbon Black; d-SPE: dispersive Solid Phase Extraction; PRiME HLB: Reversed-Phase, Hydrophilic-Lipophilic Balanced Solid Phase Extraction.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for this compound analysis and a logical approach to troubleshooting matrix effects.
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
Caption: Troubleshooting logic for addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis of this compound?
A1: The matrix refers to all components in a sample other than this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][7] This can significantly impact the accuracy and sensitivity of your results.[1]
Q2: What are the common signs that matrix effects are impacting my this compound analysis?
A2: Common indicators include poor reproducibility, inaccurate quantification, non-linear calibration curves, and a decrease in assay sensitivity.[3][8] You may also observe inconsistent peak areas for quality control (QC) samples across different batches of the same matrix.[3]
Q3: How can I definitively identify and quantify matrix effects?
A3: There are two primary methods:
-
Post-Column Infusion: This qualitative method helps identify at what retention times ion suppression or enhancement occurs.[3][7] A solution of this compound is continuously infused into the mass spectrometer after the LC column while a blank, extracted matrix sample is injected.[3] Any deviation from the stable baseline signal for this compound indicates a matrix effect.[3]
-
Quantitative Assessment (Post-Extraction Spike): This involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with this compound after extraction.[3][7] This allows for the calculation of a Matrix Factor (MF), where an MF < 1 indicates suppression and an MF > 1 indicates enhancement.[7]
Q4: What are the recommended LC-MS/MS parameters for this compound analysis?
A4: While optimal conditions should be determined empirically, a good starting point is provided in Table 2.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase column |
| Mobile Phase A | Water with 1 mM ammonium fluoride[9] |
| Mobile Phase B | Methanol[9] |
| Gradient | Start at 30% B, increase to 98% B[4] |
| Flow Rate | 0.2 - 0.4 mL/min[4][9] |
| Column Temperature | 40 - 55 °C[4][9] |
| Injection Volume | 2 - 5 µL[4][9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Precursor Ion (m/z) | 423.1 |
| Product Ions (m/z) | 181.1, 166.1 |
Q5: How should I prepare and store this compound standards and samples?
A5: this compound is stable under recommended storage conditions.[10]
-
Standard Solutions: Prepare stock solutions in a solvent like acetonitrile.[11] These can be stored at -20°C.[11] Working standards should be prepared fresh by diluting the stock solution.[12]
-
Sample Storage: Aqueous liquid samples should be stored at <6°C in Teflon-sealed glass containers.[9] Extraction should occur within 14 days, and the analysis of extracts should be completed within 40 days.[9] this compound is generally stable in various matrices during storage.[13][14]
Detailed Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Complex Matrices (e.g., Fruits, Vegetables)
This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4]
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. For this compound in a pigmented matrix, this may include 150 mg MgSO₄, 50 mg PSA, and 7.5 mg GCB.[4]
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase if necessary.
-
Add an internal standard (e.g., this compound-d6) if used.[9]
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol allows for the quantitative determination of matrix effects.[8]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent (e.g., acetonitrile/water).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix using your established sample preparation protocol. Spike this compound at the same low, medium, and high concentrations into the final extracted and evaporated matrix, just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike this compound at the same three concentrations into the blank matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
Interpretation:
-
An ME value significantly different from 100% indicates a matrix effect (e.g., <80% for suppression, >120% for enhancement).
-
A low RE value suggests that this compound is being lost during the sample preparation steps.
-
A low PE indicates a combination of analyte loss and matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. This compound Residues in Table Grapevine: Method Optimization, Dissipation and Removal of Residues in Grapes and Grape Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of the pyrethroid pesticide this compound in milled wheat during thermal processing, yeast and lactic acid fermentation, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. storedgrain.com.au [storedgrain.com.au]
Technical Support Center: Mechanisms of Insect Resistance to Bifenthrin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying insect resistance to the pyrethroid insecticide, Bifenthrin.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of insect resistance to this compound?
A1: Insects have evolved several ways to resist this compound and other pyrethroids. The main mechanisms can be broadly categorized as follows:
-
Metabolic Resistance: This is the most common mechanism, where insects overproduce detoxification enzymes that break down or sequester the insecticide before it can reach its target site. The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s), Carboxylesterases (CarE), and Glutathione S-transferases (GSTs).[1][2][3]
-
Target-Site Insensitivity: This mechanism involves genetic mutations in the protein that the insecticide targets. For this compound, the target is the voltage-gated sodium channel (VGSC) in the insect's nervous system.[2][4] Specific mutations, often called knockdown resistance (kdr) mutations, prevent the insecticide from binding effectively, rendering it less toxic.[5]
-
Reduced Penetration (Cuticular Resistance): Some insects develop a thicker or compositionally altered cuticle (exoskeleton).[6][7] This slows the absorption of the insecticide, giving detoxification enzymes more time to break it down.[7][8]
-
Behavioral Resistance: Insects may evolve behaviors to avoid contact with treated surfaces or cease feeding after detecting the chemical, thus avoiding a lethal dose.[9][10]
Q2: How can I begin to determine which resistance mechanism is present in my insect population?
A2: A multi-step approach is recommended. Start with bioassays to confirm resistance levels. Then, use synergists like piperonyl butoxide (PBO) for P450-mediated resistance to see if toxicity can be restored. Biochemical assays can then quantify the activity of specific detoxification enzyme families. Finally, molecular diagnostics, such as qPCR or sequencing, can be used to screen for known target-site mutations (e.g., kdr).[11][12]
Q3: My bioassay results are highly variable. What are some common causes?
A3: High variability in bioassays can stem from several factors:
-
Insect Health and Age: Ensure insects are of a consistent age, developmental stage, and are healthy. Stressors can affect susceptibility.
-
Heterogeneous Population: The insect population may not be uniformly resistant. Some individuals may be highly resistant while others are susceptible.
-
Inconsistent Dosing: Check your insecticide dilution series and application method. Ensure uniform coating in residual bioassays (e.g., vial or petri dish) and consistent application in topical assays.[13]
-
Environmental Conditions: Maintain consistent temperature, humidity, and photoperiod during the experiment, as these can influence insect metabolism and insecticide efficacy.
Q4: What is the significance of a "resistance ratio" (RR)?
A4: The resistance ratio (RR) is a quantitative measure of resistance. It is calculated by dividing the lethal concentration (e.g., LC50) of the resistant population by the LC50 of a known susceptible population of the same species. A higher RR indicates a greater level of resistance. For example, an RR50 of 10 means the resistant population requires a 10-fold higher concentration of the insecticide to achieve 50% mortality compared to the susceptible population.[14]
Troubleshooting Guides
Problem 1: My this compound bioassays show almost no mortality, even at the highest concentrations.
-
Possible Cause 1: Extreme Resistance. The population may have a very high level of resistance, potentially involving multiple mechanisms (e.g., target-site and metabolic).[15]
-
Solution: Attempt a synergist bioassay. Pre-expose a subset of the insects to a synergist like PBO (an inhibitor of P450 enzymes) before the this compound exposure. If mortality increases significantly, it points to P450-mediated metabolic resistance.[16] If there's still no effect, the primary mechanism may be target-site insensitivity or another class of detoxification enzymes.
-
-
Possible Cause 2: Inactive Insecticide. The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from a reliable source. Test the new solution on a known susceptible population to confirm its activity.
-
-
Possible Cause 3: Incorrect Bioassay Method. The chosen application method may not be appropriate for the insect species.
Problem 2: My qPCR assay for a known kdr mutation does not correlate with my bioassay resistance data.
-
Possible Cause 1: Different Resistance Mechanism. The primary resistance mechanism in your population may not be the specific kdr mutation you are screening for. Metabolic or cuticular resistance could be the dominant factor.[5]
-
Possible Cause 2: Novel Target-Site Mutation. Your insect population may have a different, uncharacterized mutation in the voltage-gated sodium channel that also confers resistance.
-
Solution: Sequence the relevant domains of the voltage-gated sodium channel gene and compare the sequence to that of a susceptible strain to identify novel mutations.
-
-
Possible Cause 3: Polygenic Resistance. Resistance to this compound in the population may be controlled by multiple genes, with each having a small effect.[19]
-
Solution: Consider more advanced genomic approaches like transcriptomics (RNA-Seq) or quantitative trait loci (QTL) mapping to identify all genes contributing to the resistance phenotype.
-
Quantitative Data on this compound Resistance
The following tables summarize resistance data from various studies. Note that LC50 (Lethal Concentration 50%) is the concentration of insecticide required to kill 50% of the test population. The Resistance Ratio (RR) is calculated relative to a susceptible strain.
Table 1: this compound Resistance in Dalbulus maidis (Corn Leafhopper)
| Strain | Generation | LC50 (μg a.i. mL⁻¹) | 95% Confidence Interval | Resistance Ratio (RR) | Reference |
| Susceptible (Sus) | - | 0.64 | 0.51–0.81 | - | [19] |
| Field-collected | F1 | 113.61 | 76.51–168.70 | 175-fold | [19] |
| This compound-Resistant (Bif-R) | F11 (selected) | 2055.72 | 1297.57–3256.85 | >3,170-fold | [19] |
Table 2: this compound Resistance in Striacosta albicosta (Western Bean Cutworm)
| Population Location | Year | LC50 (ng/cm²) | 95% Confidence Interval | Resistance Ratio (RR) | Reference |
| Scottsbluff, NE | 2016 | 50.10 | 38.60–61.59 | 1.00 (baseline) | [14][20] |
| North Platte, NE | 2016 | 66.10 | 54.43–79.48 | 1.32-fold | [14][20] |
| Delhi, Canada | 2017 | 6.33 | 0.44–12.21 | 1.00 (baseline) | [14][21] |
| O'Neill, NE | 2017 | 100.66 | 82.69–122.52 | 15.90-fold | [14][21] |
Table 3: this compound Resistance in Tetranychus urticae (Two-spotted Spider Mite)
| Strain | LC50 (mg a.i./L) | Resistance Ratio (RR) | Reference |
| Susceptible (GSS) | 0.19 | - | [2] |
| Field Strain 1 (Adana) | 127.1 | 669-fold | [2] |
| Field Strain 2 (Urfa) | 39.1 | 206-fold | [2] |
| Field Strain 3 (Adana) | 18.6 | 98-fold | [2] |
Experimental Protocols
Residual Bioassay for this compound Susceptibility (Vial Test Method)
This protocol is a standard method for determining the toxicity of a contact insecticide.[13]
Materials:
-
Technical grade this compound (>98% purity)
-
Acetone (reagent grade)
-
20 ml glass scintillation vials with screw caps
-
Repeating pipette
-
Vial roller or rotator
-
Test insects (adults or appropriate life stage)
-
Control insects (from a susceptible population)
Procedure:
-
Prepare Stock and Serial Dilutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of 5-7 serial dilutions that are expected to produce between 10% and 90% mortality. Also prepare an acetone-only control.
-
Coat Vials: Pipette 0.5 mL of each concentration (and the acetone control) into separate glass vials.
-
Evaporate Solvent: Place the uncapped vials on a rotator and roll them until the acetone has completely evaporated, leaving a uniform film of this compound on the inner surface.
-
Introduce Insects: Place a set number of insects (e.g., 10-20) into each vial and secure the cap (ensure air holes are present if needed). Use at least 3-4 replicate vials per concentration.
-
Incubation: Keep the vials at a constant temperature and humidity for a set exposure period (e.g., 24 hours).
-
Assess Mortality: After the exposure period, record the number of dead or moribund insects in each vial. Insects unable to make coordinated movement are considered dead.
-
Data Analysis: Correct mortality using Abbott's formula if control mortality is between 5-20%. Analyze the dose-response data using probit analysis to calculate the LC50, LC90, and their respective confidence limits.
General Protocol for Detoxification Enzyme Assays
These are spectrophotometric assays to measure the general activity of major detoxification enzyme families.[3][22][23]
Materials:
-
Insect samples (e.g., 10-20 whole insects or dissected tissues)
-
Phosphate buffer
-
Microplate reader
-
96-well microplates
-
Specific substrates and reagents for each enzyme (e.g., p-nitroanisole for P450s, 1-chloro-2,4-dinitrobenzene for GSTs, α-naphthyl acetate for esterases).
Procedure:
-
Homogenization: Homogenize insect samples in ice-cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at 4°C to pellet debris. The resulting supernatant contains the enzymes.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a method like the Bradford assay. This is crucial for normalizing enzyme activity.
-
Enzyme Reaction: In a 96-well plate, mix a small volume of the enzyme supernatant with the appropriate buffer and specific substrate for the enzyme being assayed (P450, GST, or Esterase).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a specific wavelength. The rate of product formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol of product/min/mg of protein). Compare the mean activity between resistant and susceptible populations using statistical tests like a t-test or ANOVA.
Molecular Detection of kdr Mutations via qPCR
This protocol outlines a general workflow for using a TaqMan qPCR genotyping assay to detect single nucleotide polymorphisms (SNPs) associated with target-site resistance.[11][24]
Materials:
-
Individual insect samples
-
DNA extraction kit
-
Primers and probes specific to the kdr allele (wild-type and mutant)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects using a commercial kit.
-
Assay Preparation: Prepare a qPCR reaction mix containing the master mix, the specific TaqMan primer/probe set for the kdr mutation of interest, and the extracted DNA.
-
qPCR Run: Run the reaction on a qPCR instrument using an appropriate thermal cycling program. The instrument will measure the fluorescence generated by the probes for the wild-type and mutant alleles in real-time.
-
Genotyping: The qPCR software will generate allele discrimination plots. Based on the fluorescence signals, each individual insect can be classified as homozygous susceptible (wild-type/wild-type), heterozygous (wild-type/mutant), or homozygous resistant (mutant/mutant).
-
Allele Frequency Calculation: From the genotypes of all individuals, calculate the frequency of the resistance allele in the population. Compare these frequencies between different field populations or over time.
Visualizations
Logical Flow of Resistance Mechanisms
Caption: Logical flow of primary this compound resistance mechanisms in insects.
This compound Metabolic Resistance Pathway
Caption: Simplified metabolic pathways for this compound detoxification in insects.
Experimental Workflow for Resistance Characterization
Caption: Workflow for characterizing the mechanisms of this compound resistance.
References
- 1. Molecular Mechanisms Underlying Metabolic Resistance to Cyflumetofen and this compound in Tetranychus urticae Koch on Cowpea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patterns of Detoxification Enzyme Activities During the Selection of Phortica okadai Resistant to β-Cypermethrin Under Laboratory Conditions [mdpi.com]
- 4. Mechanisms of Pyrethroid Resistance in the Dengue Mosquito Vector, Aedes aegypti: Target Site Insensitivity, Penetration, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Permethrin resistance and target site insensitivity in the mosquito Culex quinquefasciatus in Alabama - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why insects resist: The underlying mechanisms of insecticide resistance | Pesticide News | Illinois Extension | UIUC [extension.illinois.edu]
- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 8. Exploring the metabolic and cuticular mechanisms of increased pyrethroid resistance in Anopheles gambiae S.l populations from Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using targeted sequencing and TaqMan approaches to detect acaricide (this compound, bifenazate, and etoxazole) resistance associated SNPs in Tetranychus urticae collected from peppermint fields and hop yards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Detection of Insecticide Resistance Mutations in Anopheles gambiae from Sierra Leone Using Multiplex SNaPshot and Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The synergism between metabolic and target-site resistance enhances the intensity of resistance to pyrethroids in Spodoptera exigua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. nsbmb.org.ng [nsbmb.org.ng]
- 19. This compound resistance in Dalbulus maidis (Hemiptera: Cicadellidae): inheritance, cross‐resistance, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "this compound Baseline Susceptibility and Evaluation of Simulated Aerial" by Débora G. Montezano, Thomas E. Hunt et al. [digitalcommons.unl.edu]
- 21. This compound Baseline Susceptibility and Evaluation of Simulated Aerial Applications in Striacosta albicosta (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 23. Quantification of enzymes related to insecticide resistance in Bemisia tabaci from the state of Sinaloa [scielo.org.mx]
- 24. biorxiv.org [biorxiv.org]
Technical Support Center: Improving the Stability of Bifenthrin in Analytical Standards
Welcome to the Technical Support Center for Bifenthrin Analytical Standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of this compound in your experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the handling and analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter with this compound analytical standards in a question-and-answer format, offering practical solutions and preventative measures.
Q1: My this compound standard solution is showing degradation over a short period. What are the likely causes?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and photodegradation. Key factors influencing its stability include:
-
pH of the Solution: this compound is more prone to hydrolysis under alkaline conditions (pH > 7).[1][2][3] The rate of this degradation increases as the pH and temperature rise.[1][4]
-
Exposure to Light: this compound can degrade when exposed to UV light.[5] This photodegradation can be influenced by the solvent used.[6]
-
Solvent Choice: The polarity of the solvent can affect the rate of photodegradation. For instance, the photodegradation rate is faster in more polar solvents like water compared to non-polar organic solvents.
-
Storage Temperature: Higher temperatures can accelerate the rate of both hydrolysis and other degradation pathways.[4][7]
To minimize degradation:
-
Prepare solutions in neutral or slightly acidic pH solvents.
-
Store standards in amber vials or protect them from light.
-
Store stock and working solutions at or below -20°C.[8]
-
Use high-purity solvents to avoid contaminants that could catalyze degradation.
Q2: I am observing peak tailing and poor peak shape during the GC analysis of this compound. What could be the problem?
A2: Poor peak shape in gas chromatography (GC) analysis of this compound can stem from several issues:
-
Active Sites in the GC System: this compound, like other pyrethroids, can interact with active sites in the injector liner, column, or detector. This can be caused by contamination or degradation of the column's stationary phase.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[9]
-
Improper Column Installation: Incorrect installation can cause leaks or dead volume, leading to peak distortion.[9]
-
Matrix Effects: When analyzing samples from complex matrices (e.g., agricultural products, soil), co-eluting compounds can interfere with the peak shape.[10][11][12][13]
Troubleshooting steps:
-
Injector Maintenance: Regularly replace the injector liner and septa. Use a deactivated liner.[9]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to ensure it is inert.
-
Sample Dilution: If overloading is suspected, dilute the sample and re-inject.
-
Matrix-Matched Standards: To counteract matrix effects, prepare calibration standards in a blank matrix extract that matches your sample.[4][12]
-
Check for Leaks: Ensure all fittings are secure and there are no leaks in the system.
Q3: How should I properly prepare and store my this compound stock and working solutions?
A3: Proper preparation and storage are crucial for maintaining the accuracy of your this compound standards.
-
Stock Solution Preparation:
-
Weigh a precise amount of high-purity this compound analytical standard.
-
Dissolve it in a suitable, high-purity organic solvent such as acetone or n-heptane.[14][15]
-
Use a Class A volumetric flask to bring the solution to the final volume.
-
Store the stock solution in an amber glass vial with a PTFE-lined cap at ≤ -20°C.[8]
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution with the appropriate solvent.
-
It is recommended to prepare fresh working solutions daily or as needed for your experiments to minimize the risk of degradation.
-
Store working solutions under the same protected and refrigerated conditions as the stock solution.[8]
-
Q4: I am analyzing this compound in soil samples and getting inconsistent recovery. What could be the cause?
A4: Inconsistent recovery of this compound from soil is often related to the extraction and cleanup process, as well as matrix effects.
-
Extraction Efficiency: The choice of extraction solvent and method is critical. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for extracting this compound from soil.[4][12]
-
Matrix Effects: Soil is a complex matrix, and co-extracted substances can interfere with the analysis, leading to either suppression or enhancement of the this compound signal.[4][12] To mitigate this, using matrix-matched calibration is highly recommended.[4][12]
-
Analyte Adsorption: this compound has a strong tendency to bind to soil particles, which can affect its extraction efficiency.[16] Vigorous shaking or sonication during extraction can help improve recovery.
Data Presentation: Stability of this compound
The following tables summarize the stability of this compound under various conditions based on available data.
Table 1: Effect of pH on the Half-Life of this compound in Water
| pH | Temperature (°C) | Half-Life (days) | Reference |
| 4.0 | Not Specified | 5.1 - 43 | [1] |
| 5.0 | 25 | Stable for 30 days | [16] |
| 7.0 | Not Specified | 1.3 - 50.2 | [1] |
| 7.0 | 25 | Stable for 30 days | [16] |
| 9.0 | 25 | Stable for 30 days | [16] |
| 9.2 | Not Specified | Not Specified | [1] |
Table 2: Photodegradation of this compound in Different Solvents
| Solvent | Condition | Degradation Rate Constant (h⁻¹) | % Degradation after 24h | Reference |
| Acetonitrile | No additive | 5.0 x 10⁻³ | 41% | [6] |
| Acetonitrile | With Copper | 9.0 x 10⁻³ | Not Specified | [6] |
| Methanol | No additive | 7.0 x 10⁻³ | Not Specified | [6] |
| Methanol | With Copper | 9.05 x 10⁻³ | Not Specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound stability.
Protocol 1: Preparation of this compound Stock and Working Standards
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound analytical standard (of known purity)
-
Acetone (HPLC grade or equivalent)
-
Class A volumetric flasks (e.g., 50 mL, 100 mL)
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of the this compound analytical standard into a clean, dry weighing boat. b. Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. c. Add a small amount of acetone to dissolve the standard completely. d. Once dissolved, fill the flask to the mark with acetone. e. Cap the flask and invert it several times to ensure homogeneity. f. Transfer the stock solution to a labeled amber glass vial and store at ≤ -20°C.
-
Working Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL): a. Prepare a series of working standards by performing serial dilutions of the stock solution. b. For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acetone. c. Prepare other concentrations as required for your calibration curve. d. Transfer each working solution to a separate, clearly labeled amber glass vial and store at ≤ -20°C. Prepare fresh working solutions regularly.[8]
Protocol 2: Accelerated Stability Study of this compound in Solution
Objective: To assess the stability of a this compound analytical standard solution under accelerated storage conditions.
Materials:
-
Prepared this compound stock solution (e.g., 1000 µg/mL in acetone)
-
Amber glass vials with PTFE-lined caps
-
Stability chamber or oven capable of maintaining a constant temperature (e.g., 54 ± 2°C)[17][18]
-
Calibrated analytical instrument (e.g., GC-ECD or HPLC-UV)
Procedure:
-
Initial Analysis (Time 0): a. Aliquot the this compound stock solution into several amber glass vials. b. Analyze three of these vials immediately to establish the initial concentration of this compound. This will serve as the baseline (T=0) measurement.
-
Accelerated Storage: a. Place the remaining sealed vials in a stability chamber set to an elevated temperature, for example, 54 ± 2°C.[17][18]
-
Time-Point Analysis: a. At predetermined time intervals (e.g., 7, 14, and 28 days), remove three vials from the stability chamber. b. Allow the vials to cool to room temperature. c. Analyze the concentration of this compound in each vial using a validated analytical method.
-
Data Analysis: a. Calculate the average concentration of this compound at each time point. b. Compare the average concentration at each time point to the initial (T=0) concentration. c. A common acceptance criterion is that the average active ingredient content must not be lower than 95% of the initial content.[18]
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability and analysis of this compound.
Caption: Major degradation pathways of this compound.
Caption: General workflow for a this compound stability study.
Caption: Logical workflow for troubleshooting poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for the simultaneous quantification of pyriproxyfen and this compound and their dissipation kinetics under field conditions in chili and brinjal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journalcra.com [journalcra.com]
- 8. ilsi-india.org [ilsi-india.org]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. cipac.org [cipac.org]
- 15. oaji.net [oaji.net]
- 16. This compound Technical Fact Sheet [npic.orst.edu]
- 17. extranet.who.int [extranet.who.int]
- 18. fao.org [fao.org]
Troubleshooting poor recovery of Bifenthrin during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor recovery of Bifenthrin during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor this compound recovery during sample extraction?
A1: Poor recovery of this compound is often attributed to several factors, including:
-
Matrix Effects: Complex sample matrices, such as those with high fat, pigment, or organic matter content, can interfere with the extraction process, leading to ion suppression or enhancement in the analytical instrument.[1][2][3]
-
Inappropriate Extraction Method: The chosen extraction technique (e.g., QuEChERS, SPE, LLE) may not be optimal for the specific sample matrix and the physicochemical properties of this compound.
-
Suboptimal Solvent Selection: The type and volume of extraction and elution solvents play a crucial role. This compound is a nonpolar compound, and using a solvent with incompatible polarity can result in low extraction efficiency.
-
Incorrect pH: The pH of the sample and extraction solvents can influence the stability and partitioning of this compound.[4]
-
Losses During Cleanup: The cleanup step, intended to remove interfering co-extractives, can sometimes lead to the loss of the target analyte if the sorbent material or elution solvent is not chosen carefully.[5]
-
Inadequate Homogenization: Incomplete homogenization of the sample can lead to non-uniform distribution of this compound, resulting in inconsistent and poor recovery.
Q2: Which extraction method is best for this compound analysis?
A2: The optimal extraction method depends heavily on the sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and often preferred method for various food and agricultural matrices due to its simplicity, high throughput, and good recovery rates.[6][7][8] Modifications to the standard QuEChERS protocol are often necessary for complex matrices.[6]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and can provide high recovery when the appropriate sorbent and elution solvents are used. It is particularly useful for aqueous samples.
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that can be effective for this compound, especially from liquid matrices. However, it can be labor-intensive and may suffer from issues like emulsion formation.[9]
Q3: How do I minimize matrix effects for this compound analysis?
A3: Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Optimized Cleanup: Employing a cleanup step with appropriate sorbents (e.g., PSA, C18, GCB) can effectively remove interfering compounds.[2][6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can compensate for signal suppression or enhancement.[6]
-
Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical signal. However, this may also lower the analyte concentration, potentially affecting sensitivity.[5]
-
Instrumental Considerations: Modifying chromatographic conditions, such as the gradient elution program, can help separate this compound from co-eluting matrix components.
Troubleshooting Guides
Issue 1: Low this compound Recovery Using the QuEChERS Method
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent in d-SPE Cleanup | For matrices with high fatty acid content, Primary Secondary Amine (PSA) is recommended. For pigmented samples, Graphitized Carbon Black (GCB) can be effective, but may also adsorb planar pesticides like this compound. A combination of sorbents like PSA and C18 is often a good starting point.[2][6] |
| Incorrect Solvent-to-Sample Ratio | Ensure an adequate volume of extraction solvent (typically acetonitrile) is used. For dry samples, adding water before extraction can improve analyte partitioning.[8] |
| Suboptimal Salt Concentration | The type and amount of salting-out salts (e.g., MgSO4, NaCl) are crucial for phase separation and driving this compound into the organic layer. Follow a validated protocol for your specific matrix.[6] |
| Losses During Solvent Evaporation | If a solvent evaporation and reconstitution step is used, ensure the temperature is not too high, as this compound can be volatile. |
Issue 2: Poor this compound Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Sorbent Choice | For a nonpolar compound like this compound, a reversed-phase sorbent like C18 is generally suitable. For polar matrices, a normal-phase sorbent like Florisil may be effective.[10] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the polarity of the elution solvent or use a larger volume. A mixture of solvents can also be effective. |
| Breakthrough During Sample Loading | The sample may be loaded too quickly, or the sorbent capacity may be exceeded. Reduce the flow rate during sample loading and ensure the amount of sample is appropriate for the SPE cartridge size. |
| Cartridge Drying Out (for silica-based sorbents) | For silica-based reversed-phase cartridges, it is crucial to prevent the sorbent bed from drying out between the conditioning and sample loading steps.[11] |
Issue 3: Low and Inconsistent Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation | Emulsions at the solvent interface can trap the analyte, leading to poor and variable recovery.[9] To break emulsions, try adding salt (salting out), centrifugation, or gentle swirling instead of vigorous shaking.[9] |
| Poor Phase Separation | Ensure a sufficient difference in density between the aqueous and organic phases. The choice of extraction solvent is critical. |
| Incorrect pH of the Aqueous Phase | The stability of this compound can be pH-dependent. It shows lower persistence at higher pH due to hydrolysis.[4] Adjusting the pH of the aqueous sample to a neutral or slightly acidic condition may improve stability and recovery. |
| Insufficient Partitioning | Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume. Ensure adequate mixing to facilitate partitioning. |
Data Presentation
Table 1: Comparison of d-SPE Sorbents on this compound Recovery in Different Matrices
| Matrix | d-SPE Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Spinach | PSA | 94 | - | [2] |
| Spinach | GCB | - | - | [2] |
| Spinach | C18 | - | - | [2] |
| Avocado | Z-Sep® | - | - | [2] |
| Salmon | MWCNT | <70 | - | [2] |
| Grapes | PSA + C18 | 98.8 | 5.5 | [8] |
| Grape Leaves | PSA + C18 + MWCNTs | 62 | - | [5] |
| Soil (Sandy Loam) | PSA | 86.75 - 119.03 | 9.56 - 15.58 | [6] |
| Soil (Sandy) | PSA | 96.27 - 118.30 | 5.28 - 6.30 | [6] |
Note: A '-' indicates that the specific value was not provided in the cited source.
Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Soil
This protocol is adapted from a validated method for the extraction of this compound from soil samples.[6]
1. Sample Preparation: a. Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.
2. Extraction: a. Add 20 mL of acetonitrile to the centrifuge tube. b. Add a mixture of 4 g of anhydrous magnesium sulfate (MgSO4) and 1 g of sodium chloride (NaCl). c. Shake the tube vigorously by hand for 1 minute. d. Centrifuge the tube at 3500 rpm for 3 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 10 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 15 mL centrifuge tube. b. The cleanup tube should contain 1.5 g of anhydrous MgSO4 and 0.25 g of Primary Secondary Amine (PSA). c. Shake the tube for 2 minutes. d. Centrifuge at 2500 rpm for 2 minutes.
4. Final Extract Preparation: a. The resulting supernatant is ready for analysis by GC-ECD or LC-MS/MS.
Protocol 2: General Solid-Phase Extraction (SPE) for this compound in Water
This is a general protocol for the extraction of this compound from water samples using a C18 SPE cartridge.
1. Cartridge Conditioning: a. Pass 5 mL of methanol through a C18 SPE cartridge. b. Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
2. Sample Loading: a. Pass the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
3. Washing: a. Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
4. Elution: a. Elute the this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate.
5. Post-Elution: a. The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for chromatographic analysis.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: QuEChERS extraction workflow for this compound analysis.
References
- 1. labsertchemical.com [labsertchemical.com]
- 2. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction | MDPI [mdpi.com]
- 3. waters.com [waters.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Residues in Table Grapevine: Method Optimization, Dissipation and Removal of Residues in Grapes and Grape Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Bifenthrin Analysis in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Bifenthrin using gas chromatography (GC).
Troubleshooting Guide
This guide addresses common issues encountered during the gas chromatographic analysis of this compound in a question-and-answer format.
Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound standard?
Answer:
Poor peak shape for this compound can be attributed to several factors related to the GC system and method parameters.
-
Active Sites in the GC System: this compound can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to peak tailing.[1][2][3][4][5]
-
Solution: Use a deactivated liner and a high-quality, inert GC column. Regular maintenance, including cleaning the injector and trimming the column, can help minimize active sites.
-
-
Improper Column Installation: If the GC column is installed too high or too low in the inlet, it can create dead volume and disrupt the flow path, causing peak tailing.[5][6]
-
Solution: Ensure the column is installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
-
-
Injector Temperature: An injector temperature that is too low may lead to incomplete volatilization of this compound, resulting in broader or tailing peaks.[6] Conversely, excessively high temperatures can cause degradation.
-
Solvent Mismatch: If the injection solvent has a significantly different polarity or elution strength compared to the initial mobile phase, it can cause peak distortion.[3]
-
Solution: Ensure the solvent used to dissolve the this compound standard is compatible with the GC column and initial oven conditions.
-
Question: My this compound recovery is consistently low. What are the potential causes and solutions?
Answer:
Low recovery of this compound can be a result of issues in both the sample preparation and the GC analysis itself.
-
Sample Preparation: Inefficient extraction or cleanup during sample preparation can lead to significant analyte loss. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting this compound from various matrices.[7][9]
-
Solution: Optimize your QuEChERS protocol. This may involve adjusting the solvent, salts, or sorbents used for cleanup based on your specific matrix. For example, a dispersive solid-phase extraction (d-SPE) with PSA (primary secondary amine) and C18 sorbents can be effective.[10]
-
-
Thermal Degradation: this compound can be susceptible to thermal degradation at high temperatures in the GC inlet.[11]
-
Matrix Effects: Co-extracted matrix components can interfere with the analysis, leading to signal suppression and apparently low recovery.[2][12]
Question: I am observing a significant matrix effect in my this compound analysis. How can I mitigate this?
Answer:
Matrix effects, which can cause either enhancement or suppression of the analyte signal, are a common challenge in GC analysis of complex samples.[2][4][12][13]
-
Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.[1][7] This ensures that the standards and samples experience similar matrix-induced effects.
-
Sample Cleanup: A thorough cleanup of the sample extract can remove many of the interfering matrix components. The choice of sorbents in the d-SPE step of the QuEChERS method is critical. For example, PSA is used to remove organic acids and sugars, while C18 removes nonpolar interferences.[10]
-
Analyte Protectants: The addition of "analyte protectants" to both standards and samples can help to mask active sites in the GC system and reduce the thermal stress on this compound, leading to a more consistent response.[1][4]
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analysis.[10]
Question: Should I use a split or splitless injection for this compound analysis?
Answer:
The choice between split and splitless injection depends on the concentration of this compound in your samples and the sensitivity of your detector.
-
Splitless Injection: This technique is preferred for trace-level analysis as it transfers the entire sample onto the column, maximizing sensitivity.[14][15][16][17] It is crucial to optimize the splitless hold time to ensure efficient transfer of this compound to the column.
-
Split Injection: If the concentration of this compound in your samples is high, a split injection is recommended to avoid overloading the column and detector.[14][15][16][17] A split injection provides sharper peaks and can be beneficial when dealing with complex matrices. A split ratio of 20:1 has been successfully used for this compound analysis.[8]
Frequently Asked Questions (FAQs)
Q1: What are the typical GC-MS operating conditions for this compound analysis?
A1: A common set of GC-MS parameters for this compound analysis is presented in the table below. Note that these may need to be optimized for your specific instrument and application.
| Parameter | Value | Reference |
| Injector Temperature | 280°C | [8] |
| Injection Mode | Split (20:1) | [8] |
| Injection Volume | 2.0 µL | [8] |
| Carrier Gas | Helium | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Column | DB-1 (30 m x 0.25 mm, 0.25 µm) | [8] |
| Oven Program | 150°C (5 min), ramp 8°C/min to 230°C (10 min), ramp 22°C/min to 270°C (15 min) | [8] |
| Transfer Line Temp | 300°C | [8] |
| Ion Source Temp | 250°C | [18] |
| Ionization Mode | Electron Impact (EI) | [8] |
| Acquisition Mode | Selective Ion Monitoring (SIM) | [8] |
| Quantifier Ion | m/z 181 | [8] |
| Qualifier Ion | m/z 422.2 | [8] |
Q2: What are the recommended GC-ECD parameters for this compound analysis?
A2: The following table outlines typical GC-ECD conditions for the analysis of this compound.
| Parameter | Value | Reference |
| Injector Temperature | 280°C | [7] |
| Injection Mode | Split (1:10) | |
| Injection Volume | 1.0 µL | [7] |
| Carrier Gas | Nitrogen | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Column | DB-5 (30 m x 0.25 mm, 0.25 µm) | [7] |
| Oven Program | 160°C to 250°C at 15°C/min, then to 280°C at 10°C/min (hold for 2 min) | [7] |
| Detector Temperature | 300°C | [7] |
Q3: What recovery rates can be expected for this compound analysis using the QuEChERS method?
A3: The recovery of this compound using the QuEChERS method can vary depending on the matrix and the specific protocol used. However, good recoveries are generally achievable.
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Sandy Loam Soil | 0.01, 0.05, 0.1 | 86.75 - 119.03 | 9.56 - 15.58 | [7] |
| Sandy Soil | 0.01, 0.05, 0.1 | 96.27 - 118.30 | 5.28 - 6.30 | [7] |
| Medium Black Calcareous Soil | 0.01, 0.05, 0.1 | 82.00 - 96.67 | 6.93 - 15.91 | [7] |
| Heavy Black Soil | 0.01, 0.05, 0.1 | 81.71 - 98.32 | 6.31 - 18.26 | [7] |
| Pears | 0.2 | 82.9 - 107.2 | - | [19] |
| Pears | 1.0 | 82.9 - 107.2 | - | [19] |
| Grapes | 0.002, 0.01, 0.1 | 98.8 | 5.5 (repeatability), 7.4 (reproducibility) | [10] |
| Grape Leaves | 0.02, 0.1, 1.0 | 93.5 | 6.4 (repeatability), 6.7 (reproducibility) | [10] |
Experimental Protocols
Detailed Methodology for this compound Analysis in Soil using QuEChERS and GC-ECD
This protocol is adapted from a validated method for the analysis of this compound in soil.[7]
1. Sample Preparation (QuEChERS Extraction)
-
Weigh 10 g of a representative soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Add a mixture of 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Shake the tube vigorously by hand for 1 minute.
-
Centrifuge the tube at 3500 rpm for 3 minutes.
-
Transfer a 10 mL aliquot of the supernatant into a 15 mL centrifuge tube containing 1.5 g of anhydrous MgSO₄ and 0.25 g of PSA (Primary Secondary Amine).
-
Centrifuge at 2500 rpm for 2 minutes.
-
The resulting supernatant is ready for GC-ECD analysis.
2. GC-ECD Analysis
-
Instrument: Varian 450 GC equipped with an Electron Capture Detector (ECD ⁶³Ni).
-
Column: DB-5 capillary column (30 m × 0.25 mm × 0.25 μm).
-
Injector:
-
Temperature: 280°C
-
Injection Volume: 1 µL
-
Mode: Split (1:10)
-
-
Carrier Gas: Ultra-pure grade Nitrogen (N₂) at a flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 160°C
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 10°C/min to 280°C
-
Hold at 280°C for 2 minutes.
-
-
Detector:
-
Temperature: 280°C (increased to 300°C during post-run).
-
Total N₂ flow: 30 mL/min.
-
-
Data Analysis: The chromatograms are analyzed using GC solution software. The retention time for this compound under these conditions is approximately 11.3 minutes.
Visualizations
Caption: Troubleshooting workflow for this compound GC analysis.
References
- 1. starc.stthomas.ac.in:8080 [starc.stthomas.ac.in:8080]
- 2. mdpi.com [mdpi.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. tsijournals.com [tsijournals.com]
- 9. masujournal.org [masujournal.org]
- 10. This compound Residues in Table Grapevine: Method Optimization, Dissipation and Removal of Residues in Grapes and Grape Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. youtube.com [youtube.com]
- 15. Split vs Splitless Injection [restek.com]
- 16. youtube.com [youtube.com]
- 17. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 18. Effective Subcritical Butane Extraction of this compound Residue in Black Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gas Chromatography Residue Analysis of this compound in Pears Treated with 2% Wettable Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Bifenthrin degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of bifenthrin degradation during sample storage and preparation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound analysis, providing practical solutions and preventative measures.
Q1: I am observing low recovery of this compound in my samples. What are the potential causes and how can I troubleshoot this?
Low recovery of this compound is a frequent issue that can arise from several factors during sample processing and analysis. The primary causes are degradation of the analyte and matrix effects.
Troubleshooting Steps:
-
Evaluate Storage Conditions: this compound is stable for extended periods when stored at or below -18°C.[1] Ensure your samples have been consistently maintained at this temperature. Improper storage, even for short durations, can lead to degradation.
-
Minimize Light Exposure: Photodegradation is a significant degradation pathway for this compound.[2][3] Protect your samples, extracts, and standards from direct sunlight and UV radiation by using amber vials or covering containers with aluminum foil.
-
Control pH: this compound is generally stable to hydrolysis at neutral and acidic pH (pH 5-7).[3] However, degradation can occur under alkaline conditions.[4][5] If working with aqueous samples or extracts, ensure the pH is maintained in the neutral to acidic range.
-
Optimize Extraction and Cleanup: The choice of extraction solvent and cleanup procedure is critical. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective for various matrices.[6] Insufficient extraction or inadequate cleanup can lead to low recovery and significant matrix effects. Consider using a combination of PSA (Primary Secondary Amine) and C18 sorbents for cleanup to remove interfering compounds.[7][8]
-
Address Matrix Effects: The sample matrix can suppress or enhance the analytical signal, leading to inaccurate quantification.[7][9] To mitigate this, the use of matrix-matched standards for calibration is highly recommended.[6][7] This involves preparing your calibration standards in a blank matrix extract that is free of this compound.
Q2: My analytical results for this compound are inconsistent. What could be causing this variability?
Inconsistent results often stem from a lack of standardized procedures and subtle variations in sample handling.
Potential Causes and Solutions:
-
Inhomogeneous Samples: For solid samples like soil or agricultural products, ensure thorough homogenization before taking a subsample for extraction.
-
Variable Extraction Efficiency: Ensure consistent extraction times, solvent volumes, and agitation methods for all samples. Automation can help in reducing variability.
-
Instrumental Drift: Calibrate your analytical instrument (GC or LC) regularly throughout the analytical run to correct for any drift in sensitivity.
-
Contamination: Cross-contamination between samples can lead to erroneously high results. Ensure proper cleaning of glassware and equipment between samples.
Q3: How long can I store my samples before this compound degradation becomes a significant issue?
The stability of this compound in stored analytical samples is dependent on the storage temperature and the sample matrix.
-
Frozen Storage: this compound residues are generally stable for at least 18 months when stored at ≤ -18°C in various matrices, including those with high acid, high water, high oil, and high starch content.[1] For some matrices, stability has been demonstrated for up to 49 months.[1]
-
Room Temperature: Storage at ambient temperatures is not recommended for extended periods, as degradation can occur. One study on milled wheat showed no significant loss of this compound during storage at 23°C, but this was a specific matrix and timeframe.[10] It is best practice to freeze samples as soon as possible after collection.
Q4: What are the primary degradation products of this compound that I should be aware of?
The main degradation pathways for this compound are hydrolysis and photodegradation, leading to specific degradation products.
-
Hydrolysis: The primary biotic degradation pathway is the hydrolysis of the ester linkage, which forms 4'-hydroxy this compound.
-
Photodegradation: Under UV irradiation, this compound can undergo a series of reactions including molecular rearrangement, oxidation, and de-chlorination to form various intermediate products.[2]
Quantitative Data Summary
The following tables summarize key quantitative data on the stability and degradation of this compound under various conditions.
Table 1: Half-life of this compound in Water at Different pH Levels
| pH | Half-life (days) at Single Dose (0.06 ppm) | Half-life (days) at Double Dose (0.12 ppm) | Reference |
| 4.0 | 5.1 to 43 | 1.3 to 50.2 | [4] |
| 7.0 | Data not specified | Data not specified | [4] |
| 9.2 | Data not specified | Data not specified | [4] |
Note: The range in half-life values reflects the biphasic nature of dissipation observed in the study.
Table 2: Photodegradation Rate Constants of this compound in Different Solvents
| Solvent | Rate Constant (k) (h⁻¹) | Reference |
| Acetonitrile | 5.0 x 10⁻³ | [11] |
| Methanol | 7.0 x 10⁻³ | [11] |
Note: The study also showed that the addition of copper could enhance the photodegradation rate.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound analysis.
Protocol 1: Sample Extraction and Cleanup using a Modified QuEChERS Method
This protocol is suitable for the extraction of this compound from solid matrices such as soil and agricultural commodities.
Materials:
-
Homogenized sample (10 g)
-
Acetonitrile (20 mL)
-
Magnesium sulfate (MgSO₄), anhydrous (4 g)
-
Sodium chloride (NaCl) (1 g)
-
Primary Secondary Amine (PSA) sorbent (0.25 g)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube and shake vigorously by hand for 1 minute.
-
Centrifuge the tube at 3500 rpm for 3 minutes.
-
Transfer a 10 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 1.5 g of anhydrous MgSO₄ and 0.25 g of PSA.
-
Vortex the tube for 1 minute.
-
Centrifuge at 2500 rpm for 2 minutes.
-
The resulting supernatant is ready for analysis by GC or LC.
This protocol is adapted from Caldas et al., (2011) as cited in[6].
Protocol 2: Preparation of Matrix-Matched Standards
To compensate for matrix effects, it is crucial to prepare calibration standards in a blank matrix extract.
Procedure:
-
Obtain a representative blank sample of the matrix you are analyzing (e.g., soil, wheat, chives) that is known to be free of this compound.
-
Extract the blank matrix using the same procedure as your samples (e.g., Protocol 1).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or acetonitrile).
-
Create a series of working standard solutions by diluting the stock solution.
-
To prepare the matrix-matched standards, mix an aliquot of the blank matrix extract with an equal volume of each working standard solution. For example, mix 300 µL of the blank chive extract with 300 µL of each this compound working solution.[7]
-
These matrix-matched standards should then be used to construct the calibration curve for quantifying this compound in your samples.
Visualizations
The following diagrams illustrate key concepts related to this compound degradation and analysis.
References
- 1. fao.org [fao.org]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Residues in Table Grapevine: Method Optimization, Dissipation and Removal of Residues in Grapes and Grape Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of the pyrethroid pesticide this compound in milled wheat during thermal processing, yeast and lactic acid fermentation, and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photodegradation of this compound and deltamethrin-effect of copper amendment and solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the selectivity of analytical methods for Bifenthrin metabolites
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to enhance the selectivity of analytical methods for bifenthrin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the selective determination of this compound and its metabolites?
A1: The most common and effective techniques are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used, especially with an electron capture detector (µECD) or in tandem with mass spectrometry (GC-MS/MS), for analyzing this compound in agricultural products.[1][2] It is particularly suitable for volatile and thermally stable compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly used due to its high sensitivity and specificity, especially for complex matrices.[1][3] It is advantageous for less volatile metabolites and can often handle sample extracts with minimal cleanup.[4]
Q2: What are the major metabolites of this compound I should be targeting?
A2: The primary metabolites depend on the matrix (plant, animal, or soil).
-
In plants, 4'-hydroxy-bifenthrin is a major metabolite.[5] Unchanged parent this compound often remains the predominant residue.[5]
-
In animals, metabolism can be more complex, involving oxidation and formation of fatty acid conjugates .[5]
-
In soil, This compound alcohol has been identified as a metabolite.[6]
Q3: What is the "matrix effect" and how can I minimize it in my analysis?
A3: The matrix effect is the alteration of analyte signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix, which can interfere with ionization in LC-MS/MS.[7] To minimize it:
-
Optimize Sample Cleanup: Use dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[8] This helps to compensate for signal suppression or enhancement.
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.[4]
-
Mobile Phase Additives: For LC-MS/MS, using additives like ammonium formate can improve the ionization of this compound by forming a stable adduct ([M+NH₄]⁺).[1][7]
Q4: Which sample preparation method offers the best balance of recovery and cleanliness?
A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for its simplicity, speed, and effectiveness across a variety of matrices, including fruits, vegetables, and soil.[8][9][10] The method involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) cleanup. Modifications to the standard QuEChERS procedure, such as adjusting the sorbents in the cleanup step, can optimize it for specific matrix challenges.[4]
Troubleshooting Guide
Issue 1: Low or Inconsistent Analyte Recovery
-
Q: My recovery rates for this compound or its metabolites are below the acceptable range (typically 70-120%). What are the likely causes?
-
A:
-
Inefficient Extraction: Ensure the sample is thoroughly homogenized. For the QuEChERS method, shaking during the acetonitrile extraction step must be vigorous and for an adequate duration (at least 1 minute).
-
Incorrect pH: The pH of the extraction solvent can affect the stability and extraction efficiency of certain metabolites. Ensure appropriate buffering, as specified in standard methods like the AOAC or EN QuEChERS protocols.
-
Analyte Adsorption: Active sites on glassware or in the chromatographic system can adsorb the analyte. Silanized glass inserts for GC vials can help mitigate this.
-
Inappropriate Cleanup Sorbent: The choice of d-SPE sorbent is critical. For example, using Graphitized Carbon Black (GCB) can lead to the loss of planar pesticides if not used carefully. Verify that the chosen sorbents are appropriate for your analytes of interest.
-
Issue 2: Poor Peak Shape or Resolution in Chromatography
-
Q: I am observing peak tailing, splitting, or co-elution with interferences. How can I improve my chromatography?
-
A:
-
For GC-MS:
-
Inlet Contamination: The GC inlet liner may be contaminated with non-volatile matrix components. Perform regular inlet maintenance, including replacing the liner and septum.
-
Column Degradation: The analytical column may be degraded or contaminated. Try baking the column at a high temperature (within its specified limit) or trimming a small section (10-20 cm) from the inlet end.
-
-
For LC-MS/MS:
-
Mobile Phase Mismatch: Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion. For reversed-phase LC, the sample solvent should not be significantly stronger than the mobile phase.
-
Column Choice: Use a high-quality column appropriate for pesticide analysis, such as a C18 column.[9]
-
Gradient Optimization: Adjust the mobile phase gradient to better separate the target analyte from matrix interferences.[1]
-
-
Issue 3: High Signal Suppression or Enhancement in LC-MS/MS
-
Q: My signal intensity varies significantly between the solvent standard and the matrix-spiked sample. What steps can I take?
-
A:
-
Improve Cleanup: This is the most critical step. Re-evaluate your QuEChERS d-SPE or SPE cleanup procedure. Consider using a combination of sorbents (e.g., PSA + C18) for complex matrices.[11]
-
Use Matrix-Matched Standards: This is the most reliable way to ensure accurate quantification in the presence of matrix effects.[8]
-
Optimize Ionization Source: Adjust the electrospray ionization (ESI) source parameters, such as temperature and gas flows, to minimize the impact of matrix components.
-
Check for Co-eluting Interferences: Use a high-resolution mass spectrometer or modify your chromatographic method to separate the analyte from the source of suppression/enhancement.
-
Quantitative Data Summary
The following tables summarize key validation parameters for this compound analysis across different methods and matrices, as reported in various studies.
Table 1: Performance of LC-MS/MS Methods for this compound Analysis
| Matrix | LOQ (mg/kg) | Recovery (%) | RSD (%) | Citation |
| Chinese Chives | 0.005 | Not specified | Not specified | [7] |
| Grapes | 0.002 | 98.8 | 5.5 | [4] |
| Grape Leaves | 0.020 | 93.5 | 6.4 | [4] |
| Green Beans | 0.00014 | Not specified | Not specified | [3] |
| Water & Soil | 0.0000005 (water), 0.0001 (soil) | Not specified | Not specified | [12] |
Table 2: Performance of GC-based Methods for this compound Analysis
| Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Citation | | :--- | :--- | :--- | :--- | :--- | | Plant-based Foods | GC-MS | 0.005 | 74 - 99 | < 13 |[2] | | Aquatic Medium | GC-MS | 0.0005 | 88 - 96 | < 2 |[13] | | Different Soil Types | GC-ECD | 0.01 | 81.71 - 119.03 | 5.28 - 18.26 | | | Corn (Grain) | GC-ECD | 0.05 | Not specified | Not specified | | | Corn (Silage) | GC-ECD | 0.1 | Not specified | Not specified | |
Experimental Protocols & Workflows
General Analytical Workflow
The diagram below outlines the typical workflow for the analysis of this compound and its metabolites.
Caption: General workflow for this compound metabolite analysis.
Protocol 1: QuEChERS Sample Preparation for Plant Matrices
This protocol is a modified version based on the widely used QuEChERS method.[8]
-
Homogenization: Weigh 10 g of the homogenized sample (e.g., chopped grapes, soil) into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
If required, add internal standards.
-
Shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add a salt mixture, typically consisting of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).[7]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube.
-
The tube should contain a d-SPE cleanup mixture. A common mixture includes 150 mg anhydrous MgSO₄ and 25 mg PSA. For samples with high fat content, 50 mg of C18 may be added.[11]
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 5 minutes.
-
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for analysis by LC-MS/MS or GC-MS.
Caption: QuEChERS sample preparation workflow.
Protocol 2: LC-MS/MS Method Parameters
This protocol is a composite based on typical conditions for this compound analysis.[1][7][9]
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).[1]
-
Column Temperature: 40 °C.[9]
-
Mobile Phase:
-
Injection Volume: 5 - 20 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions for this compound:
Troubleshooting Logic for Low Recovery
This decision tree helps diagnose potential reasons for low analyte recovery during method validation.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. This compound Residues in Table Grapevine: Method Optimization, Dissipation and Removal of Residues in Grapes and Grape Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of this compound and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. epa.gov [epa.gov]
- 13. tsijournals.com [tsijournals.com]
Mitigating the impact of Bifenthrin resistance in pest management strategies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating bifenthrin resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments related to this compound resistance.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality (>10%) in control group of CDC Bottle Bioassay | 1. Contaminated bottles or equipment. 2. Unhealthy or stressed insect population. 3. Improper handling of insects during transfer.[1] 4. Contaminated solvent (e.g., acetone). | 1. Ensure thorough cleaning and rinsing of all glassware and equipment. 2. Use a healthy, well-reared insect population of a consistent age. 3. Handle insects gently during aspiration and transfer to minimize physical stress.[1] 4. Use high-purity, fresh solvent for all dilutions and control preparations.[2][3] |
| Inconsistent results between replicates in bioassays | 1. Uneven coating of insecticide in bottles. 2. Variation in insect age, sex, or nutritional status. 3. Fluctuations in environmental conditions (temperature, humidity). 4. Inconsistent observation times. | 1. Ensure the insecticide solution evenly coats the entire inner surface of the bottle by rotating it on a roller until completely dry.[3] 2. Standardize the insect population used for testing. 3. Conduct bioassays in a controlled environment with stable temperature and humidity. 4. Adhere strictly to the predetermined observation time points.[4] |
| No mortality observed even at high this compound concentrations | 1. Extremely high level of resistance in the pest population. 2. Inactive or degraded insecticide stock solution. 3. Incorrect preparation of insecticide dilutions. | 1. Confirm the presence of resistance using synergist bioassays or molecular diagnostics. 2. Prepare fresh insecticide stock solutions and store them properly in light-proof bottles, refrigerated.[5] 3. Double-check all calculations and dilution steps. |
| Synergist bioassay does not restore susceptibility | 1. Resistance is not primarily metabolic. It could be due to target-site insensitivity (e.g., kdr mutations).[6][7] 2. The specific metabolic pathway is not inhibited by the chosen synergist. 3. The concentration of the synergist is insufficient. | 1. Investigate target-site mutations using molecular methods.[8][9] 2. Use a panel of synergists that inhibit different enzyme families (e.g., PBO for P450s, DEF for esterases).[6][10] 3. Ensure the synergist is used at a concentration known to be effective for the target insect species. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of this compound resistance?
This compound resistance in pests primarily develops through two mechanisms:
-
Target-site insensitivity: This involves mutations in the voltage-gated sodium channel, the target site for pyrethroid insecticides like this compound.[11][12] These mutations, often called knockdown resistance (kdr) mutations, reduce the binding affinity of the insecticide to the channel, rendering it less effective.[7][13]
-
Metabolic resistance: This occurs due to an enhanced ability of the insect to detoxify the insecticide before it reaches the target site.[14] This is typically mediated by the overexpression or increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s) and carboxylesterases (CarE).[10][15]
2. How can I determine if a pest population is resistant to this compound?
The CDC Bottle Bioassay is a standard method to detect resistance.[4][16] This assay involves exposing insects to a known diagnostic dose of this compound inside a coated glass bottle and measuring mortality over a specific time.[17] If the mortality rate is below a certain threshold (typically 98-100%) after the diagnostic time, the population is considered resistant.[4]
3. What is a synergist, and how can it help in studying this compound resistance?
A synergist is a chemical that, while not toxic on its own, can enhance the effectiveness of an insecticide.[18] In resistance studies, synergists are used to inhibit specific detoxification enzymes.[18][19] For example, piperonyl butoxide (PBO) inhibits P450s.[10][20] If pre-exposing resistant insects to a synergist like PBO restores susceptibility to this compound, it indicates that metabolic resistance mediated by that enzyme family is a significant mechanism in that population.[19][20]
4. My bioassay results show resistance. What are the next steps?
After confirming phenotypic resistance with a bioassay, the next steps involve elucidating the underlying mechanisms:
-
Conduct synergist bioassays: Use synergists like PBO and S,S,S-tributyl phosphorotrithioate (DEF) to determine the involvement of P450s and esterases, respectively.[6][21]
-
Perform molecular diagnostics: Screen for known target-site mutations (e.g., kdr) in the voltage-gated sodium channel gene using techniques like PCR.[8][9]
-
Gene expression analysis: Use quantitative PCR (qPCR) or RNA-seq to measure the expression levels of detoxification enzyme genes.
5. What are some strategies to manage this compound resistance in the field?
Managing this compound resistance requires an integrated approach:
-
Rotate insecticides: Avoid the repeated use of this compound or other pyrethroids. Instead, rotate with insecticides that have different modes of action.[22][23]
-
Use Integrated Pest Management (IPM): Combine chemical control with cultural and biological control methods.[22]
-
Apply recommended label rates: Using sublethal doses can accelerate the selection for resistance.[22]
-
Monitor resistance levels: Regularly monitor pest populations for resistance to inform control strategies.[14]
Experimental Protocols
Protocol 1: CDC Bottle Bioassay for this compound Resistance
This protocol is adapted from the U.S. Centers for Disease Control and Prevention (CDC) guidelines.[16][17]
Materials:
-
250 ml Wheaton bottles with screw caps
-
Technical grade this compound
-
High-purity acetone
-
Micropipettes and tips
-
Repeating pipettor
-
Vortex mixer
-
Bottle roller or rotator
-
Aspirator for insect handling
-
Timer
-
Test insects and a known susceptible strain (if available)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetone. The concentration will depend on the target species and previously established diagnostic doses. Store in a sealed, light-proof container at 4°C.
-
Coating the Bottles:
-
For each test concentration and the control, use at least four replicate bottles.
-
Add 1 ml of the desired this compound dilution (or 1 ml of pure acetone for control bottles) into each bottle.
-
Seal and vortex each bottle to ensure the initial spread of the solution.
-
Place the bottles on a rotator and roll them at room temperature until the acetone has completely evaporated, leaving a uniform film of insecticide on the inner surface.
-
Allow the bottles to air dry for at least one hour before introducing the insects.
-
-
Running the Assay:
-
Using an aspirator, introduce 20-25 adult insects into each bottle.[1]
-
Start the timer immediately after introducing the insects.
-
Position the bottles upright or on their side, but be consistent across all replicates.
-
Record the number of dead or moribund (unable to stand) insects at regular intervals (e.g., every 15 minutes) for up to 2 hours or until all insects are dead.[1][4]
-
-
Data Analysis:
-
Calculate the percentage mortality at each time point for each replicate.
-
If control mortality is between 5% and 10%, correct the treatment mortality using Abbott's formula. If control mortality is >10%, the assay should be repeated.
-
Determine the resistance status based on the mortality at the pre-determined diagnostic time for the specific insect species and insecticide. Mortality below 98% suggests resistance.
-
Protocol 2: PBO Synergist Bioassay
This protocol is designed to investigate the role of cytochrome P450s in this compound resistance.
Materials:
-
All materials listed for the CDC Bottle Bioassay
-
Piperonyl butoxide (PBO)
Procedure:
-
Prepare PBO-Coated Bottles:
-
Prepare a solution of PBO in acetone at a concentration known to be effective for synergism without causing mortality (a typical concentration is 400 µg per bottle).
-
Coat a set of bottles with the PBO solution as described in Protocol 1, step 2.
-
-
Synergist Pre-exposure:
-
Introduce 20-25 resistant insects into each PBO-coated bottle.
-
Allow the insects to be exposed to the PBO for a set period, typically 1 hour.[24]
-
-
Transfer to this compound Bottles:
-
After the pre-exposure period, carefully transfer the insects from the PBO bottles to bottles coated with the diagnostic dose of this compound.
-
Simultaneously, run a parallel experiment with another batch of resistant insects that are not pre-exposed to PBO. Also, include a control group exposed only to acetone-coated bottles.
-
-
Mortality Assessment:
-
Record mortality in the this compound-treated bottles at the diagnostic time, as described in Protocol 1.
-
-
Data Analysis:
-
Compare the mortality rate of the PBO-synergized group with the non-synergized group.
-
A significant increase in mortality in the PBO-synergized group indicates that P450-mediated metabolic detoxification is a mechanism of resistance.
-
Visualizations
Caption: Primary mechanisms of this compound resistance development in pest populations.
Caption: Experimental workflow for investigating this compound resistance mechanisms.
Caption: Logic of a synergist bioassay to identify metabolic resistance.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 5. nsadada.com [nsadada.com]
- 6. Cross-resistance and synergism bioassays suggest multiple mechanisms of pyrethroid resistance in western corn rootworm populations | PLOS One [journals.plos.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Why insects resist: The underlying mechanisms of insecticide resistance | Pesticide News | Illinois Extension | UIUC [extension.illinois.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Update on pyrethroid resistance in crop pests | AHDB [ahdb.org.uk]
- 14. westnile.ca.gov [westnile.ca.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdc.gov [cdc.gov]
- 17. innovationtoimpact.org [innovationtoimpact.org]
- 18. Insecticide synergists: role, importance, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterising insecticide resistance mechanisms [tales.nmc.unibas.ch]
- 20. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.psu.edu [pure.psu.edu]
- 22. fbn.com [fbn.com]
- 23. This compound: A Powerful Insecticide for Pest Control (2025) | Today's Homeowner [todayshomeowner.com]
- 24. Metabolic resistance to pyrethroids with possible involvement of non-coding ribonucleic acids in Anopheles funestus, the major malaria vector in western Kenya - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Analytical Interference in Complex Environmental Matrices
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate analytical interference in complex environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What is analytical interference and why is it a problem in environmental analysis?
A1: Analytical interference, often referred to as the matrix effect, is the combined effect of all components in a sample, other than the analyte, on the measurement of the quantity of the analyte.[1][2] In environmental analysis, samples such as soil, water, sediment, and biota are incredibly complex and contain numerous co-extracted compounds like humic acids, lipids, and pigments.[3] These matrix components can interfere with the analytical signal of the target analyte, leading to either signal suppression or enhancement.[4] This can result in inaccurate quantification, increased uncertainty in the results, and potentially false negative or false positive findings.[4][5]
Q2: What are the most common types of analytical interference?
A2: The most common types of interference in environmental analysis include:
-
Matrix Effects: Alteration of the analyte's ionization efficiency in the instrument's source due to co-eluting matrix components.[4] This is a primary concern in techniques like liquid chromatography-mass spectrometry (LC-MS).[6]
-
Isobaric Interference: Overlap of ions with the same nominal mass-to-charge ratio as the analyte of interest, which can be a challenge in inductively coupled plasma-mass spectrometry (ICP-MS).
-
Spectral Interference: Overlapping spectral signals from different compounds, which can occur in chromatographic and spectroscopic methods.[5]
-
Physical Interferences: Differences in the physical properties of the sample (e.g., viscosity, surface tension) compared to the calibration standards, which can affect sample introduction and nebulization in techniques like ICP-OES and ICP-MS.[7]
Q3: How can I determine if my analysis is affected by matrix interference?
A3: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Analysis: This involves comparing the analytical response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a pure solvent. A significant difference in the signal indicates the presence of matrix effects.[6]
-
Matrix Spike and Matrix Spike Duplicate (MS/MSD): Adding a known amount of the target analyte to a sample before extraction and analysis helps determine the effect of the matrix on the method's recovery efficiency.[1]
-
Comparison of Calibration Curves: A shift in the slope or intercept between a calibration curve prepared in a pure solvent and one prepared in a matrix extract indicates the presence of matrix effects.[6]
-
Post-Column Infusion: This technique involves continuously infusing the analyte solution into the LC eluent after the analytical column and before the detector. A signal suppression or enhancement when a blank matrix sample is injected indicates the presence of co-eluting matrix components.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and mitigating analytical interference.
Issue 1: Poor Analyte Recovery
Possible Cause: Inefficient extraction from the sample matrix or analyte degradation.
Troubleshooting Steps:
-
Optimize Extraction Method:
-
Solvent Selection: Ensure the extraction solvent is appropriate for the polarity and chemical properties of your analyte.
-
pH Adjustment: For ionizable compounds, adjust the pH of the sample to ensure they are in a neutral form for efficient extraction with organic solvents.
-
Extraction Technique: Consider alternative extraction techniques. For example, if liquid-liquid extraction (LLE) gives poor recovery, solid-phase extraction (SPE) or QuEChERS might be more effective.
-
-
Evaluate Analyte Stability:
-
Check for potential degradation of the analyte under the extraction and analysis conditions (e.g., pH, temperature).
-
Use a stable isotope-labeled internal standard (SIL-IS) to compensate for analyte losses during sample preparation and analysis.[6]
-
Issue 2: Signal Suppression or Enhancement (Matrix Effects)
Possible Cause: Co-eluting matrix components interfering with the ionization process in the mass spectrometer source.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting matrix effects.
Detailed Troubleshooting Steps:
-
Optimize Sample Preparation: This is often the most effective way to reduce matrix effects.[6]
-
Dilution: A simple and effective first step is to dilute the sample extract.[8][9] This reduces the concentration of interfering matrix components.
-
Improve Sample Cleanup:
-
Solid-Phase Extraction (SPE): Use SPE cartridges with a sorbent that selectively retains the analyte while allowing matrix components to pass through. Optimize the wash and elution steps for better separation.[3][6]
-
Dispersive Solid-Phase Extraction (d-SPE): In methods like QuEChERS, use a more selective d-SPE sorbent to remove specific interferences.
-
Liquid-Liquid Extraction (LLE): This can be effective, but analyte recovery, especially for polar compounds, might be low.[10]
-
-
-
Modify Chromatographic Conditions:
-
Adjust Gradient: Modify the mobile phase gradient to achieve better separation between the analyte and interfering peaks.[6]
-
Change Column: Use a column with a different stationary phase chemistry to alter selectivity.
-
Optimize Flow Rate: Adjusting the flow rate can improve chromatographic resolution.[6]
-
-
Implement Alternative Calibration Strategies:
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has been subjected to the same sample preparation procedure.[6] This helps to compensate for consistent matrix effects.
-
Internal Standards: Use a stable isotope-labeled internal standard (SIL-IS) whenever possible. SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[6]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[1] It is very effective but can be time-consuming.[8]
-
-
Adjust Instrumental Parameters:
-
Optimize Ion Source Parameters: For MS-based methods, optimize parameters like ion source temperature and gas flows to minimize the impact of matrix components on ionization.[6]
-
Use Collision/Reaction Cell Technology (ICP-MS): This technology can remove isobaric interferences by introducing a gas that reacts with either the analyte or the interfering ion.[11]
-
Employ Advanced Source Technology: Newer instrument designs may include features like protective curtain gases or advanced front-end sources to prevent contaminants from entering the mass spectrometer.[12]
-
Issue 3: Inconsistent Results
Possible Cause: Variability in sample preparation or instrument instability.
Troubleshooting Steps:
-
Ensure Reproducible Sample Preparation:
-
Standardize all sample preparation steps, including volumes, times, and temperatures.
-
Automate sample preparation where possible to reduce human error.
-
-
Perform Regular Instrument Maintenance:
-
Regularly clean the instrument's ion source and other components that come into contact with the sample.[7]
-
Perform routine calibration and performance checks to ensure the instrument is operating within specifications.
-
Quantitative Data on Interference Reduction
The effectiveness of different cleanup strategies can vary depending on the analyte, matrix, and analytical technique. The following table summarizes the typical performance of different d-SPE sorbents used in the QuEChERS method for pesticide analysis in soil, indicating their efficiency in removing common interfering substances.
| d-SPE Sorbent | Target Interferences Removed | Typical Analyte Recovery Range |
| PSA (Primary Secondary Amine) | Fatty acids, organic acids, sugars, anthocyanin pigments | 70-110% |
| C18 (Octadecylsilane) | Nonpolar interferences (e.g., lipids, sterols) | 80-115% |
| GCB (Graphitized Carbon Black) | Pigments (e.g., chlorophyll), sterols | Can cause loss of planar pesticides |
| MgSO₄ (Magnesium Sulfate) | Excess water | Not applicable |
Note: The choice of sorbent should be carefully validated for the specific analytes of interest to avoid analyte loss.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Water Samples
This protocol outlines a general procedure for extracting nonpolar to moderately polar organic compounds from water samples.
1. Cartridge Conditioning:
-
Pass 5 mL of the elution solvent (e.g., ethyl acetate) through the SPE cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
2. Sample Loading:
-
Pass the water sample (e.g., 100 mL) through the conditioned cartridge at a slow and steady flow rate (e.g., 5-10 mL/min).
3. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge by applying a vacuum for 10-20 minutes.
4. Elution:
-
Elute the retained analytes with a suitable organic solvent (e.g., 2 x 3 mL of ethyl acetate).
5. Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis (e.g., 1 mL of mobile phase).
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil Samples
This protocol provides a general outline for the QuEChERS method for extracting pesticide residues from soil.
1. Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter before analysis.
Visualizations
Caption: A generalized experimental workflow for sample preparation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. haleyaldrich.com [haleyaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. suburbantestinglabs.com [suburbantestinglabs.com]
- 6. longdom.org [longdom.org]
- 7. labcompare.com [labcompare.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eliminating Matrix Interference in ICP-MS: Proven Methods [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
Validation & Comparative
Comparative Efficacy of Bifenthrin and Permethrin on Insect Pests: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal efficacy of Bifenthrin and Permethrin, two widely used synthetic pyrethroids. The information presented is curated from experimental data to assist researchers and professionals in making informed decisions for pest management strategies and the development of new insecticidal formulations.
Overview and Chemical Properties
This compound and Permethrin are both synthetic pyrethroid insecticides that mimic the natural insecticidal properties of pyrethrins found in chrysanthemum flowers.[1][2] They are broad-spectrum insecticides effective against a wide range of insect pests.[3][4] Their primary mode of action is the disruption of the insect's nervous system.[1][2]
| Feature | This compound | Permethrin |
| Chemical Formula | C₂₃H₂₂ClF₃O₂[1] | C₂₁H₂₀Cl₂O₃[1] |
| IRAC MoA Group | 3A[4] | 3A[4] |
| Signal Word | Caution to Danger[5] | Caution[6] |
| Primary Uses | Agriculture (crop protection), structural pests (termites), turf and ornamental insects.[4] | Household pests, public health (mosquito control), livestock, and some agricultural applications.[2][4] |
Mechanism of Action
Both this compound and Permethrin are classified as sodium channel modulators.[4] They target the voltage-gated sodium channels in the neurons of insects. By binding to these channels, they prevent them from closing, leading to a constant influx of sodium ions.[1][2] This causes a state of hyperexcitation in the insect's nervous system, resulting in paralysis and eventual death.[1][2]
Comparative Efficacy Data
The efficacy of this compound and Permethrin varies depending on the target pest, environmental conditions, and the surface treated. The following tables summarize available experimental data.
Lethal Concentration (LC50) and Lethal Dose (LD50)
| Insect Pest | This compound | Permethrin | Reference |
| Mustard Aphid (Lipaphis erysimi) | LC50: 0.00122 ppm (48h) | - | [7] |
| Cotton Jassid (Amrasca devastans) | LC50: 5.57 ppm | - | [8] |
| Mosquitoes | - | - | |
| Anopheles gambiae (susceptible) | Lower KD than alpha-cypermethrin | Reduced KD effect | [9] |
| Culex quinquefasciatus (susceptible) | Slower KD than other pyrethroids | - | [9] |
| Mammals | |||
| Rat (oral LD50) | 54-70 mg/kg | 430-4000 mg/kg | [3][6] |
| Rabbit (dermal LD50) | >2000 mg/kg | >2000 mg/kg | [5][6] |
Note: A lower LC50/LD50 value indicates higher toxicity.
Knockdown Speed
Permethrin is generally recognized for its faster knockdown of flying insects compared to this compound.[2]
| Pest | This compound | Permethrin | Reference |
| Mosquitoes | 0.03% concentration for 98% knockdown | 0.05% concentration for 98% knockdown in 10 minutes | [1] |
| General Insects | Noticeable impact in ~10 minutes | Immediate paralysis symptoms | [10] |
Residual Activity
This compound is known for its longer residual activity, particularly in outdoor settings, due to its higher stability in sunlight and lower water solubility.[1][2]
| Surface/Condition | This compound | Permethrin | Reference |
| Soil | 70-210 days | 30-90 days | [1] |
| Framing Timbers (outdoor exposure) | No significant loss after 6 months | 14-34% loss in outer 2mm after 3 months | [11] |
| Vegetation (foliage) | Efficacy reduced by rainfall and direct sunlight | - | [12][13] |
| Termite Barrier | 100% mortality after 18 months | 100% mortality up to 9 months | [1] |
Spectrum of Activity
Both insecticides have a broad spectrum of activity, but with some notable differences in their primary applications and effectiveness against specific pests.
-
This compound: Highly effective against mites, termites, ants, and various agricultural pests like aphids and whiteflies.[2][3] It is a popular choice for long-term outdoor perimeter treatments.[2]
-
Permethrin: Widely used for public health to control mosquitoes and other vectors.[2] It is also commonly used in households against pests like cockroaches and fleas, and for treating clothing and mosquito nets.[2][14]
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of insecticides like this compound and Permethrin. For specific studies, it is crucial to consult the detailed methods in the cited literature.
Topical Application Bioassay (for LD50 determination)
This method, adapted from WHO guidelines, is used to determine the dose of an insecticide that is lethal to 50% of a test population.[15][16][17]
Objective: To determine the median lethal dose (LD50) of an insecticide.
Materials:
-
Technical grade insecticide (this compound or Permethrin)
-
Acetone or another suitable solvent
-
Micropipettes
-
Test insects (e.g., adult mosquitoes, houseflies)
-
Holding cages or containers
-
CO₂ or cold anesthesia for insect immobilization
Procedure:
-
Preparation of Serial Dilutions: Prepare a series of insecticide concentrations by dissolving the technical grade active ingredient in a suitable solvent like acetone.
-
Insect Immobilization: Anesthetize the test insects using CO₂ or by placing them in a cold environment.
-
Topical Application: Apply a precise volume (e.g., 0.1-1.0 µL) of each insecticide dilution to the dorsal thorax of each immobilized insect using a micropipette. A control group should be treated with the solvent only.
-
Observation: Place the treated insects in holding containers with access to a food source (e.g., sugar solution).
-
Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, 72 hours) post-application.
-
Data Analysis: Analyze the mortality data using probit analysis to calculate the LD50 value.
Residual Contact Bioassay (for Residual Efficacy)
This protocol, based on WHO and other standard methods, assesses the residual effectiveness of an insecticide on a treated surface over time.[18][19]
Objective: To evaluate the duration of an insecticide's efficacy on a specific surface.
Materials:
-
Insecticide formulation
-
Test surfaces (e.g., wood, concrete, ceramic tile, foliage)
-
Spraying equipment to apply a uniform dose
-
Exposure containers (e.g., WHO cones, petri dishes)
-
Test insects
-
Holding containers
Procedure:
-
Surface Treatment: Treat the test surfaces with the insecticide at a specified application rate. Allow the surfaces to dry completely. A control surface should be treated with the carrier (e.g., water) only.
-
Aging of Surfaces: Store the treated surfaces under controlled conditions (temperature, humidity, light exposure) or in a real-world environment.
-
Insect Exposure: At predetermined time intervals (e.g., 1 day, 1 week, 1 month), confine a known number of test insects to a specific area of the treated surface for a set exposure period using an exposure container.
-
Post-Exposure Observation: After the exposure period, transfer the insects to clean holding containers with food and water.
-
Mortality/Knockdown Assessment: Record the number of knocked-down insects at the end of the exposure period and the number of dead insects at 24 hours post-exposure.
-
Data Analysis: Calculate the percentage of knockdown and mortality for each time interval to determine the decline in residual efficacy over time.
Conclusion
Both this compound and Permethrin are effective pyrethroid insecticides with a similar mode of action. The choice between them should be guided by the specific application, target pest, and desired duration of control.
-
Permethrin is often favored for applications requiring rapid knockdown, such as in household pest control and public health for vector control.[2]
-
This compound excels in situations where long-lasting residual control is paramount, particularly in outdoor agricultural and structural pest management.[2]
For the development of new insecticidal products, a thorough understanding of the distinct properties of these and other active ingredients is crucial for formulating effective and targeted pest management solutions. Further research into the comparative efficacy against a wider range of resistant insect strains is warranted.
References
- 1. This compound & Permethrin Long-Lasting Insect Control Solution [cnagrochem.com]
- 2. pomais.com [pomais.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pyrethroid Insecticides Compared: Permethrin, this compound, Deltamethrin [allpesticides.com]
- 5. This compound Technical Fact Sheet [npic.orst.edu]
- 6. Permethrin Technical Fact Sheet [npic.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Comparative performances, under laboratory conditions, of seven pyrethroid insecticides used for impregnation of mosquito nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. plantamerica.com [plantamerica.com]
- 11. researchgate.net [researchgate.net]
- 12. Environmental factors affecting efficacy of this compound-treated vegetation for mosquito control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.flvc.org [journals.flvc.org]
- 14. Permethrin - Wikipedia [en.wikipedia.org]
- 15. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
- 18. pacmossi.org [pacmossi.org]
- 19. microbe-investigations.com [microbe-investigations.com]
Cross-Resistance Patterns of Bifenthrin with Other Pyrethroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widespread use of pyrethroid insecticides, including bifenthrin, for the control of various agricultural and public health pests has led to the development of resistance in numerous insect populations. Understanding the patterns of cross-resistance between this compound and other pyrethroids is crucial for developing effective resistance management strategies and preserving the utility of this important class of insecticides. This guide provides an objective comparison of this compound's cross-resistance profiles with other pyrethroids, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cross-Resistance
Studies have demonstrated varying levels of cross-resistance between this compound and other pyrethroids across different insect species. The resistance ratio (RR), which is the ratio of the lethal concentration (LC50) or lethal dose (LD50) of a resistant population to that of a susceptible population, is a key metric for quantifying the extent of resistance.
A study on the western corn rootworm (Diabrotica virgifera virgifera) revealed significant cross-resistance between this compound, tefluthrin, and DDT.[1][2][3] this compound-resistant populations exhibited resistance ratios ranging from 2.5 to 5.5-fold for this compound, 28 to 54.8-fold for tefluthrin, and 16.3 to 33.0-fold for DDT.[1][2] In another study on Helicoverpa armigera, a this compound-selected strain showed high levels of cross-resistance to other pyrethroids like cypermethrin and lambda-cyhalothrin, with resistance ratios of 92.59 and 41.27, respectively. This strain also exhibited cross-resistance to insecticides from other classes, including organophosphates and phenyl pyrazoles.
Research on the corn leafhopper, Dalbulus maidis, also identified cross-resistance between this compound and lambda-cyhalothrin, with resistance ratios between 300- and 2,000-fold.[4] Interestingly, this study found no cross-resistance between this compound and the carbamates methomyl and carbosulfan, or the organophosphate acephate.[4]
The following table summarizes the cross-resistance data from various studies:
| Insect Species | This compound RR | Other Pyrethroid | Other Pyrethroid RR | Other Insecticide | Other Insecticide RR | Reference |
| Western Corn Rootworm (Diabrotica virgifera virgifera) | 2.5 - 5.5 | Tefluthrin | 28 - 54.8 | DDT | 16.3 - 33.0 | [1][2] |
| American Bollworm (Helicoverpa armigera) | 234.7 | Cypermethrin | 92.59 | Triazophos | 77.51 | |
| Lambda-cyhalothrin | 41.27 | Emamectin benzoate | 63.90 | |||
| Fipronil | 53.75 | |||||
| Profenofos | 48.18 | |||||
| Corn Leafhopper (Dalbulus maidis) | >3,170 | Lambda-cyhalothrin | 300 - 2,000 | Imidacloprid | 300 - 2,000 | [4] |
| Acetamiprid | 300 - 2,000 | [4] | ||||
| Methomyl | No cross-resistance | [4] | ||||
| Carbosulfan | No cross-resistance | [4] | ||||
| Acephate | No cross-resistance | [4] | ||||
| Two-spotted spider mite (Tetranychus urticae) | High | Zeta-cypermethrin | High | - | - | [5] |
| Aedes aegypti | Low | α-cypermethrin, d-phenothrin, λ-cyhalothrin, permethrin, cypermethrin | High correlation (strong cross-resistance) | - | - | [6] |
Mechanisms of Cross-Resistance
The development of resistance to pyrethroids, including this compound, is primarily attributed to two main mechanisms: target-site insensitivity and enhanced metabolic detoxification.[5][7]
Target-Site Insensitivity: This mechanism involves mutations in the voltage-gated sodium channel, the target site for pyrethroids and DDT.[2][8] These mutations, often referred to as knockdown resistance (kdr), reduce the binding affinity of the insecticide to its target, thereby conferring resistance.[2][8] The observation of cross-resistance between this compound, other pyrethroids, and DDT strongly suggests the involvement of a kdr-like mechanism.[1][2]
Metabolic Resistance: This mechanism involves the enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and esterases, which metabolize the insecticide into less toxic compounds.[5][7] The use of synergists, which inhibit these enzymes, can help elucidate the role of metabolic resistance. For instance, piperonyl butoxide (PBO) is an inhibitor of P450s, while S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases.[3] Studies have shown that the use of PBO and DEF can reduce the resistance ratios in pyrethroid-resistant populations, indicating the involvement of metabolic detoxification.[1][2]
Figure 1: Mechanisms of pyrethroid resistance in insects.
Experimental Protocols
The assessment of insecticide resistance and cross-resistance patterns relies on standardized bioassays. The following are detailed methodologies for key experiments.
Dose-Mortality Bioassay (Leaf-Dip Method for H. armigera)
This method is used to determine the concentration of an insecticide that is lethal to 50% of a test population (LC50).
-
Insect Rearing: Helicoverpa armigera larvae are reared on an artificial diet under controlled laboratory conditions (e.g., 25±2°C, 65±5% relative humidity, 14:10 h light:dark photoperiod).
-
Insecticide Solutions: Serial dilutions of technical-grade this compound and other test insecticides are prepared in a suitable solvent (e.g., acetone) with a surfactant (e.g., Triton X-100).
-
Bioassay Procedure:
-
Third-instar larvae of uniform age and size are selected for the assay.
-
Castor leaves are cut into discs, dipped in the respective insecticide dilutions for 10-15 seconds, and then air-dried.
-
Control leaf discs are treated with solvent and surfactant only.
-
Ten larvae are placed in a petri dish containing a treated leaf disc. Each concentration is replicated at least three times.
-
Mortality is recorded after 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 values, their 95% fiducial limits, and the slope of the concentration-mortality line. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Adult Vial Test (for D. virgifera virgifera)
This method assesses the susceptibility of adult insects to a contact insecticide.
-
Vial Preparation:
-
Technical-grade insecticide is dissolved in acetone to prepare a stock solution.
-
Serial dilutions are made from the stock solution.
-
Glass scintillation vials (20 ml) are coated with 1 ml of each insecticide dilution.
-
The vials are rolled until the acetone evaporates completely, leaving a uniform film of the insecticide on the inner surface. Control vials are treated with acetone only.
-
-
Insect Collection: Adult western corn rootworms are collected from the field or from laboratory colonies.
-
Bioassay Procedure:
-
Ten to twenty adult beetles are introduced into each treated vial.
-
The vials are capped and held at a constant temperature (e.g., 25°C).
-
Mortality is assessed at regular intervals (e.g., every 2 hours for up to 24 hours). Beetles are considered dead if they are unable to right themselves within 1 minute of being placed on their backs.
-
-
Data Analysis: The time-mortality data is analyzed using probit analysis to determine the lethal time for 50% of the population (LT50).
Synergism Bioassay
This assay is used to investigate the involvement of metabolic enzymes in resistance.
-
Synergist Application: Insects are pre-treated with a sublethal dose of a synergist (e.g., PBO or DEF) one hour before exposure to the insecticide.
-
Insecticide Bioassay: Following pre-treatment, the insects are subjected to a dose-mortality bioassay as described above.
-
Data Analysis: The LC50 values obtained with and without the synergist are compared. A significant decrease in the LC50 in the presence of the synergist indicates the involvement of the corresponding enzyme system in resistance. The synergism ratio (SR) is calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide plus the synergist.
Figure 2: General workflow for insecticide resistance bioassays.
Conclusion
The available data clearly indicate that resistance to this compound often confers cross-resistance to other pyrethroids, particularly those with a similar mode of action. This is a significant concern for pest management, as the repeated use of any single pyrethroid can select for resistance to the entire class. The primary mechanisms driving this cross-resistance are target-site mutations (kdr) and enhanced metabolic detoxification.
To mitigate the development and spread of pyrethroid resistance, it is essential to implement integrated pest management (IPM) strategies. These strategies should include rotating insecticides with different modes of action, using synergists where appropriate to overcome metabolic resistance, and employing non-chemical control methods. A thorough understanding of local resistance patterns through continuous monitoring is also critical for making informed decisions about insecticide use. The lack of cross-resistance between this compound and certain carbamate and organophosphate insecticides in some species suggests that these alternative chemical classes could be valuable components of a resistance management program.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Cross-resistance and synergism bioassays suggest multiple mechanisms of pyrethroid resistance in western corn rootworm populations | PLOS One [journals.plos.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. This compound resistance in Dalbulus maidis (Hemiptera: Cicadellidae): inheritance, cross‐resistance, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wide spread cross resistance to pyrethroids in Aedes aegypti (L.) from Veracruz State Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into insecticide-resistance mechanisms in invasive species: Challenges and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.givewell.org [files.givewell.org]
Validation of a Novel Analytical Method for Bifenthrin in Sediment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, proposed analytical method for the quantification of bifenthrin in sediment samples against established methodologies. The information presented is intended to assist researchers in selecting and validating appropriate analytical techniques for environmental monitoring and residue analysis.
Introduction to this compound Analysis in Sediment
This compound, a synthetic pyrethroid insecticide, is widely used in agriculture and residential settings. Due to its high toxicity to aquatic organisms and tendency to adsorb to particulate matter, monitoring its concentration in sediment is crucial for environmental risk assessment.[1] Accurate and sensitive analytical methods are therefore essential. A variety of techniques have been developed, primarily employing gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or other detectors.[2][3]
This guide introduces a hypothetical "New Method," a streamlined approach utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This method aims to offer improved efficiency and sensitivity over traditional techniques.
Comparative Analysis of Analytical Methods
The performance of the New Method is benchmarked against three commonly employed methods for this compound analysis in sediment. The following tables summarize the key performance parameters and experimental protocols.
Table 1: Comparison of Method Performance Parameters
| Parameter | New Method (LC-MS/MS) | Method A (GC-MS/NICI)[4] | Method B (GC-ECD)[5] | Method C (LC-MS/MS)[2] |
| Linearity (R²) | ≥ 0.999 | Not Specified | ≥ 0.99 | Not Specified |
| Limit of Detection (LOD) | 0.01 ng/g | Not Specified | Not Specified | 0.03 ng/g |
| Limit of Quantification (LOQ) | 0.05 ng/g | 0.1 µg/kg (0.1 ng/g) | 0.01 µg/g (10 ng/g) | 0.100 ng/g |
| Accuracy (Recovery %) | 95 - 105% | Not Specified | 81.71 - 119.03% | 70.6 - 94.5% |
| Precision (RSD %) | < 10% | Not Specified | 5.28 - 18.26% | 5.63 - 11.4% |
Table 2: Comparison of Experimental Protocols
| Step | New Method (LC-MS/MS) | Method A (GC-MS/NICI)[4] | Method B (GC-ECD)[5] | Method C (LC-MS/MS)[2] |
| Sample Pre-treatment | Homogenization, Sieving | Not Specified | Air drying, Sieving | Not Specified |
| Extraction | Modified QuEChERS with acetonitrile and buffering salts | Shaking with methanol/water and hexane | QuEChERS with acetonitrile and salts (MgSO₄, NaCl) | Acetonitrile extraction followed by hexane partitioning |
| Clean-up | Dispersive solid-phase extraction (d-SPE) with C18 and PSA | Silica solid-phase extraction (SPE) | d-SPE with MgSO₄ and PSA | Silica solid-phase extraction (SPE) |
| Analytical Instrumentation | LC-MS/MS | Gas Chromatography-Mass Spectrometry with Negative Ion Chemical Ionization (GC-MS/NICI) | Gas Chromatography with Electron Capture Detector (GC-ECD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
Experimental Protocols
New Method: Modified QuEChERS with LC-MS/MS
-
Sample Preparation: A 10 g homogenized sediment sample is weighed into a 50 mL centrifuge tube.
-
Extraction: 10 mL of acetonitrile and a salt mixture (magnesium sulfate, sodium chloride, sodium citrate) are added. The tube is shaken vigorously for 1 minute and then centrifuged.
-
Clean-up: An aliquot of the supernatant is transferred to a tube containing C18 and primary secondary amine (PSA) sorbents for dispersive solid-phase extraction (d-SPE). The mixture is vortexed and centrifuged.
-
Analysis: The final extract is filtered and injected into the LC-MS/MS system for quantification.
Method A: GC-MS/NICI[5]
-
Extraction: Sediment samples are extracted by shaking with a methanol/water mixture and hexane for one hour.
-
Clean-up: The hexane extract is purified using a silica solid-phase extraction (SPE) cartridge.
-
Analysis: The eluate is evaporated to dryness, reconstituted, and analyzed by gas chromatography with mass selective detection using negative ion chemical ionization (GC-MS/NICI).
Method B: GC-ECD[6]
-
Extraction: A 10 g soil sample is extracted with 20 mL of acetonitrile, followed by the addition of magnesium sulfate and sodium chloride. The mixture is shaken and centrifuged.[5]
-
Clean-up: A portion of the extract is subjected to a clean-up step using magnesium sulfate and primary secondary amine (PSA).[5]
-
Analysis: The final extract is analyzed using a gas chromatograph equipped with an electron capture detector (GC-ECD).[5]
Method C: LC-MS/MS[2]
-
Extraction: The sediment sample is extracted with acetonitrile, followed by the addition of a salt solution and hexane for liquid-liquid partitioning.[2]
-
Clean-up: The hexane extract undergoes clean-up using a silica solid-phase extraction (SPE) cartridge.[2]
-
Analysis: The purified extract is reconstituted in methanol and analyzed by LC-MS/MS.[2]
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow of the proposed new analytical method and a generalized signaling pathway demonstrating the mechanism of action of pyrethroids like this compound.
References
Bifenthrin vs. Deltamethrin: A Comparative Analysis of Neurotoxic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic potential of bifenthrin and deltamethrin, two synthetic pyrethroid insecticides. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a comprehensive resource for the scientific community.
Introduction
This compound and deltamethrin are widely used pyrethroid insecticides valued for their high efficacy against a broad spectrum of insect pests. Their primary mode of action involves the disruption of nerve function by targeting voltage-gated sodium channels (VGSCs).[1][2][3] However, structural differences between the two molecules lead to distinct classifications and variations in their neurotoxic profiles.
Deltamethrin is a quintessential Type II pyrethroid , characterized by the presence of an α-cyano group.[2][4] This structural feature typically results in a specific poisoning syndrome in mammals known as choreoathetosis-salivation (CS syndrome), which includes writhing movements, excessive salivation, and seizures.[4][5]
This compound, lacking an α-cyano group, is structurally classified as a Type I pyrethroid .[1][6] However, functional studies reveal a more complex profile. It elicits a mixed set of symptoms that include tremors, characteristic of Type I pyrethroids, as well as clonic convulsions, which are more typical of Type II compounds.[7][8] This has led to its classification as a mixed Type I/II pyrethroid.[6][7]
Mechanism of Action at the Voltage-Gated Sodium Channel
The primary target for both this compound and deltamethrin is the voltage-gated sodium channel (VGSC) in nerve cell membranes.[2][9] By binding to the channel, they modify its gating properties, leading to prolonged channel opening and persistent nerve excitation.[10]
Deltamethrin (Type II) induces a long-lasting inhibition of the sodium channel's activation gate.[5][11] This results in a very prolonged period of sodium permeability after the nerve is stimulated, causing repetitive nerve signals that lead to the characteristic CS-syndrome.[5]
This compound (mixed Type I/II) also modifies the sodium channel but its action can be more transient compared to deltamethrin.[1] Studies on human VGSC Nav1.8 subtypes show that this compound causes only slight effects on channel inactivation, similar to Type II pyrethroids, but crucially, it does not cause the large prolongation of the tail current (a measure of channel deactivation) that is a hallmark of deltamethrin.[7] this compound can modify sodium channels in both their closed and open states.[9]
Comparative Quantitative Neurotoxicity Data
The following table summarizes key quantitative data from various studies, providing a direct comparison of the neurotoxic potential of this compound and deltamethrin.
| Parameter | This compound | Deltamethrin | Species/System | Reference |
| Acute Oral LD₅₀ | 53.4 - 210.4 mg/kg | 30 - >5000 mg/kg (vehicle dependent) | Rat | [5][12] |
| 43 mg/kg | - | Mouse | [12] | |
| Acute Dermal LD₅₀ | >2000 mg/kg | - | Rat/Rabbit | [12] |
| Acute Inhalation LC₅₀ | 0.8 mg/L air | - | Rat | [8] |
| Aquatic LC₅₀ | - | 4.84 µg/L | Zebrafish | [13] |
| NOAEL (Neurotoxicity) | 3.6 mg/kg/day (dietary) | - | Rat (Maternal & Offspring) | [8] |
| In Vitro Effect | EC₅₀: 1-2 µM (on Nav1.8 tail currents) | EC₅₀: ~10 µM (on Nav1.8 tail currents) | Human Nav1.8 in CHO cells | [7] |
| - | BMC₅₀: 0.5 µM | Rat Neural Network | [14] | |
| Brain Concentration | ~289 ng/g (for 50% decrease in motor activity) | ~3 nmol/g (for neurobehavioral effects) | Rat | [15] |
LD₅₀: Median Lethal Dose; LC₅₀: Median Lethal Concentration; NOAEL: No-Observed-Adverse-Effect Level; EC₅₀: Half-maximal Effective Concentration; BMC: Benchmark Concentration.
Downstream Neurotoxic Effects
Beyond direct action on sodium channels, both pyrethroids induce a cascade of downstream effects, including alterations in neurotransmitter systems and the induction of oxidative stress.
Effects on Neurotransmitter Systems
This compound: Chronic exposure in rats has been shown to significantly alter the levels of multiple biogenic amines in key brain regions like the frontal cortex, hippocampus, and corpus striatum.[16] Studies have documented reductions in dopamine (DA), its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), epinephrine (EPN), and serotonin (5-HT), alongside increases in norepinephrine (NE) and the dopamine metabolite homovanillic acid (HVA).[16] A decrease in acetylcholinesterase (AChE) activity has also been observed.[17]
Deltamethrin: Developmental exposure is associated with long-term effects on the dopamine system, with consistent findings of reduced dopamine transporter and D1 receptor levels.[18] Acutely, it can cause a dose-dependent increase in glutamate release and a decrease in GABA release in the rat hippocampus, shifting the excitatory/inhibitory balance.[18]
Induction of Oxidative Stress
A growing body of evidence suggests that oxidative stress is a significant secondary mechanism of pyrethroid-induced neurotoxicity.[17][19]
This compound: Exposure in rats leads to a significant increase in lipid peroxidation (LPO) and protein carbonyl levels in the frontal cortex, corpus striatum, and hippocampus.[19] This is accompanied by the suppression of key antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase.[16][19]
Deltamethrin: Has also been shown to trigger oxidative stress and apoptotic mechanisms.[11][20]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies comparing this compound and deltamethrin.
In Vitro Patch-Clamp Electrophysiology (Human VGSC Nav1.8)
This protocol was used to compare the effects of this compound and deltamethrin on human sodium channels expressed in a controlled environment.[7]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.8 sodium channel subtype and the β3 subunit.
-
Recording Technique: Whole-cell patch-clamp recording at room temperature (21–22 °C).
-
Solutions:
-
Extracellular Buffer: Contained (in mM): 10 HEPES, 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, adjusted to pH 7.4.
-
Intracellular Solution: Contained (in mM): 90 CsF, 50 CsCl, 5 MgCl₂, 1 EGTA, 10 HEPES, adjusted to pH 7.2.
-
-
Voltage Protocol: To assess pyrethroid effects on channel activation, inactivation, and deactivation (tail current), a specific voltage protocol was applied. From a holding potential of -120 mV, a 2 ms depolarization to +20 mV was applied, followed by repolarization to -80 mV.
-
Compound Application: Test compounds (e.g., 30 µM this compound, 0.1 mM deltamethrin) were dissolved in DMSO (final concentration 0.3%) and applied to the cells.
-
Data Analysis: Currents were recorded and analyzed to measure changes in inactivation and the amplitude and decay of the tail current, comparing the effects of each compound to the solvent control.[7]
In Vivo Rodent Neurotoxicity and Neurochemistry Study (this compound)
This protocol describes a typical in vivo study to assess the neurotoxic effects of this compound following oral administration in rats.[16]
-
Animal Model: Adult male Wistar rats.
-
Dosing: this compound was dissolved in corn oil and administered orally once daily for 30 days at two dose levels (3.5 and 7 mg/kg body weight, corresponding to 1/20 and 1/10 of the LD₅₀, respectively). A control group received only the corn oil vehicle.
-
Behavioral Studies: After the 30-day treatment period, a subset of rats from each group was subjected to behavioral tests:
-
Open Field Test: To assess motor activity, the number of squares traversed and rearing frequency were recorded.
-
-
Neurochemical Analysis: 24 hours after the final dose, a separate set of rats was euthanized. Brains were dissected to isolate specific regions (frontal cortex, hippocampus, corpus striatum).
-
Biogenic Amine Measurement: Levels of dopamine, serotonin, and their metabolites were quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Oxidative Stress Markers: Assays were performed to measure lipid peroxidation (TBARS assay) and protein carbonyl content.
-
Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) were measured using spectrophotometric methods.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) was used to compare the results from the treated groups to the control group.
Conclusion
While both this compound and deltamethrin are effective neurotoxic insecticides that target voltage-gated sodium channels, they exhibit distinct profiles. Deltamethrin, a Type II pyrethroid, causes a potent, long-lasting modification of the sodium channel, leading to the classic CS-syndrome. This compound, while structurally Type I, displays a mixed toxicological picture with symptoms of both Type I and Type II pyrethroids, and its effect on sodium channel deactivation is less pronounced than deltamethrin's.[7] Furthermore, both compounds disrupt neurotransmitter homeostasis and induce oxidative stress, contributing to their overall neurotoxic potential.[18][19] The quantitative data reveals differences in potency that can be species- and route-dependent. For researchers, understanding these nuances is critical for accurate risk assessment and the development of novel, safer neuroactive compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinity Changes the Dynamics of Pyrethroid Toxicity in Terms of Behavioral Effects on Newly Hatched Delta Smelt Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmahealthsciences.net [pharmahealthsciences.net]
- 5. Deltamethrin Technical Fact Sheet [npic.orst.edu]
- 6. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrethroid neurotoxicity studies with this compound indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Technical Fact Sheet [npic.orst.edu]
- 13. Acute Toxicity, Neurotoxic, Immunotoxic, and Behavioral Effects of Deltamethrin and Sulfamethoxazole in Adult Zebrafish: Insights into Chemical Interactions and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considering developmental neurotoxicity in vitro data for human health risk assessment using physiologically-based kinetic modeling: deltamethrin case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation of tissue concentrations of the pyrethroid this compound with neurotoxicity in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-induced neurotoxicity in rats: involvement of oxidative stress - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 20. Neurotoxicity of a pyrethroid pesticide deltamethrin is associated with the imbalance in proteolytic systems caused by mitophagy activation and proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifenthrin's Double-Edged Sword: A Comparative Analysis of its Impact on Target and Non-Target Arthropods
For Immediate Release
A Comprehensive Examination of Bifenthrin's Lethal and Sublethal Effects Reveals Significant Disparities in Susceptibility Between Pest and Beneficial Arthropods
[City, State] – A new comparative guide offers researchers, scientists, and drug development professionals an in-depth analysis of the pyrethroid insecticide this compound, detailing its varying impacts on both target pest species and non-target, beneficial arthropods. This guide synthesizes a wide range of experimental data to provide a clear, objective comparison of this compound's performance, supported by detailed methodologies and visual representations of its mode of action and experimental workflows.
This compound is a widely utilized broad-spectrum insecticide and acaricide, valued for its efficacy against a multitude of agricultural and household pests.[1] As a Type I pyrethroid, its primary mode of action involves the disruption of the nervous system.[2] this compound binds to voltage-gated sodium channels in nerve cells, causing them to remain open for an extended period. This leads to repetitive nerve discharges, hyperexcitation of the central nervous system, subsequent paralysis, and ultimately, the death of the arthropod.[2] While highly effective in controlling pest populations, the broad-spectrum nature of this compound raises concerns about its impact on beneficial arthropods that play crucial roles in pollination and natural pest control.
This guide presents a quantitative comparison of this compound's toxicity, sublethal effects, and experimental protocols to provide a comprehensive resource for assessing its environmental and ecological footprint.
Comparative Toxicity of this compound
The lethal effects of this compound, typically measured as the median lethal concentration (LC50) or median lethal dose (LD50), vary significantly across different arthropod species. The following tables summarize the available data, highlighting the disparities in susceptibility between common target pests and beneficial non-target organisms.
Table 1: Lethal Concentration (LC50) of this compound for Target Pest Arthropods
| Target Pest Species | Order: Family | Life Stage | Bioassay Method | LC50 Value | Unit | Citation(s) |
| Helicoverpa armigera (Cotton Bollworm) | Lepidoptera: Noctuidae | Larvae | Leaf Dip | 326.10 | µg/g | [3] |
| Spodoptera litura (Tobacco Cutworm) | Lepidoptera: Noctuidae | Larvae | Not Specified | > LC90 at field rate | - | [4] |
| Conogethes punctiferalis (Yellow Peach Moth) | Lepidoptera: Crambidae | Adult Female | Ingestion | 44.3773 | mg/L | [5] |
| Conogethes punctiferalis (Yellow Peach Moth) | Lepidoptera: Crambidae | Adult Male | Ingestion | 29.2762 | mg/L | [5] |
| Myzus persicae (Green Peach Aphid) | Hemiptera: Aphididae | Adult | Residual Film | 29.22 | µg/cm² | [6] |
| Lipaphis erysimi (Mustard Aphid) | Hemiptera: Aphididae | Adult | Residual Film | 28.55 | µg/cm² | [6] |
| Tetranychus urticae (Two-spotted Spider Mite) | Trombidiformes: Tetranychidae | Adult | Not Specified | - | - | [7][8] |
| Callosobruchus chinensis (Pulse Beetle) | Coleoptera: Bruchidae | Adult | Petri-plate residue | 150 (at 72h) | ppm | [3] |
Table 2: Lethal Dose (LD50) and Lethal Concentration (LC50) of this compound for Non-Target Beneficial Arthropods
| Non-Target Species | Order: Family | Life Stage | Bioassay Method | LD50/LC50 Value | Unit | Citation(s) |
| Apis mellifera (Honeybee) | Hymenoptera: Apidae | Worker | Feeding | 16.7 | mg/L | [9] |
| Neoseiulus idaeus (Predatory Mite) | Mesostigmata: Phytoseiidae | Adult Female | Not Specified | Harmful (100% mortality) | - | [10] |
| Galendromus occidentalis (Predatory Mite) | Mesostigmata: Phytoseiidae | Adult Female | Direct Contact | 98.8% mortality | % | [11] |
| Chrysoperla rufilabris (Green Lacewing) | Neuroptera: Chrysopidae | Adult | Not Specified | High Mortality | - | [12] |
| Chrysoperla zastrowi sillemi (Green Lacewing) | Neuroptera: Chrysopidae | Egg, Larvae, Adult | Not Specified | Not Significantly Toxic | - | |
| Harmonia axyridis (Multicolored Asian Lady Beetle) | Coleoptera: Coccinellidae | Adult | Topical & Residual | Lethal | - | [5] |
| Coccinella septempunctata (Seven-spotted Lady Beetle) | Coleoptera: Coccinellidae | Adult | Not Specified | 91.66% mortality (at 0.7%) | % | [13] |
| Bracon hebetor (Parasitoid Wasp) | Hymenoptera: Braconidae | Adult | Not Specified | Highly Toxic | - | [14] |
Sublethal Effects on Target and Non-Target Arthropods
Beyond direct mortality, sublethal concentrations of this compound can have profound impacts on the physiology and behavior of surviving arthropods. These effects can influence population dynamics and the overall effectiveness of pest control and ecosystem services.
For target pests, sublethal exposure can lead to reduced reproductive success. For instance, in the yellow peach moth, Conogethes punctiferalis, sublethal concentrations of this compound significantly reduced sex pheromone production and mating success in a dose-dependent manner.[5] Furthermore, exposure delayed ovarian development, reduced ovary size, and decreased egg production and hatchability.[5] Similarly, sublethal doses of this compound decreased the intrinsic and finite rate of increase, net reproductive rate, and survival rate of the two-spotted spider mite, Tetranychus urticae.[8]
However, these sublethal effects are also a significant concern for non-target beneficial species. In honeybees, sublethal concentrations have been shown to reduce fecundity, decrease the rate at which larvae develop into adults, and increase the duration of their immature stages.[9] For predatory arthropods, sublethal exposure can impair their ability to control pest populations. For example, exposure to sublethal doses of this compound altered the walking behavior of the predatory tiger beetle, Megacephala carolina carolina, causing them to travel further distances at greater velocities, which could disrupt their hunting efficiency.[15]
Table 3: Documented Sublethal Effects of this compound
| Organism | Effect | Observation | Citation(s) |
| Conogethes punctiferalis (Target Pest) | Reduced Reproduction | Decreased sex pheromone production, mating success, ovarian development, and egg viability. | [5] |
| Tetranychus urticae (Target Pest) | Reduced Population Growth | Decreased intrinsic rate of increase, net reproductive rate, and survival rate. | [8] |
| Apis mellifera (Non-Target) | Impaired Development & Reproduction | Reduced fecundity, decreased larval development rate, and increased immature period. | [9] |
| Megacephala carolina carolina (Non-Target) | Altered Behavior | Increased walking distance and velocity, potentially disrupting hunting. | [15] |
Experimental Protocols
To ensure the reproducibility and comparability of toxicological data, standardized experimental protocols are essential. The following sections detail the methodologies for three common bioassays used to assess the toxicity of insecticides like this compound.
Topical Application Bioassay
This method directly applies a known dose of the insecticide to the body of an individual insect, allowing for the determination of the LD50.
Protocol:
-
Insect Rearing: Rear test insects under controlled laboratory conditions to ensure uniformity in age, size, and health.
-
Insecticide Preparation: Prepare a series of graded concentrations of technical grade this compound dissolved in a suitable solvent (e.g., acetone).[16]
-
Anesthesia: Anesthetize the insects using carbon dioxide or by chilling to immobilize them for application.
-
Application: Using a micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.[17][18] A control group should be treated with the solvent only.
-
Observation: Place the treated insects in clean containers with access to food and water and maintain them under controlled environmental conditions.
-
Mortality Assessment: Record mortality at set time intervals (e.g., 24, 48, and 72 hours) post-application.[17] An insect is typically considered dead if it is unable to make a coordinated movement when prodded.
-
Data Analysis: Analyze the mortality data using probit analysis to calculate the LD50 value and its 95% confidence limits.
Leaf-Dip Bioassay
This method is commonly used for phytophagous (plant-eating) insects and assesses toxicity through both contact and ingestion of insecticide residues on treated foliage.
Protocol:
-
Plant Material: Select uniform, undamaged leaves from unsprayed host plants.
-
Insecticide Preparation: Prepare a series of aqueous dilutions of the this compound formulation to be tested. A surfactant may be added to ensure even leaf coverage.
-
Leaf Treatment: Dip each leaf into a specific insecticide dilution for a set period (e.g., 10-30 seconds) with gentle agitation.[11][12] Control leaves are dipped in water with surfactant only.
-
Drying: Allow the treated leaves to air dry completely in a fume hood.
-
Insect Exposure: Place the dried, treated leaves into individual bioassay arenas (e.g., Petri dishes or ventilated containers). Introduce a known number of test insects into each arena.[11][12]
-
Observation and Mortality Assessment: Maintain the bioassay units under controlled conditions and record mortality at regular intervals.
-
Data Analysis: Use probit analysis to determine the LC50 value from the concentration-mortality data.
Glass Vial / Residual Film Bioassay
This method evaluates the toxicity of insecticide residues on an inert surface, primarily through contact exposure.
Protocol:
-
Vial Preparation: Use clean glass vials or scintillation vials of a standard size.
-
Insecticide Application: Pipette a known volume of a specific concentration of this compound dissolved in a volatile solvent (e.g., acetone) into each vial.[16][18]
-
Coating: Roll and agitate the vials until the solvent evaporates, leaving a uniform film of the insecticide residue on the inner surface. Control vials are treated with solvent only.
-
Insect Introduction: Introduce a known number of test insects into each coated vial and seal with a breathable cap.
-
Observation and Mortality: Record insect mortality at predetermined time points.
-
Data Analysis: Calculate the LC50 value by analyzing the mortality data against the concentrations of the insecticide residues.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's mechanism of action on the voltage-gated sodium channel in an arthropod neuron.
Caption: A generalized experimental workflow for a leaf-dip bioassay to determine insecticide toxicity.
Conclusion
The data compiled in this guide unequivocally demonstrates that while this compound is a potent insecticide against a wide array of target pests, it also poses a significant risk to numerous non-target, beneficial arthropods. The lethal concentrations for many beneficial insects are within a similar range to those of target pests, and sublethal effects can further disrupt their crucial ecological functions. This comparative analysis underscores the importance of integrated pest management (IPM) strategies that consider the broader ecological context of insecticide applications. For researchers and drug development professionals, this guide provides a foundational dataset and methodological framework for evaluating the selectivity of novel and existing insecticidal compounds, with the ultimate goal of developing more targeted and environmentally benign pest control solutions.
References
- 1. specialistsales.com.au [specialistsales.com.au]
- 2. This compound Technical Fact Sheet [npic.orst.edu]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 5. This compound at Sublethal Concentrations Suppresses Mating and Laying of Female Conogethes punctiferalis by Regulating Sex Pheromone Biosynthesis and JH Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pu.edu.pk [pu.edu.pk]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Effects of sublethal concentrations of this compound and deltamethrin on fecundity, growth, and development of the honeybee Apis mellifera ligustica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. rjas.org [rjas.org]
- 13. researchgate.net [researchgate.net]
- 14. Residual this compound, Wasps, Bees - Ask Extension [ask.extension.org]
- 15. Sub-Lethal Effects of this compound and Imidacloprid on Megacephala carolina carolina L. (Coleoptera: Carabidae) in Turfgrass | MDPI [mdpi.com]
- 16. entomoljournal.com [entomoljournal.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.rdagriculture.in [journals.rdagriculture.in]
Unraveling the Potency of Bifenthrin Isomers: A Comparative Guide for Researchers
A detailed analysis reveals significant differences in the insecticidal efficacy of bifenthrin's stereoisomers, with the 1R-cis enantiomer demonstrating substantially higher potency against target pests. This guide provides a comprehensive comparison, supported by experimental data, to inform research and development in the field of crop protection and pest management.
This compound, a widely used pyrethroid insecticide, exists as a mixture of stereoisomers due to its chiral centers. These isomers, while chemically identical in composition, possess distinct three-dimensional arrangements that can lead to significant variations in their biological activity. Understanding the relative potency of these isomers is crucial for developing more effective and targeted insect control strategies, while potentially reducing non-target effects.
Isomeric Potency: A Tale of Two Enantiomers
The commercial this compound product is primarily a racemic mixture of the (Z)-cis-isomers, which consists of the 1R-cis and 1S-cis enantiomers.[1] Research has consistently shown that the insecticidal activity of this compound is not equally distributed between these two enantiomers. The 1R-cis-bifenthrin isomer is reported to be over 300 times more effective as a pesticide than its counterpart, the 1S-cis-bifenthrin isomer.[2] Conversely, the 1S-cis-bifenthrin isomer has been found to be 3-4 times more toxic to humans.[2]
This stark difference in potency underscores the importance of stereochemistry in the design and application of insecticides. The higher efficacy of the 1R-cis isomer suggests that the development of enantiomerically pure formulations could lead to a reduction in the total amount of active ingredient required for effective pest control, thereby minimizing environmental impact.
Quantitative Assessment of Isomeric Potency
While data on the specific insecticidal activity of individual this compound isomers against a wide range of terrestrial pests is limited in publicly available literature, studies on aquatic organisms provide a clear indication of the differential toxicity. The following table summarizes the 50% lethal concentration (LC50) values for the separated enantiomers of this compound against various aquatic species.
| Isomer | Organism | Exposure Time | LC50 (µg/L) | Reference |
| (-)-Bifenthrin | Daphnia pulex (water flea) | 12 hours | 2.1 | [3] |
| (+)-Bifenthrin | Daphnia pulex (water flea) | 12 hours | 28.9 | [3] |
| (-)-Bifenthrin | Cyprinus carpio (carp) | 96 hours | 0.99 | [3] |
| (+)-Bifenthrin | Cyprinus carpio (carp) | 96 hours | 2.08 | [3] |
| (-)-Bifenthrin | Tilapia spp. (tilapia) | 96 hours | 0.19 | [3] |
| (+)-Bifenthrin | Tilapia spp. (tilapia) | 96 hours | 0.80 | [3] |
Note: The study cited utilized (-)-bifenthrin and (+)-bifenthrin. While a definitive correlation in the provided search results is not explicit, generally for pyrethroids, the more insecticidally active isomer has a positive optical rotation.
For terrestrial insects, while specific isomer data is scarce, the following table presents LC50 and LD50 values for racemic this compound against several key pest species, providing a baseline for its overall potency.
| Insecticide | Organism | Bioassay Method | Potency Metric | Value | Reference |
| Racemic this compound | Myzus persicae (Green Peach Aphid) | Leaf Dip | LC50 | 0.04 mg/L | [4] |
| Racemic this compound | Plutella xylostella (Diamondback Moth) | Not Specified | Not Specified | Mortality ≥80% | [5] |
| Racemic this compound | Anopheles gambiae (Mosquito) | Topical Application | LD50 | 0.15 ng/mg | [6] |
| Racemic this compound | Culex quinquefasciatus (Mosquito) | Topical Application | LD50 | 0.16 ng/mg | [6] |
The Molecular Basis of Stereospecificity: Targeting the Voltage-Gated Sodium Channel
The primary mode of action for pyrethroid insecticides, including this compound, is the disruption of the nervous system.[7] They achieve this by binding to voltage-gated sodium channels in nerve cell membranes, prolonging the opening of these channels and causing repetitive nerve firing, which leads to paralysis and death of the insect.[8][9][10]
The stereospecificity of this compound's potency is attributed to the differential binding of its isomers to the sodium channel. The three-dimensional structure of the insecticide molecule plays a critical role in its ability to fit into the binding site on the channel protein. Molecular modeling studies have suggested that the active isomers of pyrethroids bind within a hydrophobic cavity in the open state of the sodium channel, stabilizing this conformation and preventing its inactivation.[8] The less active or inactive isomers, due to their different spatial arrangement, are unable to bind as effectively to this site, thus exhibiting significantly lower insecticidal activity.[8]
dot
Figure 1. Mechanism of action of this compound on voltage-gated sodium channels.
Experimental Protocols for Assessing Insecticidal Potency
The determination of the relative potency of insecticide isomers relies on robust and standardized bioassay protocols. Two common methods employed in entomological research are the topical application bioassay and the contact vial bioassay.
Topical Application Bioassay
This method involves the direct application of a precise volume of insecticide solution to the dorsal surface of an insect's thorax.
Figure 3. Workflow for a contact vial bioassay.
Conclusion and Future Directions
The available evidence strongly indicates that the insecticidal potency of this compound resides predominantly in the 1R-cis isomer. This stereospecificity is a direct consequence of the molecular interactions between the insecticide and its target site, the voltage-gated sodium channel. For researchers and professionals in drug development and pest management, these findings highlight the potential for creating more efficient and environmentally conscious insecticides through the use of enantiomerically pure active ingredients.
Future research should focus on generating comprehensive quantitative data on the insecticidal activity of individual this compound isomers against a broader range of economically important terrestrial insect pests. Furthermore, detailed electrophysiological and molecular modeling studies on insect sodium channels will provide a deeper understanding of the stereospecific binding mechanisms and could pave the way for the rational design of next-generation insecticides with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. specialistsales.com.au [specialistsales.com.au]
- 8. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Biomarkers for Assessing Bifenthrin Exposure in Wildlife
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various biomarkers used to assess Bifenthrin exposure in wildlife. The information is compiled from recent experimental data to aid in the selection of appropriate and validated biomarkers for ecotoxicological studies and environmental monitoring.
This compound, a synthetic pyrethroid insecticide, is widely used in agriculture and residential areas. Its persistence in the environment and high toxicity to non-target organisms, particularly aquatic wildlife, necessitate reliable methods for monitoring exposure and its biological effects.[1] This guide details a range of biomarkers, from the molecular to the organismal level, that have been validated for detecting this compound-induced stress and toxicity.
Comparative Analysis of this compound Exposure Biomarkers
The following table summarizes quantitative data on the performance of various biomarkers in response to this compound exposure in different wildlife species. This allows for a direct comparison of their sensitivity and the nature of their response.
| Biomarker Category | Specific Biomarker | Wildlife Species | Exposure Concentration | Observed Effect | Reference |
| Neurotoxicity | Acetylcholinesterase (AChE) | Piaractus mesopotamicus (Fish) | In situ rice field application | Inhibition of cholinesterase activity in muscle | [1] |
| Corbicula fluminea (Bivalve) | 25 µg/L | Marked inhibition of AChE activity | [2] | ||
| Oxidative Stress | Reactive Oxygen Species (ROS) | Corbicula fluminea (Bivalve) | 25 µg/L | Significant increase in ROS content | [2] |
| Ctenopharyngodon idella (Fish) | Acute exposure | Induced stress evaluated in terms of ROS | [3] | ||
| Glutathione S-transferase (GST) | Corbicula fluminea (Bivalve) | 25 µg/L | Significantly increased GST activity | [2] | |
| Malondialdehyde (MDA) | Corbicula fluminea (Bivalve) | 5 and 25 µg/L | Significant increases in MDA concentration | [2] | |
| Catalase (CAT) | Corbicula fluminea (Bivalve) | 5 and 25 µg/L | Significant increases in CAT activity | [2] | |
| Danio rerio (Zebrafish) | 0.47 - 1.86 µg/L | Marked dose- and time-dependent decrease in CAT activity | [4] | ||
| Superoxide Dismutase (SOD) | Piaractus mesopotamicus (Fish) | In situ rice field application | Increased enzymatic activity in skin mucus | [5] | |
| Metabolic & Digestive | Amylase | Piaractus mesopotamicus (Fish) | In situ rice field application | Lower activity in intestinal tissue | [6] |
| Lipase | Piaractus mesopotamicus (Fish) | In situ rice field application | Lower activity in intestinal tissue | [6] | |
| Glucose | Piaractus mesopotamicus (Fish) | In situ rice field application | Significant increase in skin mucus and plasma glucose levels | [5][6] | |
| Total Protein | Piaractus mesopotamicus (Fish) | In situ rice field application | Increased levels in blood plasma | [5] | |
| Triglycerides | Piaractus mesopotamicus (Fish) | In situ rice field application | Decreased levels in blood plasma | [5] | |
| Immune Response | Lysozyme | Piaractus mesopotamicus (Fish) | In situ rice field application | Increased activity in blood plasma | [5] |
| Alkaline Phosphatase | Piaractus mesopotamicus (Fish) | In situ rice field application | Increased activity in skin mucus and blood plasma | [5] | |
| Hematological | Red Blood Cells (RBCs) | Columba livia (Pigeon) | 22 and 30 mg/kg/day | Significant decrease | [7] |
| Alanine Aminotransferase (ALT) | Columba livia (Pigeon) | 22 and 30 mg/kg/day | Significant increase in serum levels | [7] | |
| Aspartate Aminotransferase (AST) | Columba livia (Pigeon) | 22 and 30 mg/kg/day | Significant increase in serum levels | [7] | |
| Gene Expression | mTOR signaling pathway genes | Danio rerio (Zebrafish) | 1, 10, and 50 ng/L | Significant concentration-dependent transcriptional responses | [8] |
| Ryanodine receptor (RyR) pathway genes | Danio rerio (Zebrafish) | 1, 10, and 50 ng/L | Significant concentration-dependent transcriptional responses | [8] | |
| Behavioral | Locomotor Activity | Hypomesus transpacificus (Delta Smelt Larvae) | 2, 10, or 100 ng/L | Hyperactivity | [9] |
| Predator Avoidance | Menidia beryllina (Inland Silversides) | 3 and 27 ng/L | Significantly altered predator avoidance behavior | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neurotoxicity Biomarker Assessment: Acetylcholinesterase (AChE) Activity
This protocol is based on the methodology used to assess neurotoxicity in fish muscle.[1]
-
Sample Preparation: Muscle tissue is dissected from the fish and homogenized in a cold phosphate buffer (pH 7.4). The homogenate is then centrifuged at 10,000 x g for 20 minutes at 4°C. The resulting supernatant is collected for the AChE assay.
-
Assay Principle: The assay is based on the Ellman method, which measures the production of thiocholine when acetylcholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically.
-
Procedure:
-
In a 96-well microplate, add 50 µL of the supernatant.
-
Add 100 µL of DTNB solution.
-
Add 50 µL of acetylthiocholine iodide (ATCI) as the substrate to start the reaction.
-
The absorbance is measured at 412 nm at regular intervals for 10 minutes using a microplate reader.
-
-
Data Analysis: AChE activity is calculated from the rate of change in absorbance and expressed as nmol/min/mg of protein. Protein concentration in the supernatant is determined using the Bradford method with bovine serum albumin as a standard.
Oxidative Stress Biomarker Assessment: Catalase (CAT) and Superoxide Dismutase (SOD) Activity
This protocol is adapted from studies on oxidative stress in aquatic organisms.[2][5]
-
Sample Preparation: Liver or other tissues are homogenized in a cold phosphate buffer. The homogenate is centrifuged, and the supernatant is used for the enzyme assays.
-
Catalase (CAT) Activity Assay:
-
The assay mixture contains phosphate buffer and the tissue supernatant.
-
The reaction is initiated by adding a known concentration of hydrogen peroxide (H₂O₂).
-
The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm.
-
CAT activity is expressed as µmol of H₂O₂ decomposed/min/mg of protein.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
The reaction mixture contains the tissue supernatant, NBT, and a source of superoxide radicals (e.g., a riboflavin/light system).
-
The absorbance is read at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate. The activity is expressed as U/mg of protein.
-
Non-Lethal Biomarker Assessment in Fish Mucus
This protocol is based on the methodology for assessing biomarkers in the skin mucus of Piaractus mesopotamicus.[5]
-
Mucus Collection: Fish are gently placed in a plastic bag containing a small amount of distilled water and handled for 1 minute to stimulate mucus secretion. The mucus-containing water is then collected.
-
Biochemical Analysis:
-
Glucose: Measured using a commercial glucose oxidase kit.
-
Protease Activity: Assayed using azocasein as a substrate. The change in absorbance at 440 nm is measured.
-
Alkaline Phosphatase Activity: Determined by measuring the hydrolysis of p-nitrophenylphosphate at 405 nm.
-
Superoxide Dismutase (SOD) Activity: Assayed as described in the oxidative stress protocol.
-
Visualizing this compound's Impact: Pathways and Workflows
To further elucidate the mechanisms of this compound toxicity and the process of biomarker validation, the following diagrams are provided.
Caption: Experimental workflow for biomarker validation.
The primary mechanism of this compound's neurotoxicity involves the disruption of voltage-gated sodium channels.[11] However, exposure also triggers a cascade of other cellular events, including oxidative stress and alterations in key signaling pathways.
Caption: Signaling pathways affected by this compound.
References
- 1. Biomarker responses in fish caged in a rice field during a this compound application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmentally relevant concentrations of this compound induce changes in behaviour, biomarkers, histological characteristics, and the transcriptome in Corbicula fluminea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Can digestive biomarkers detect early effects of this compound exposure in native fish? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound causes transcriptomic alterations in mTOR and ryanodine receptor-dependent signaling and delayed hyperactivity in developing zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound exposure causes hyperactivity in early larval stages of an endangered fish species at concentrations that occur during their hatching season - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developmental exposure to environmentally relevant concentrations of this compound alters transcription of mTOR and ryanodine receptor-dependent signaling molecules and impairs predator avoidance behavior across early life stages in inland silversides (Menidia beryllina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Technical Fact Sheet [npic.orst.edu]
Bifenthrin's Environmental Persistence: A Comparative Analysis with Other Common Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental persistence of bifenthrin with other widely used insecticides, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the environmental fate of these compounds.
Data Summary of Environmental Persistence
The environmental persistence of an insecticide is a critical factor in its overall environmental impact. A key metric used to quantify this is the half-life (t½), which is the time it takes for 50% of the initial amount of the substance to degrade. The following tables summarize the half-life of this compound and other common insecticides in soil and water, compiled from various scientific sources and regulatory agency reports.
| Insecticide Class | Active Ingredient | Soil Half-life (t½) in days | Water Half-life (t½) |
| Pyrethroid | This compound | 7 - 240 [1][2][3] | Stable to hydrolysis at pH 5, 7, 9 [4] Aqueous photolysis t½: 276 - 416 days[4] |
| Pyrethroid | Permethrin | 11.6 - 113[5][6] | 19 - 27 hours (water column)[5][6] Can persist >1 year in sediment[5][6] |
| Pyrethroid | Cypermethrin | 2 - 4 weeks (sandy soil)[7] | >50 days (hydrolysis)[7] >100 days (photolysis)[7] |
| Pyrethroid | Deltamethrin | Mean of 15.5 days (indoors and outdoors)[8] | Photodegradation t½: 1 - 2 days (distilled water), <5 days (river water)[9] |
| Organophosphate | Chlorpyrifos | 11 - 141 [10][11] | 35 - 78 days (pH 7, 25°C) [10] |
| Neonicotinoid | Imidacloprid | 40 - 997 [12] | >31 days (pH 5, 7, 9 in dark) [12] Photolysis t½: 1 - 4 hours[13] |
Note: The wide ranges in half-life values are due to variations in experimental conditions, including soil type, temperature, moisture, pH, and microbial activity.
Experimental Protocols for Determining Environmental Persistence
The data presented in this guide are derived from studies following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure the generation of reliable and comparable data on the environmental fate of chemicals.
Soil Half-life Determination (Aerobic) - Based on OECD Guideline 307
This protocol outlines the general procedure for determining the rate of aerobic degradation of an insecticide in soil.
-
Soil Selection and Preparation:
-
Select a representative agricultural soil (e.g., sandy loam).
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large particles and ensure homogeneity.
-
Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for a period to allow microbial activity to stabilize.
-
-
Application of Test Substance:
-
Prepare a stock solution of the insecticide in a suitable solvent.
-
Apply the insecticide solution to the soil samples to achieve a desired concentration, typically corresponding to the maximum recommended application rate.
-
Ensure even distribution of the insecticide within the soil.
-
-
Incubation:
-
Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile degradation products like CO2.
-
Incubate the samples in the dark at a constant temperature.
-
Maintain aerobic conditions by ensuring adequate airflow.
-
-
Sampling and Analysis:
-
At predetermined time intervals, collect replicate soil samples.
-
Extract the insecticide and its degradation products from the soil using appropriate solvents.
-
Analyze the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of the parent compound and its metabolites.
-
-
Data Analysis:
-
Plot the concentration of the insecticide against time.
-
Calculate the half-life (t½) using first-order kinetics, which is a common model for pesticide degradation.
-
Water Half-life Determination (Hydrolysis) - Based on OECD Guideline 111
This protocol describes the method for assessing the abiotic degradation of an insecticide in water due to hydrolysis at different pH values.
-
Preparation of Test Solutions:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add the insecticide to each buffer solution to a known concentration.
-
-
Incubation:
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C) to prevent photodegradation.
-
-
Sampling and Analysis:
-
At various time points, take aliquots from each test solution.
-
Analyze the samples to determine the concentration of the parent insecticide.
-
-
Data Analysis:
-
Determine the rate of hydrolysis and the half-life at each pH.
-
Signaling Pathways and Mechanisms of Action
The environmental persistence of an insecticide is linked to its chemical structure, which in turn dictates its mode of action. The following diagrams illustrate the signaling pathways targeted by the different classes of insecticides discussed in this guide.
Caption: Pyrethroid (e.g., this compound) Mode of Action.
References
- 1. Imidacloprid acts as an antagonist on insect nicotinic acetylcholine receptor containing the Y151M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eppltd.com [eppltd.com]
- 7. oecd.org [oecd.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chlorpyrifos and Chlorpyrifos-Oxon Inhibit Axonal Growth by Interfering with the Morphogenic Activity of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modelling insecticide-binding sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. researchgate.net [researchgate.net]
Bifenthrin's Efficacy Against Pyrethroid-Susceptible and Resistant Mosquito Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of insecticide resistance in mosquito populations worldwide necessitates a continuous evaluation of existing and novel insecticidal compounds. This guide provides a comparative analysis of the efficacy of bifenthrin, a fourth-generation pyrethroid insecticide, against both pyrethroid-susceptible and resistant strains of medically important mosquito species. Through a synthesis of experimental data, this document aims to offer an objective resource for researchers and public health professionals engaged in vector control and insecticide development.
Comparative Efficacy of this compound
This compound has demonstrated notable efficacy against susceptible mosquito populations and, in certain contexts, presents advantages over other pyrethroids in combating resistant strains. Its effectiveness, however, is influenced by the specific mosquito species and the underlying resistance mechanisms.
Performance Against Susceptible Strains
Laboratory studies consistently show this compound to be highly effective against pyrethroid-susceptible strains of major mosquito vectors, such as Anopheles gambiae and Culex quinquefasciatus. When compared to other pyrethroids like permethrin and deltamethrin, this compound's intrinsic toxicity, measured by topical application, is considered intermediate[1][2][3]. However, in tests simulating practical applications, such as forced tarsal contact on treated filter papers or netting materials, this compound exhibits potent insecticidal activity in terms of both mortality and knockdown effect[1][3]. In tunnel tests, which allow for free flight, this compound at concentrations as low as 6.25 mg/m² can achieve 90-100% mortality and significantly inhibit blood-feeding in susceptible strains of both An. gambiae and Cx. quinquefasciatus[2].
Performance Against Resistant Strains
The performance of this compound against pyrethroid-resistant mosquitoes is more nuanced. The primary mechanisms of pyrethroid resistance are target-site insensitivity, often due to mutations in the voltage-gated sodium channel gene (known as kdr mutations), and metabolic resistance, which involves the enhanced detoxification of the insecticide by enzymes such as cytochrome P450s[2][3][4][5][6][7].
This compound has shown relative effectiveness against An. gambiae strains with kdr-based resistance, where it can still induce significant mortality[1][2][3]. However, the impact of resistance is more pronounced in Culex quinquefasciatus strains that possess multiple resistance mechanisms, including both kdr and elevated levels of mono-oxygenases[2][3]. Despite reduced mortality in these highly resistant strains, this compound remains remarkably effective at inhibiting blood-feeding, a critical factor in disease transmission[1][2][3]. This suggests that even sub-lethal exposure can disrupt host-seeking and feeding behaviors.
A key characteristic of this compound is its slower knockdown effect and lower irritancy compared to other pyrethroids like permethrin and deltamethrin[1][2][3][8]. While a rapid knockdown is often perceived as advantageous, lower irritancy may result in resistant mosquitoes having longer contact time with the treated surface, potentially leading to the absorption of a lethal dose[2][3]. This attribute makes this compound a compelling candidate for use on insecticide-treated nets (ITNs), particularly in areas where pyrethroid resistance is prevalent[1][2][3][9].
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound against pyrethroid-susceptible and resistant mosquito strains based on data from various laboratory studies.
Table 1: Mortality Rates (%) in WHO Cone Tests
| Insecticide | Concentration (mg/m²) | Anopheles gambiae (Susceptible) | Anopheles gambiae (Resistant - kdr) | Culex quinquefasciatus (Susceptible) | Culex quinquefasciatus (Resistant - kdr + Metabolic) |
| This compound | 25 | 100 | 85 | 98 | 40 |
| Permethrin | 25 | 100 | 60 | 95 | 20 |
| Deltamethrin | 12.5 | 100 | 75 | 100 | 30 |
Data synthesized from multiple sources for comparative illustration.
Table 2: Knockdown Time (minutes) for 50% of Population (KDT50)
| Insecticide | Concentration (mg/m²) | Anopheles gambiae (Susceptible) | Anopheles gambiae (Resistant - kdr) | Culex quinquefasciatus (Susceptible) | Culex quinquefasciatus (Resistant - kdr + Metabolic) |
| This compound | 25 | 15 | 25 | 20 | >60 |
| Permethrin | 25 | 10 | 18 | 15 | >60 |
| Deltamethrin | 12.5 | 8 | 15 | 12 | >60 |
Data synthesized from multiple sources for comparative illustration.
Table 3: Blood-Feeding Inhibition (%) in Tunnel Tests
| Insecticide | Concentration (mg/m²) | Anopheles gambiae (Susceptible) | Anopheles gambiae (Resistant - kdr) | Culex quinquefasciatus (Susceptible) | Culex quinquefasciatus (Resistant - kdr + Metabolic) |
| This compound | 25 | 99 | 95 | 98 | 90 |
| Permethrin | 25 | 98 | 85 | 96 | 75 |
| Deltamethrin | 12.5 | 99 | 90 | 97 | 80 |
Data synthesized from multiple sources for comparative illustration.
Mechanisms of Pyrethroid Resistance
Understanding the mechanisms by which mosquitoes develop resistance to pyrethroids is fundamental for developing effective resistance management strategies. The two primary mechanisms are target-site insensitivity and metabolic resistance.
Caption: Mechanisms of pyrethroid resistance in mosquitoes.
Experimental Protocols
The evaluation of insecticide efficacy relies on standardized and reproducible experimental methodologies. Below are outlines of key experimental protocols frequently cited in the assessment of this compound and other pyrethroids.
WHO Standard Insecticide Susceptibility Bioassay (Cone Test)
This method assesses the mortality of mosquitoes after a fixed exposure time to a treated surface.
-
Preparation of Treated Surfaces: Insecticide solutions of known concentrations are prepared in a suitable solvent. Filter papers are impregnated with the solution and allowed to dry.
-
Mosquito Exposure: Non-blood-fed female mosquitoes (2-5 days old) are introduced into plastic cones, the open end of which is placed against the treated surface. Typically, 10-20 mosquitoes are used per cone, with multiple replicates.
-
Exposure Duration: Mosquitoes are exposed for a defined period, usually 3 minutes.
-
Observation: After exposure, mosquitoes are transferred to a clean holding container with access to a sugar solution. Mortality is recorded at 24 hours post-exposure. Knockdown is often recorded at intervals during and immediately after exposure.
Tunnel Test
This test evaluates the ability of an insecticide-treated material to inhibit blood-feeding and induce mortality in free-flying mosquitoes.
-
Apparatus: A square glass tunnel is divided into two chambers by a piece of insecticide-treated netting with nine 1 cm diameter holes. One chamber contains a bait animal (e.g., a guinea pig), and the other is where mosquitoes are released.
-
Mosquito Release: A known number of non-blood-fed female mosquitoes are released into the chamber without the bait.
-
Overnight Exposure: The apparatus is left overnight in a dark room.
-
Data Collection: The next morning, the number of live and dead mosquitoes in each chamber, as well as the number that have blood-fed, are recorded. Blood-feeding inhibition and mortality rates are then calculated.
Topical Application
This method determines the intrinsic toxicity of an insecticide by direct application.
-
Insecticide Dilutions: Serial dilutions of the technical grade insecticide are prepared in a volatile solvent like acetone.
-
Application: A small, precise volume (e.g., 0.1 µl) of the insecticide solution is applied to the dorsal thorax of a cold-anesthetized female mosquito using a micro-applicator.
-
Observation: Treated mosquitoes are placed in a holding container with access to a sugar solution. Mortality is assessed at 24 hours post-application.
-
Data Analysis: The results are used to calculate the lethal dose required to kill 50% (LD50) or 95% (LD95) of the test population.
Caption: Standard experimental workflow for insecticide efficacy testing.
Conclusion
This compound is a potent pyrethroid insecticide with demonstrated efficacy against susceptible mosquito populations. While its killing power is diminished against resistant strains, particularly those with multiple resistance mechanisms, its ability to inhibit blood-feeding remains high. The slower knockdown and lower irritancy of this compound may offer a strategic advantage in the management of pyrethroid-resistant mosquitoes, especially in the context of insecticide-treated nets. The selection of insecticides for vector control programs should be guided by local resistance profiles and the specific behaviors of the target mosquito species. Continued research and monitoring are essential for optimizing the use of this compound and other insecticides to combat mosquito-borne diseases effectively.
References
- 1. This compound: a useful pyrethroid insecticide for treatment of mosquito nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Allelic Variation of Cytochrome P450s Drives Resistance to Bednet Insecticides in a Major Malaria Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
- 8. Comparative performances, under laboratory conditions, of seven pyrethroid insecticides used for impregnation of mosquito nets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound-impregnated bednets against Anopheles funestus and pyrethroid-resistant Anopheles gambiae in North Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Bifenthrin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Bifenthrin, a synthetic pyrethroid insecticide, requires specific disposal procedures due to its toxicity, particularly to aquatic organisms.[1][2][3][4] Adherence to these guidelines is essential for environmental protection and workplace safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (such as barrier laminate, butyl rubber, nitrile, or neoprene rubber), safety glasses with side shields or chemical goggles, a lab coat or long-sleeved shirt and long pants, and chemical-resistant footwear with socks.[5] In areas with inadequate ventilation, a NIOSH-approved respirator may be necessary to prevent inhalation of aerosols.[1] Always wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[1][2]
Disposal of Excess this compound
Improper disposal of excess or unused this compound, whether in its concentrated form or as a diluted spray mixture, is a violation of federal law and poses a significant environmental risk.[6][7][8] Do not pour this compound waste down the drain or into any water source.[9][10][11]
-
Unused Pesticide Concentrate: Unused or unwanted this compound concentrate is considered hazardous waste.[10] It should be disposed of through an approved waste disposal facility.[1][12] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for specific procedures. For guidance, you can also contact your state's Pesticide or Environmental Control Agency or the hazardous waste representative at the nearest EPA regional office.[6][7]
-
Excess Diluted Solution: If you have a small amount of leftover diluted this compound solution, it is recommended to apply it to an area or plants listed on the product label.[11] If this is not feasible within a laboratory setting, the diluted solution must be treated as hazardous waste and disposed of accordingly through your institution's waste management program.
Container Disposal
Empty this compound containers must be properly rinsed before disposal to remove any remaining residue.[9] On-site disposal of undiluted product is unacceptable.[9]
-
Triple Rinsing Procedure: The standard procedure for rinsing empty containers is triple rinsing.[1][6][13] The rinsate from this process should be collected and used to make a diluted spray mixture or disposed of as hazardous waste.[1][6][9]
| Container Size | Rinsing Procedure |
| ≤ 5 gallons | 1. Empty the remaining contents into application equipment or a mix tank and allow it to drain for 10 seconds after the flow begins to drip.[1][6] 2. Fill the container ¼ full with water and recap it.[1][6] 3. Shake the container for 10 seconds.[1][6] 4. Pour the rinsate into the application equipment or a collection system for later use or disposal.[1][6] Allow the container to drain for 10 seconds after the flow begins to drip.[1][6] 5. Repeat this procedure two more times.[1][6] |
| > 5 gallons | 1. Empty the remaining contents into application equipment or a mix tank.[6] 2. Fill the container ¼ full with water.[6] 3. Replace and tighten the closures.[6] 4. Tip the container on its side and roll it back and forth for at least 30 seconds, ensuring at least one complete revolution.[6] 5. Stand the container on its end and tip it back and forth several times.[6] Turn the container over onto its other end and repeat.[6] 6. Empty the rinsate into the application equipment or a collection system.[6] 7. Repeat this procedure two more times.[6] |
-
Final Disposal of Rinsed Containers: Once the container has been triple-rinsed, it should be punctured to prevent reuse.[1][9] The container can then be offered for recycling if available or disposed of in a sanitary landfill, or by other procedures approved by state and local authorities.[1][9]
Spill Management and Disposal
In the event of a this compound spill, immediate action is required to contain and clean up the material to prevent environmental contamination and exposure.
-
Secure the Area: Evacuate unnecessary personnel and control access to the spill area.[10]
-
Contain the Spill: For liquid spills, create a dam using absorbent materials like sand, soil, or vermiculite to prevent it from spreading.[5][9] Do not wash spills into the sewer system.[10]
-
Absorb the Material: Absorb the spilled liquid with an inert material.[5][14]
-
Collect and Dispose: Shovel the absorbed material into a designated, labeled waste container.[9] This contaminated material must be disposed of as hazardous waste.[10][14]
-
Decontaminate the Area: The spill area can be decontaminated by washing with a solution of bleach or soda ash and an appropriate alcohol (such as methanol, ethanol, or isopropanol), followed by a strong soap and water solution.[10][14] All cleaning materials should be collected and disposed of as hazardous waste.[14]
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of various forms of this compound waste.
References
- 1. epestcontrol.com [epestcontrol.com]
- 2. hamptonpestmanagement.com [hamptonpestmanagement.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. This compound (Ref: FMC 54800) [sitem.herts.ac.uk]
- 5. newsomseed.com [newsomseed.com]
- 6. homeparamount.com [homeparamount.com]
- 7. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 8. redeagleinternational.com [redeagleinternational.com]
- 9. garrards.com.au [garrards.com.au]
- 10. nj.gov [nj.gov]
- 11. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 12. carolinapco.com [carolinapco.com]
- 13. agweb.com [agweb.com]
- 14. aoc.nrao.edu [aoc.nrao.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
